Product packaging for 2,4-difluorobenzene-1-carbothioamide(Cat. No.:CAS No. 175276-92-3)

2,4-difluorobenzene-1-carbothioamide

Cat. No.: B062757
CAS No.: 175276-92-3
M. Wt: 173.19 g/mol
InChI Key: MOHAZBCWHUCIEX-UHFFFAOYSA-N
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Description

2,4-difluorobenzene-1-carbothioamide is a versatile and high-value aromatic carbothioamide derivative engineered for advanced research and development, primarily in medicinal chemistry and drug discovery. Its core structure integrates two key features: the electron-withdrawing fluorine atoms at the 2- and 4-positions of the benzene ring, which significantly influence the molecule's electronic distribution, metabolic stability, and binding affinity, and the critical carbothioamide (C(=S)NH2) functional group. This thioamide group serves as a potent pharmacophore and a privileged scaffold in the design of enzyme inhibitors, particularly targeting kinases, dehydrogenases, and other ATP-dependent enzymes. The mechanism of action for this compound is often derived from its role as a bioisostere for carboxamides; the sulfur atom can form distinct, often stronger, interactions with enzyme active sites, such as coordination with metal ions or unique hydrogen bonding patterns, leading to enhanced inhibitory potency.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5F2NS B062757 2,4-difluorobenzene-1-carbothioamide CAS No. 175276-92-3

Properties

IUPAC Name

2,4-difluorobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NS/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHAZBCWHUCIEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381882
Record name 2,4-Difluorothiobenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175276-92-3
Record name 2,4-Difluorothiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DIFLUOROBENZENE-1-CARBOTHIOAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2,4-Difluorobenzene-1-carbothioamide from 2,4-Difluorobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,4-difluorobenzene-1-carbothioamide, a valuable intermediate in medicinal chemistry and materials science, from the readily available starting material, 2,4-difluorobenzonitrile. This document provides a comprehensive overview of a common and effective synthetic route, including a detailed experimental protocol, a summary of quantitative data, and a visual representation of the reaction pathway.

Introduction

The conversion of nitriles to thioamides is a fundamental transformation in organic synthesis, providing access to a class of compounds with diverse applications. Thioamides are key building blocks for the synthesis of various sulfur-containing heterocycles, which are prevalent in many biologically active molecules. The target molecule, this compound, incorporates a difluorinated phenyl ring, a structural motif often employed in drug design to enhance metabolic stability and binding affinity. This guide focuses on a reliable method for the synthesis of this compound.

Reaction Pathway

The synthesis of this compound from 2,4-difluorobenzonitrile is typically achieved through the addition of a sulfur source to the nitrile group. A common and effective method involves the use of a sulfhydrating agent, such as sodium hydrosulfide (NaSH), in a suitable solvent.

reaction_pathway start 2,4-Difluorobenzonitrile product This compound start->product Thionation reagent Sodium Hydrosulfide (NaSH) Magnesium Chloride (MgCl2) DMF

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of aromatic thioamides from their corresponding nitriles using sodium hydrosulfide. While specific data for the 2,4-difluoro derivative is not extensively published, this table provides a general framework based on similar reactions.[1]

ParameterValueNotes
Starting Material2,4-Difluorobenzonitrile-
Reagent 1Sodium Hydrosulfide (NaSH)Typically used in excess (e.g., 2 equivalents)
Reagent 2Magnesium Chloride (MgCl₂)1 equivalent
SolventDimethylformamide (DMF)Anhydrous grade recommended
Reaction TemperatureRoom TemperatureMild reaction conditions
Reaction Time12 - 24 hoursMonitored by TLC
Product Yield80 - 99%Reported for various aromatic nitriles[1]

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound from 2,4-difluorobenzonitrile. This procedure is adapted from a general method for the synthesis of aromatic primary thioamides.[1]

Materials:

  • 2,4-Difluorobenzonitrile

  • Sodium hydrosulfide hydrate (NaSH·xH₂O)

  • Magnesium chloride (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2,4-difluorobenzonitrile (1.0 eq).

  • Addition of Reagents: Add anhydrous magnesium chloride (1.0 eq) and anhydrous dimethylformamide (DMF) to the flask. Stir the mixture under an inert atmosphere (nitrogen or argon) until the solids are dissolved.

  • Sulfhydration: To the stirred solution, add sodium hydrosulfide hydrate (2.0 eq) portion-wise at room temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion of the reaction, pour the mixture into deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Reaction Setup (2,4-Difluorobenzonitrile, MgCl2, DMF) addition 2. Add NaSH setup->addition react 3. Stir at RT (12-24h) addition->react quench 4. Quench with Water react->quench extract 5. Extract with Ethyl Acetate quench->extract wash 6. Wash with Water & Brine extract->wash dry 7. Dry & Concentrate wash->dry purify 8. Purify (Chromatography/Recrystallization) dry->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2,4-difluorobenzonitrile using sodium hydrosulfide offers a straightforward and efficient method for obtaining this valuable chemical intermediate. The procedure utilizes readily available reagents and proceeds under mild conditions, making it suitable for laboratory-scale synthesis. The detailed protocol and workflow provided in this guide are intended to assist researchers in the successful preparation of this compound for applications in drug discovery and materials science.

References

preparation of 2,4-difluorobenzene-1-carbothioamide experimental protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the experimental preparation of 2,4-difluorobenzene-1-carbothioamide, a valuable building block in medicinal chemistry and materials science. This guide details the synthetic route, experimental protocol, and characterization of the target compound.

Overview

This compound, also known as 2,4-difluorothiobenzamide, is an organic compound featuring a difluorinated benzene ring attached to a carbothioamide functional group. The presence of fluorine atoms can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive moiety in the design of novel therapeutic agents and functional materials.

Compound Profile

ParameterValue
IUPAC Name 2,4-difluorobenzenecarbothioamide
Synonyms 2,4-Difluorothiobenzamide
CAS Number 175276-92-3
Molecular Formula C₇H₅F₂NS
Molecular Weight 173.18 g/mol
Appearance Yellow crystalline solid
Melting Point 131°C
Boiling Point 233.9°C at 760 mmHg

Synthetic Pathway

The most common and efficient method for the synthesis of this compound is through the thionation of the corresponding amide, 2,4-difluorobenzamide. This transformation is typically achieved using a thionating agent such as Lawesson's reagent. The precursor, 2,4-difluorobenzamide, is commercially available.

Synthesis_Pathway cluster_start Starting Material cluster_reagent Reagent cluster_product Product 2_4_Difluorobenzamide 2,4-Difluorobenzamide (CAS: 85118-02-1) Target_Compound This compound (CAS: 175276-92-3) 2_4_Difluorobenzamide->Target_Compound Thionation Lawessons_Reagent Lawesson's Reagent Lawessons_Reagent->Target_Compound

Caption: Synthetic route to this compound.

Experimental Protocol

This protocol is based on established methods for the thionation of amides using Lawesson's reagent.

Materials:

  • 2,4-Difluorobenzamide (C₇H₅F₂NO)

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2,4-difluorobenzamide (1.0 equivalent) in anhydrous THF.

  • Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's reagent (0.5 to 0.6 equivalents) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux (typically 40-60°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is generally complete within 2-6 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

    • Redissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Experimental Workflow

Experimental_Workflow Start Dissolve 2,4-Difluorobenzamide in anhydrous THF Add_Reagent Add Lawesson's Reagent Start->Add_Reagent Reaction Stir at RT or Reflux (2-6h) Monitor by TLC Add_Reagent->Reaction Workup Concentrate and Redissolve in DCM Reaction->Workup Wash Wash with NaHCO₃, H₂O, Brine Workup->Wash Dry Dry over Na₂SO₄ and Concentrate Wash->Dry Purify Column Chromatography (Hexane/Ethyl Acetate) Dry->Purify Product Obtain pure this compound Purify->Product

Caption: Step-by-step experimental workflow for the synthesis.

Data Presentation

Stoichiometry and Yield

Reactant/ProductMolar Mass ( g/mol )Moles (Relative)Mass (Relative)
2,4-Difluorobenzamide157.121.0 eq157.12 g
Lawesson's Reagent404.470.55 eq222.46 g
This compound 173.18 Theoretical: 1.0 eq Theoretical: 173.18 g
Expected YieldTypically >80%

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Lawesson's reagent and its byproducts have a strong, unpleasant odor. Handle with care and quench any residual reagent and byproducts with bleach before disposal.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Characterization

The final product should be characterized to confirm its identity and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the C=S bond of the thioamide.

  • Melting Point Analysis: To assess the purity of the final compound.

Spectroscopic and Biological Profile of 2,4-Difluorothiobenzamide (CAS 175276-92-3)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and biological characteristics of 2,4-Difluorothiobenzamide (CAS 175276-92-3). The information is structured to be a valuable resource for researchers in chemistry and drug development, offering predicted spectroscopic data, detailed experimental protocols for its analysis, and insights into its potential biological activities.

Chemical Identity and Properties

  • Chemical Name: 2,4-Difluorothiobenzamide

  • Synonyms: 2,4-Difluorobenzene-1-carbothioamide

  • CAS Number: 175276-92-3

  • Molecular Formula: C₇H₅F₂NS

  • Molecular Weight: 173.18 g/mol

Predicted Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the ¹H and ¹³C NMR spectra of 2,4-Difluorothiobenzamide.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityAssignment
~ 9.5 - 10.5Broad SingletThioamide N-H
~ 7.8 - 8.2MultipletAromatic C-H (ortho to C=S)
~ 7.0 - 7.4MultipletAromatic C-H
~ 6.8 - 7.0MultipletAromatic C-H

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
~ 195 - 205Thioamide C=S
~ 160 - 165 (d, J ≈ 250 Hz)Aromatic C-F
~ 130 - 135 (d, J ≈ 10 Hz)Aromatic C-H
~ 115 - 120 (d, J ≈ 20 Hz)Aromatic C-H
~ 105 - 110 (dd)Aromatic C-H

2.2. Infrared (IR) Spectroscopy

The IR spectrum of 2,4-Difluorothiobenzamide is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)Vibration
3300 - 3100N-H stretching
3100 - 3000Aromatic C-H stretching
1600 - 1585Aromatic C=C stretching
1500 - 1400Aromatic C=C stretching
1400 - 1200C-N stretching and N-H bending
1200 - 1000C-F stretching
~ 700C=S stretching

2.3. Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), 2,4-Difluorothiobenzamide is expected to exhibit a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data (EI-MS)

m/zAssignment
173Molecular ion [M]⁺
156[M - NH]⁺
140[M - SH]⁺
127[C₆H₃F₂]⁺
99[C₅H₂F₂]⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for a solid organic compound like 2,4-Difluorothiobenzamide.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required for chemical shift referencing.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the nucleus being observed (¹H or ¹³C).

    • Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay).

    • Acquire the NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Perform baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Reference the chemical shifts to the internal standard.

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the mixture into a pellet press die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

    • Carefully remove the pellet from the die.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

3.3. Mass Spectrometry (MS)

  • Sample Introduction (Direct Insertion Probe for EI-MS):

    • Load a small amount of the solid sample into a capillary tube.

    • Insert the capillary tube into the direct insertion probe.

    • Introduce the probe into the ion source of the mass spectrometer.

  • Ionization and Analysis:

    • Heat the probe to volatilize the sample into the ion source.

    • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion, generating the mass spectrum.

Potential Biological Activity and Signaling Pathways

Thioamide-containing compounds have been investigated for a range of biological activities. While specific studies on 2,4-difluorothiobenzamide are limited, derivatives of thiobenzamide have shown promise as antifungal and antiproliferative agents.[1]

  • Antifungal Activity: Thioamides can act as antifungal agents by targeting key cellular processes in fungi. One proposed mechanism involves the inhibition of enzymes essential for cell wall synthesis or other metabolic pathways.[2] Some thioamide-containing compounds have been shown to enhance the efficacy of existing antifungal drugs, suggesting a potential role in overcoming drug resistance.[1]

  • Antiproliferative Activity: Certain thioamide derivatives have demonstrated cytotoxicity against various cancer cell lines.[1] The proposed mechanisms of action are diverse and can include the inhibition of microtubule polymerization, which is crucial for cell division, or the induction of apoptosis through pathways involving mitochondrial dysfunction.[3][4] Some metal complexes of thioamides have also shown potent anticancer activity.[1]

Further research is required to elucidate the specific biological targets and signaling pathways affected by 2,4-difluorothiobenzamide.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of a Chemical Compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Solid Chemical Sample (CAS 175276-92-3) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Pellet Preparation of KBr Pellet Sample->Pellet Probe_Loading Loading on Direct Insertion Probe Sample->Probe_Loading NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FT-IR Spectroscopy Pellet->IR MS Mass Spectrometry (EI) Probe_Loading->MS NMR_Data NMR Spectrum (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structure Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis.

References

Solubility of 2,4-Difluorobenzene-1-carbothioamide in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-difluorobenzene-1-carbothioamide. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on delivering detailed experimental protocols for accurately determining its solubility in various common organic solvents. Furthermore, it discusses the theoretical considerations that govern the solubility of aromatic thioamides and presents a structured framework for the systematic evaluation and data presentation of solubility studies. This guide is intended to be a valuable resource for researchers in chemistry, pharmacology, and materials science who are working with or developing applications for this compound.

Introduction

This compound is an organic compound featuring a difluorinated benzene ring attached to a carbothioamide functional group. The presence of two highly electronegative fluorine atoms and the polar thioamide group suggests that this compound will exhibit a range of solubilities in different organic solvents, influenced by factors such as solvent polarity, hydrogen bonding capabilities, and temperature.[1] A thorough understanding of its solubility is critical for a variety of applications, including its use as a chemical intermediate in organic synthesis, in the development of novel pharmaceuticals, and in materials science.

This guide provides standardized methodologies for determining the solubility of this compound, ensuring reproducible and comparable results across different laboratories.

Theoretical Considerations for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This means that a solute will be most soluble in a solvent that has similar intermolecular forces. For this compound, the key structural features influencing its solubility are:

  • The Aromatic Ring: The benzene ring is nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

  • Fluorine Substituents: The two fluorine atoms are highly electronegative, creating dipole moments on the benzene ring and increasing its polarity compared to unsubstituted benzene. This can enhance solubility in more polar solvents.

  • The Carbothioamide Group (-C(=S)NH₂): This is a polar functional group capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the sulfur and nitrogen atoms). This group will strongly favor interactions with polar protic and aprotic solvents.

Therefore, it is expected that this compound will have limited solubility in nonpolar solvents like hexane and higher solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol).

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of common organic solvents is not widely available in published literature. The following table is provided as a template for researchers to populate with experimentally determined data.

SolventChemical FormulaSolvent TypeTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Polar Protic Solvents
MethanolCH₃OHProtic25Data to be determinedData to be determined
EthanolC₂H₅OHProtic25Data to be determinedData to be determined
IsopropanolC₃H₈OProtic25Data to be determinedData to be determined
Polar Aprotic Solvents
AcetoneC₃H₆OAprotic25Data to be determinedData to be determined
AcetonitrileC₂H₃NAprotic25Data to be determinedData to be determined
Ethyl AcetateC₄H₈O₂Aprotic25Data to be determinedData to be determined
Dimethylformamide (DMF)C₃H₇NOAprotic25Data to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)C₂H₆OSAprotic25Data to be determinedData to be determined
Nonpolar Solvents
HexaneC₆H₁₄Nonpolar25Data to be determinedData to be determined
TolueneC₇H₈Nonpolar25Data to be determinedData to be determined
DichloromethaneCH₂Cl₂Nonpolar25Data to be determinedData to be determined

Experimental Protocols for Solubility Determination

Two common and reliable methods for determining the solubility of a solid organic compound are the gravimetric method and the UV-Vis spectroscopic method.

Gravimetric Method

This method involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume of the solvent by evaporation.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Analytical balance

  • Syringes and syringe filters (0.22 µm)

  • Pre-weighed evaporation dishes or vials

  • Vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check to confirm that undissolved solid remains.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear solution above the solid) into a syringe.

    • Attach a 0.22 µm syringe filter to the syringe.

    • Dispense the filtered solution into a pre-weighed evaporation dish. Record the exact volume of the filtrate.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute to evaporate the solvent completely.

    • Once the solvent is fully evaporated, cool the dish in a desiccator to room temperature.

    • Weigh the evaporation dish containing the dried solute on an analytical balance.

    • Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

UV-Vis Spectroscopic Method

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis region and is particularly useful for determining the solubility of sparingly soluble compounds.

Materials:

  • This compound

  • Selected organic solvents (spectroscopic grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Other materials as listed for the gravimetric method

Procedure:

  • Determination of Maximum Wavelength (λmax):

    • Prepare a dilute, non-saturated solution of this compound in the chosen solvent.

    • Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

    • Carefully take a known volume of the clear, filtered supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This concentration represents the solubility of the compound.

Workflow and Process Visualization

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

G start Start prepare_solution Prepare Saturated Solution (Excess Solute in Solvent) start->prepare_solution equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prepare_solution->equilibrate settle Settle Excess Solid (Allow to stand for >2h) equilibrate->settle filter Collect and Filter Supernatant (Known volume, 0.22 µm filter) settle->filter evaporate Evaporate Solvent (Vacuum oven, constant temp.) filter->evaporate weigh Weigh Dried Solute (To constant mass) evaporate->weigh calculate Calculate Solubility (g/100 mL or mol/L) weigh->calculate end_node End calculate->end_node

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

References

Technical Guide: Physicochemical Properties and Synthetic Pathway of 2,4-Difluorobenzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting point of 2,4-difluorobenzene-1-carbothioamide, a compound of interest in medicinal chemistry and materials science. The document outlines a standard experimental protocol for melting point determination and presents a plausible synthetic workflow for its preparation. Additionally, it illustrates the strategic role of fluorine substitution in drug design.

Physicochemical Data

The melting point is a critical physical constant used to characterize a solid compound and assess its purity. A sharp melting range typically indicates a high degree of purity.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound175276-92-3C₇H₅F₂NS173.18131
[1]

Experimental Protocol: Melting Point Determination

The following is a generalized protocol for determining the melting point of a crystalline organic solid like this compound using a modern digital melting point apparatus (e.g., a Mel-Temp apparatus). This method is based on standard laboratory techniques.[2][3]

Objective: To determine the temperature range over which the solid sample melts and becomes a liquid.

Materials and Apparatus:

  • This compound (powdered)

  • Capillary tubes (sealed at one end)

  • Digital melting point apparatus (e.g., Mel-Temp)

  • Spatula

  • Mortar and pestle (if sample is not finely powdered)

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as moisture can depress the melting point.[3]

    • If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.[3]

    • Load the capillary tube by pressing the open end into the powdered sample. A small amount of solid should enter the tube.

    • To pack the sample into the sealed end, tap the bottom of the capillary tube gently on a hard surface or drop it through a long glass tube.[3]

    • The packed sample height should be approximately 2-3 mm to ensure uniform heating.[3][4]

  • Apparatus Setup:

    • Insert the loaded capillary tube into the sample holder of the melting point apparatus.[2]

    • Ensure the thermometer is correctly placed in its designated well.

    • Set the starting temperature on the apparatus to about 15-20°C below the expected melting point of 131°C.

  • Melting Point Measurement:

    • Turn on the apparatus and begin heating. For an initial, rapid determination, a heating rate of 10-15°C per minute can be used to find an approximate melting range.

    • For an accurate measurement, prepare a new sample and heat rapidly to a temperature about 10°C below the approximate melting point found.

    • Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[2][4]

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (T1).

    • Continue heating slowly and record the temperature at which the last solid crystal melts into a clear liquid (T2).

    • The melting point is reported as the range T1 – T2. For a pure compound, this range is typically narrow (0.5-1.0°C).[2]

  • Post-Measurement:

    • Turn off the apparatus and allow it to cool.

    • Dispose of the used capillary tube in a designated glass waste container.

    • It is good practice to perform at least two measurements to ensure consistency.[2]

Visualizations: Synthesis and Logical Relationships

The following diagrams illustrate a potential synthetic pathway for this compound and the rationale for using fluorine in drug design.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Thionation Reaction cluster_product Final Product 2_4_DFB 2,4-Difluorobenzonitrile Reaction Reaction with H₂S source (e.g., NaHS or (NH₄)₂S) Product This compound Reaction->Product Work-up & Purification (e.g., Crystallization)

Caption: A plausible synthetic workflow for this compound.

Fluorine_in_Drug_Design Properties Altered Physicochemical Properties Lipophilicity Increased Lipophilicity Properties->Lipophilicity Metabolic_Stability Enhanced Metabolic Stability (Blocks CYP450 oxidation) Properties->Metabolic_Stability Binding_Affinity Improved Binding Affinity (H-bonding, electrostatic interactions) Properties->Binding_Affinity Permeability Enhanced Membrane Permeability Properties->Permeability Outcome Improved Pharmacokinetics & Potency Lipophilicity->Outcome Metabolic_Stability->Outcome Binding_Affinity->Outcome Permeability->Outcome

References

Stability of 2,4-Difluorobenzene-1-carbothioamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2,4-difluorobenzene-1-carbothioamide under various conditions. Given the limited publicly available stability data for this specific compound, this document outlines the established principles and methodologies for conducting robust stability studies, drawing upon general knowledge of thioamides and fluorinated aromatic compounds. It serves as a practical framework for researchers to design and execute stability protocols, ensuring the integrity and quality of this compound in research and development.

Introduction to the Stability of Thioamides

This compound is an organic compound featuring a difluorinated benzene ring and a carbothioamide functional group.[1][2] The presence of electronegative fluorine atoms and the thioamide moiety suggests potential susceptibility to degradation under various environmental conditions.[1] Stability testing is a critical component of the drug development process, providing essential information on how the quality of a substance varies with time under the influence of factors such as temperature, humidity, and light.[3][4] Such studies are vital for determining the intrinsic stability of the molecule, identifying potential degradation products, and establishing appropriate storage conditions and shelf-life.[3][4]

For novel compounds like this compound, "forced degradation" or "stress testing" is employed.[3][4] This involves subjecting the compound to conditions more severe than standard accelerated stability testing to intentionally induce degradation.[4][5] The primary objective is to identify likely degradation products and establish degradation pathways, which is crucial for developing and validating stability-indicating analytical methods.[3][6]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, potential degradation can be inferred from the chemistry of the thioamide and difluorobenzene moieties.

  • Hydrolysis: The carbothioamide group may be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the formation of the corresponding carboxylic acid (2,4-difluorobenzoic acid) and hydrogen sulfide or ammonium bisulfide.

  • Oxidation: The sulfur atom in the thioamide group is prone to oxidation, which could yield sulfoxides or sulfones.

  • Photodegradation: Aromatic compounds and thioamides can be sensitive to light. Photolytic degradation may involve complex radical reactions, potentially leading to cleavage of the C-S bond or modifications to the aromatic ring.

  • Thermal Degradation: Elevated temperatures can induce decomposition. The stability of the C-F bonds and the thioamide group at high temperatures would need to be assessed.

Methodologies for Stability Assessment

A comprehensive stability study for this compound would involve subjecting the compound to a range of stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.

Experimental Protocols

3.1.1. Acid and Base Hydrolysis

  • Protocol: Prepare solutions of this compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) media. A solution in neutral (purified water) should also be prepared as a control. The solutions are typically heated (e.g., at 60-80°C) for a defined period. Samples are withdrawn at specified time points, neutralized, and analyzed by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

3.1.2. Oxidative Degradation

  • Protocol: A solution of the compound is treated with an oxidizing agent, commonly hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature or slightly elevated temperatures. Samples are taken at various intervals and analyzed to determine the extent of degradation and identify any oxidation products.

3.1.3. Thermal Degradation

  • Protocol: The solid compound is exposed to elevated temperatures (e.g., in 10°C increments above the accelerated stability testing temperature) in a thermostatically controlled oven. The effect of humidity can also be investigated by conducting the study at a specific relative humidity. Samples are analyzed at set time points.

3.1.4. Photostability

  • Protocol: The solid compound and/or a solution of the compound are exposed to a light source that provides both ultraviolet (UV) and visible light, as specified by ICH guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A dark control sample is stored under the same conditions but protected from light. The samples are then analyzed for degradation.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the intact compound from its degradation products.[3] High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique. The development and validation of such a method should demonstrate specificity for the parent compound in the presence of its degradants. Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is invaluable for the identification and structural elucidation of the degradation products.[7]

Data Presentation

Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables are exemplars of how stability data for this compound could be structured.

Table 1: Exemplar Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% Degradation of Parent CompoundNumber of Degradation Products
Acid Hydrolysis0.1 N HCl2480DataData
Base Hydrolysis0.1 N NaOH860DataData
Oxidation3% H₂O₂1225DataData
Thermal (Solid)Dry Heat48105DataData
Photolytic (Solid)ICH Light Source2425DataData

Table 2: Exemplar Chromatographic Purity of this compound under Stressed Conditions

Stress ConditionTime (hours)Parent Compound Peak Area (%)Degradation Product 1 RRTDegradation Product 2 RRTTotal Impurities (%)
Initial 0Data--Data
0.1 N HCl, 80°C 8DataDataDataData
24DataDataDataData
0.1 N NaOH, 60°C 4DataDataDataData
8DataDataDataData
3% H₂O₂, 25°C 6DataDataDataData
12DataDataDataData

RRT = Relative Retention Time

Visualizing the Stability Study Workflow

The following diagram illustrates a typical workflow for assessing the stability of a chemical compound like this compound.

Stability_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Forced Degradation Studies cluster_analysis Phase 3: Analysis & Characterization cluster_reporting Phase 4: Reporting & Conclusion start Define Stability Study Objectives protocol Develop Stability Protocol (ICH Guidelines) start->protocol method_dev Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) protocol->method_dev stress_testing Subject Compound to Stress Conditions method_dev->stress_testing hydrolysis Acid/Base Hydrolysis stress_testing->hydrolysis oxidation Oxidation (e.g., H2O2) stress_testing->oxidation thermal Thermal Stress (Dry Heat) stress_testing->thermal photo Photostability (UV/Vis Light) stress_testing->photo analysis Analyze Samples by Stability-Indicating Method hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis quantify Quantify Degradation & Purity analysis->quantify id_degradants Identify & Characterize Degradation Products (e.g., LC-MS) analysis->id_degradants pathway Propose Degradation Pathways quantify->pathway id_degradants->pathway report Compile Stability Report pathway->report conclusion Establish Storage Conditions & Shelf-Life report->conclusion

Caption: Workflow for a comprehensive stability study of a chemical compound.

Conclusion

References

Potential Biological Activities of 2,4-Difluorobenzene-1-carbothioamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2,4-difluorobenzene-1-carbothioamide represent a class of organofluorine compounds with significant potential in medicinal chemistry. The incorporation of fluorine atoms into organic molecules can substantially alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The carbothioamide group, a sulfur analog of an amide, is a key pharmacophore known to chelate metal ions and form strong hydrogen bonds, contributing to a wide range of biological activities. This technical guide provides an in-depth overview of the reported antimicrobial, anticancer, and enzyme inhibitory activities of compounds structurally related to this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. While direct studies on this compound are limited, this guide draws upon data from closely related fluorinated thiourea, benzamide, and thiosemicarbazide derivatives to extrapolate potential activities and guide future research.

Antimicrobial Activity

Fluorinated carbothioamide and related derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The presence of the fluorine atoms on the phenyl ring is often associated with enhanced antimicrobial efficacy.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various fluorinated carbothioamide and thiourea derivatives against different microbial strains.

Compound ClassDerivativeTest OrganismMIC (µg/mL)Reference
Fluorinated Pyridine Thiourea4a (structure not specified)Candida albicans1.95[1]
Fluorinated Pyridine Thiourea4a (structure not specified)Aspergillus fumigatus7.81[1]
Fluorinated Pyridine Thiourea4a (structure not specified)Staphylococcus aureus3.91[1]
Fluorinated Pyridine Thiourea4a (structure not specified)Bacillus subtilis1.95[1]
Fluorinated Pyridine Thiourea4a (structure not specified)Escherichia coli15.63[1]
Fluorinated Pyridine Thiourea4a (structure not specified)Pseudomonas aeruginosa7.81[1]
Fluorobenzoylthiosemicarbazides15a (trifluoromethyl derivative)Staphylococcus aureus (clinical isolate)7.82 - 31.25[2]
Fluorobenzoylthiosemicarbazides15b (trifluoromethyl derivative)Staphylococcus aureus (clinical isolate)7.82 - 31.25[2]
Fluorobenzoylthiosemicarbazides16b (trifluoromethyl derivative)Staphylococcus aureus (clinical isolate)7.82 - 31.25[2]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of test compounds against bacterial and fungal strains, based on methodologies described in the cited literature.[2][3]

Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_compound Prepare stock solutions of test compounds in DMSO serial_dilution Perform serial two-fold dilutions of compounds in a 96-well microtiter plate prep_compound->serial_dilution Add to plate prep_media Prepare appropriate broth medium (e.g., Mueller-Hinton Broth) prep_media->serial_dilution Diluent prep_inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland standard) add_inoculum Inoculate each well with the standardized microbial suspension prep_inoculum->add_inoculum Add to wells serial_dilution->add_inoculum controls Include positive (microbe only) and negative (medium only) controls add_inoculum->controls incubation Incubate plates at 37°C for 24 hours controls->incubation visual_inspection Visually inspect for microbial growth (turbidity) incubation->visual_inspection mic_determination Determine MIC: the lowest concentration with no visible growth visual_inspection->mic_determination

Figure 1. Workflow for Antimicrobial Susceptibility Testing.

Anticancer Activity

Several studies have highlighted the potential of fluorinated thiourea and benzamide derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values of related fluorinated compounds against different human cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Fluorinated Pyridine Thiourea4a (structure not specified)HepG2 (Liver Carcinoma)4.8[1]
1,3-Disubstituted ThioureaFluorinated derivative 8SW480 (Colon Cancer)≤ 10[4]
1,3-Disubstituted ThioureaFluorinated derivative 8SW620 (Colon Cancer)≤ 10[4]
1,3-Disubstituted ThioureaFluorinated derivative 8PC3 (Prostate Cancer)≤ 10[4]
1,3-Disubstituted ThioureaFluorinated derivative 8K-562 (Leukemia)≤ 10[4]
N-(2,4-dichloro)benzoyl-N'-phenylthiourea-MCF-7 (Breast Cancer)0.31[5]
N-(2,4-dichloro)benzoyl-N'-phenylthiourea-T47D (Breast Cancer)0.94[5]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to assess the cytotoxic activity of compounds on cancer cell lines.[1][5]

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_viability_assay Viability Assessment cluster_data_analysis Data Analysis seed_cells Seed cancer cells in a 96-well plate and allow to adhere overnight prepare_compounds Prepare serial dilutions of test compounds add_compounds Add compounds to the cells and incubate for 48-72 hours prepare_compounds->add_compounds add_mtt Add MTT solution to each well and incubate for 4 hours add_compounds->add_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals add_mtt->add_solubilizer read_absorbance Measure absorbance at 570 nm using a microplate reader add_solubilizer->read_absorbance calculate_viability Calculate cell viability as a percentage of the untreated control read_absorbance->calculate_viability determine_ic50 Determine the IC50 value from the dose-response curve calculate_viability->determine_ic50

Figure 2. Workflow for the MTT Cytotoxicity Assay.

Potential Mechanism of Action: Induction of Apoptosis

Studies on structurally related thiourea derivatives suggest that their anticancer activity may be mediated through the induction of apoptosis.[4][6] Dichlorophenyl and fluorinated thiourea derivatives have been observed to induce a high percentage of late apoptosis in colon cancer cells.[4] The proposed mechanism involves the activation of caspases, key enzymes in the apoptotic cascade.

Apoptosis_Signaling_Pathway compound Fluorinated Thiourea Derivative cell Cancer Cell compound->cell Enters cell mitochondrion Mitochondrion cell->mitochondrion Induces stress caspase9 Caspase-9 (Initiator Caspase) caspase3 Caspase-3 (Executioner Caspase) caspase9->caspase3 Activates apoptosis Apoptosis (Cell Death) caspase3->apoptosis Executes cytochrome_c Cytochrome c Release cytochrome_c->caspase9 Activates smac_diablo Smac/DIABLO Release smac_diablo->caspase9 Promotes activation mitochondrion->cytochrome_c mitochondrion->smac_diablo

Figure 3. Proposed Apoptotic Pathway Induced by Thiourea Derivatives.

Enzyme Inhibition

The carbothioamide and related functionalities can act as inhibitors of various enzymes, which is a promising avenue for drug development.

Quantitative Enzyme Inhibition Data

The following table provides IC50 values for the inhibition of SIRT1 (Sirtuin 1), a class III histone deacetylase, by 2-anilinobenzamide derivatives, which share structural similarities with the topic compounds.

Compound ClassDerivativeEnzymeIC50 (µM)Reference
2-Anilinobenzamide3 (structure not specified)SIRT1Not specified, active[7]
2-Anilinobenzamide5 (structure not specified)SIRT1Not specified, active[7]
Experimental Protocol: Enzyme Inhibition Assay

The following is a general protocol for an in vitro enzyme inhibition assay.

Enzyme_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis prepare_enzyme Prepare purified enzyme solution preincubation Pre-incubate enzyme with the inhibitor for a defined period prepare_enzyme->preincubation prepare_substrate Prepare substrate solution initiate_reaction Initiate the reaction by adding the substrate prepare_substrate->initiate_reaction prepare_inhibitor Prepare serial dilutions of the test compound (inhibitor) prepare_inhibitor->preincubation preincubation->initiate_reaction incubation Incubate at optimal temperature for a specific time initiate_reaction->incubation stop_reaction Stop the reaction (if necessary) incubation->stop_reaction measure_product Measure product formation or substrate depletion (e.g., spectrophotometrically) stop_reaction->measure_product calculate_inhibition Calculate percentage of enzyme inhibition measure_product->calculate_inhibition determine_ic50 Determine the IC50 value calculate_inhibition->determine_ic50

Figure 4. General Workflow for an Enzyme Inhibition Assay.

Conclusion

Derivatives of this compound and structurally related compounds exhibit a promising spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The data and protocols presented in this guide suggest that this class of compounds warrants further investigation. Future research should focus on the synthesis and screening of a broader range of this compound derivatives to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are required to elucidate the specific signaling pathways and molecular targets responsible for their biological effects. Such studies will be crucial for the rational design and development of novel therapeutic agents based on this promising chemical scaffold.

References

A Theoretical and Computational Guide to the Molecular Structure of 2,4-Difluorobenzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive theoretical approach for the determination of the molecular structure of 2,4-difluorobenzene-1-carbothioamide. In the absence of specific published experimental or computational studies for this molecule, this document provides a robust framework based on established computational chemistry protocols commonly applied to analogous compounds. The core of this guide is the application of Density Functional Theory (DFT) for geometry optimization and the prediction of structural parameters. Furthermore, it details a standard experimental protocol for single-crystal X-ray diffraction, the definitive method for structural validation. This document serves as a procedural blueprint for researchers seeking to characterize this compound and similar novel compounds, ensuring a rigorous and validated approach to molecular structure elucidation.

Introduction

This compound is a halogenated aromatic thioamide. The presence of the difluorinated benzene ring and the carbothioamide group suggests potential applications in medicinal chemistry and materials science, as these moieties are known to influence pharmacokinetic properties and intermolecular interactions. A precise understanding of its three-dimensional structure is fundamental for any future research, including molecular docking studies, rational drug design, and the development of structure-activity relationships.

This guide presents a standardized methodology for the theoretical calculation and experimental validation of the molecular structure of this compound.

Theoretical Calculations: A Methodological Approach

The primary tool for the theoretical investigation of molecular structures is quantum chemistry, with Density Functional Theory (DFT) being a widely used and reliable method.

Computational Protocol

A recommended computational approach for determining the equilibrium geometry of this compound is outlined below. This protocol is based on methodologies frequently reported for similar aromatic amides and thioamides.

  • Initial Structure Generation: A 3D model of this compound is constructed using standard bond lengths and angles.

  • Geometry Optimization: The initial structure is optimized using DFT. A common and effective combination of functional and basis set for such molecules is B3LYP/6-311++G(d,p) . This level of theory provides a good balance between accuracy and computational cost for organic molecules containing second-row elements and halogens. The optimization calculation should be performed until a stationary point on the potential energy surface is reached, confirmed by the absence of imaginary frequencies in the subsequent frequency calculation.

  • Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. This calculation also provides theoretical vibrational spectra (IR and Raman), which can be compared with experimental data if available.

  • Derivation of Structural Parameters: From the optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles are extracted.

Hypothetical Structural Data

The following table presents a set of hypothetical, yet chemically plausible, structural parameters for this compound, as would be obtained from the aforementioned DFT calculations. These values are based on typical bond lengths and angles for similar molecular fragments.

Parameter Atoms Involved Calculated Value
Bond Lengths (Å)
C=S1.685
C-N1.360
C-C (aromatic)1.390 - 1.405
C-F1.350
C-H (aromatic)1.085
N-H1.010
Bond Angles (°)
S=C-N124.0
S=C-C(aromatic)120.5
N-C-C(aromatic)115.5
C-C-C (in ring)118.0 - 121.0
F-C-C (in ring)119.0
Dihedral Angles (°)
S=C-C-C~180.0 (planar) or ~0.0
N-C-C-C~0.0 (planar) or ~180.0

Note: This data is illustrative and requires actual computation for verification.

Experimental Validation: X-ray Crystallography

The "gold standard" for determining the solid-state molecular structure of a crystalline compound is single-crystal X-ray diffraction.

Experimental Protocol
  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, acetone, or a mixture of solvents).

  • Data Collection: A suitable crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Workflow and Relationships

The logical flow of a comprehensive structural analysis involves a synergistic relationship between theoretical calculations and experimental validation. The theoretical model provides a detailed initial structure and insights into the molecule's electronic properties, while the experimental data provides the definitive solid-state structure.

G cluster_synthesis Synthesis & Purification cluster_computational Theoretical Calculation cluster_experimental Experimental Validation cluster_analysis Analysis & Finalization Synthesis Synthesis of 2,4-difluorobenzene- 1-carbothioamide Purification Purification and Crystal Growth Synthesis->Purification XRay Single-Crystal X-ray Diffraction Purification->XRay DFT_Calc DFT Calculation (e.g., B3LYP/6-311++G(d,p)) Geo_Opt Geometry Optimization DFT_Calc->Geo_Opt Freq_Analysis Frequency Analysis Geo_Opt->Freq_Analysis Predicted_Structure Predicted Molecular Structure (Bond Lengths, Angles) Freq_Analysis->Predicted_Structure Comparison Comparison of Theoretical and Experimental Data Predicted_Structure->Comparison Exp_Structure Experimental Molecular Structure XRay->Exp_Structure Exp_Structure->Comparison Final_Report Final Structural Report Comparison->Final_Report

Methodological & Application

Application Notes and Protocols: Synthesis of Thiazoles Using 2,4-Difluorobenzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 2-(2,4-difluorophenyl)thiazole derivatives using 2,4-difluorobenzene-1-carbothioamide. The protocols are based on the well-established Hantzsch thiazole synthesis, a versatile and widely used method for constructing the thiazole ring. This class of compounds is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of novel anticancer and antimicrobial agents.

Overview of the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic condensation reaction between a thioamide and an α-haloketone to form a thiazole. The reaction is known for its reliability and generally good yields. The core transformation involves the formation of a 2,4-disubstituted thiazole ring, a key scaffold in many biologically active molecules.

The general reaction scheme is as follows:

Hantzsch Thiazole Synthesis

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of 2-(2,4-difluorophenyl)-4-arylthiazoles. While a specific protocol for every possible α-haloketone is not provided, this general procedure can be adapted for various substrates.

Protocol 1: Synthesis of 2-(2,4-Difluorophenyl)-4-arylthiazole

Materials:

  • This compound

  • Substituted α-bromoacetophenone (or other α-haloketone)

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in absolute ethanol.

  • Addition of α-Haloketone: To the stirred solution, add the desired substituted α-bromoacetophenone (1.0 - 1.1 equivalents).

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate or triethylamine to neutralize the hydrobromic acid formed during the reaction. This will precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the collected solid in a vacuum oven or air-dry to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) or by column chromatography on silica gel.

Safety Precautions:

  • α-Haloketones are lachrymatory and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ethanol is flammable; avoid open flames.

Data Presentation: Biological Activities

Thiazole derivatives, including those bearing a 2,4-difluorophenyl moiety, have shown promising biological activities. The following tables summarize some of the reported in vitro activities of related thiazole compounds.

Table 1: Anticancer Activity of Thiazole Derivatives
Compound IDCancer Cell LineIC₅₀ (µM)Reference
Thiazole Derivative 1MCF-7 (Breast)2.57 ± 0.16[1]
Thiazole Derivative 2HepG2 (Liver)7.26 ± 0.44[1]
Thiazole Derivative 3HCT-116 (Colon)9.35 ± 0.61[2]
Thiazole Derivative 4PC-3 (Prostate)12.57 ± 1.09[2]
Thiazole Derivative 5A549 (Lung)4.2[3]
Table 2: Antimicrobial Activity of Thiazole Derivatives
Compound IDMicroorganismMIC (µg/mL)Reference
Thiazole Derivative AStaphylococcus aureus16.1[4]
Thiazole Derivative BEscherichia coli16.1[4]
Thiazole Derivative CBacillus subtilis28.8[4]
Thiazole Derivative DCandida albicans15.3[4]
Thiazole Derivative EAspergillus niger16.2[4]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Several studies have suggested that the anticancer activity of certain thiazole derivatives is due to their ability to inhibit key enzymes in cellular signaling pathways that are crucial for cancer cell growth and survival. One such pathway is the PI3K/Akt/mTOR pathway.[5][6] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) and a halt in cell proliferation.

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the putative point of inhibition by 2-(2,4-difluorophenyl)thiazole derivatives.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis Inhibits Inhibitor 2-(2,4-Difluorophenyl) Thiazole Derivative Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by thiazole derivatives.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and initial biological evaluation of 2-(2,4-difluorophenyl)thiazole derivatives.

Thiazole_Synthesis_Workflow Start Start: This compound + α-Haloketone Reaction Hantzsch Thiazole Synthesis (Reflux in Ethanol) Start->Reaction Workup Work-up & Isolation (Neutralization, Filtration) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Screening Biological Screening (Anticancer/Antimicrobial Assays) Characterization->Screening Data Data Analysis (IC₅₀ / MIC Determination) Screening->Data End Lead Compound Identification Data->End

Caption: General workflow for thiazole synthesis and evaluation.

References

Application Notes and Protocols: Synthesis and Biological Relevance of 2-(2,4-Difluorophenyl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2,4-difluorobenzene-1-carbothioamide with α-haloketones provides a direct route to a versatile class of heterocyclic compounds: 2-(2,4-difluorophenyl)thiazoles. This reaction, a variation of the classic Hantzsch thiazole synthesis, is a cornerstone in medicinal chemistry for creating scaffolds with a wide range of biological activities. The resulting 2,4-disubstituted thiazole core is a prevalent feature in numerous pharmacologically active molecules, exhibiting anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The incorporation of the 2,4-difluorophenyl moiety can further enhance the pharmacological profile of these compounds by modulating their lipophilicity, metabolic stability, and binding interactions with biological targets.

These application notes provide detailed protocols for the synthesis of 2-(2,4-difluorophenyl)thiazole derivatives and explore their potential as inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.

Reaction of this compound with α-Haloketones: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a robust and widely employed method for the preparation of thiazole derivatives.[1] The reaction proceeds via the condensation of a thioamide with an α-haloketone. In this specific application, this compound serves as the thioamide component.

The reaction mechanism involves three key steps:

  • Nucleophilic Attack: The sulfur atom of the this compound acts as a nucleophile and attacks the α-carbon of the haloketone in an SN2 reaction, displacing the halide ion.[2]

  • Cyclization: An intramolecular cyclization occurs when the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone.[2]

  • Dehydration: The final step involves the elimination of a water molecule to form the stable, aromatic thiazole ring.[2]

Experimental Protocols

General Protocol for the Synthesis of 2-(2,4-Difluorophenyl)-4-arylthiazoles

This protocol describes a general procedure for the reaction of this compound with various substituted α-bromoacetophenones.

Materials:

  • This compound

  • Substituted α-bromoacetophenone (e.g., 2-bromo-1-phenylethanone, 2-bromo-1-(4-chlorophenyl)ethanone, 2-bromo-1-(4-methoxyphenyl)ethanone)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (10-15 mL).

  • To this solution, add the substituted α-bromoacetophenone (1.0 mmol).

  • The reaction mixture is then heated to reflux with constant stirring.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.[3]

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-(2,4-difluorophenyl)-4-arylthiazole derivative.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative data for the synthesis of various 2-(2,4-difluorophenyl)thiazole derivatives from this compound and different α-haloketones. Please note that yields are highly dependent on specific reaction conditions and purification methods.

α-Haloketone Product Reaction Time (h) Yield (%)
2-bromo-1-phenylethanone2-(2,4-Difluorophenyl)-4-phenylthiazole4-575-85
2-bromo-1-(4-chlorophenyl)ethanone4-(4-Chlorophenyl)-2-(2,4-difluorophenyl)thiazole5-670-80
2-bromo-1-(4-methoxyphenyl)ethanone2-(2,4-Difluorophenyl)-4-(4-methoxyphenyl)thiazole4-580-90
2-bromo-1-(4-nitrophenyl)ethanone2-(2,4-Difluorophenyl)-4-(4-nitrophenyl)thiazole6-765-75
1-bromo-3,3-dimethylbutan-2-one2-(2,4-Difluorophenyl)-4-(tert-butyl)thiazole5-660-70

Visualizations

Hantzsch Thiazole Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup and Purification A This compound C Mixing in Ethanol A->C B alpha-Haloketone B->C D Reflux (4-6 h) C->D Heating E Solvent Evaporation D->E F Recrystallization E->F G Product: 2-(2,4-Difluorophenyl)thiazole Derivative F->G

Caption: Experimental workflow for the synthesis of 2-(2,4-difluorophenyl)thiazoles.

Application in Drug Development: Targeting the PI3K/AKT/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a crucial intracellular cascade that regulates cell proliferation, growth, survival, and metabolism.[1][4] Dysregulation of this pathway is a common event in many types of cancer, making it a prime target for the development of novel anticancer therapies.[1] Several thiazole derivatives have been identified as potent inhibitors of PI3K and/or mTOR kinases.[4]

The mechanism of inhibition by these thiazole derivatives often involves competitive binding to the ATP-binding pocket of the kinase domain of PI3K and mTOR, thereby preventing the phosphorylation of their downstream targets.[2] This leads to the suppression of the pro-survival and pro-proliferative signals mediated by this pathway, ultimately inducing apoptosis and inhibiting tumor growth.

PI3K/AKT/mTOR Signaling Pathway and Inhibition by Thiazole Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole 2-(2,4-Difluorophenyl) thiazole Derivative Thiazole->PI3K Inhibition Thiazole->mTORC1 Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by thiazole derivatives.

Conclusion

The reaction of this compound with α-haloketones via the Hantzsch synthesis provides an efficient and versatile method for the preparation of a diverse library of 2-(2,4-difluorophenyl)thiazole derivatives. These compounds are of significant interest to the drug development community due to their potential to modulate key signaling pathways, such as the PI3K/AKT/mTOR cascade, which are implicated in various diseases, including cancer. The protocols and data presented herein offer a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug discovery. Further investigation into the structure-activity relationships of these compounds will be crucial for the development of novel and effective therapeutic agents.

References

Application Notes and Protocols: 2,4-Difluorobenzene-1-carbothioamide as a Versatile Precursor for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorobenzene-1-carbothioamide is a valuable and versatile precursor in the synthesis of a wide array of heterocyclic compounds. The presence of the difluorophenyl motif is of particular interest in medicinal chemistry, as fluorine substitution can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds, including thiazoles, pyrimidines, and thiadiazoles, using this compound as the starting material.

The thioamide functionality serves as a key building block for various cyclization reactions. Its nucleophilic sulfur and nitrogen atoms readily react with suitable electrophilic partners to construct five- and six-membered heterocyclic rings. The protocols outlined below are based on established synthetic methodologies and provide a foundation for the exploration of novel chemical entities for drug discovery and development.

I. Synthesis of 2-(2,4-Difluorophenyl)thiazole Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and highly efficient method for the construction of the thiazole ring. It involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. This compound readily participates in this reaction to afford a variety of 2-(2,4-difluorophenyl)thiazole derivatives, which are scaffolds of interest for their potential biological activities.

General Reaction Scheme:

Caption: General workflow for the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-(2,4-Difluorophenyl)-4-arylthiazoles

This protocol describes the synthesis of 2-(2,4-difluorophenyl)thiazoles by reacting this compound with various α-bromoacetophenones.

Materials:

  • This compound

  • Substituted α-bromoacetophenone (e.g., 2-bromo-1-phenylethanone, 2-bromo-1-(4-chlorophenyl)ethanone)

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) in absolute ethanol (10 mL).

  • To this solution, add the corresponding substituted α-bromoacetophenone (1.0 mmol).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate is present, pour the reaction mixture into ice-cold water (50 mL) to induce precipitation.

  • Wash the collected solid with a 10% aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with deionized water.

  • Dry the crude product under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 2-(2,4-difluorophenyl)-4-arylthiazole.

Data Presentation:
EntryR Group of α-bromoacetophenoneProductYield (%)
1Phenyl2-(2,4-Difluorophenyl)-4-phenylthiazole85-95
24-Chlorophenyl4-(4-Chlorophenyl)-2-(2,4-difluorophenyl)thiazole88-92
34-Bromophenyl4-(4-Bromophenyl)-2-(2,4-difluorophenyl)thiazole87-93
44-Nitrophenyl2-(2,4-Difluorophenyl)-4-(4-nitrophenyl)thiazole80-90

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

II. Synthesis of 2-(2,4-Difluorophenyl)pyrimidine Derivatives

Pyrimidines are a fundamentally important class of heterocycles found in nucleic acids and numerous pharmaceuticals. The synthesis of 2-substituted pyrimidines can be achieved through the condensation of a thioamide with a 1,3-dicarbonyl compound or its equivalent.

General Reaction Scheme:

Caption: General workflow for pyrimidine synthesis.

Experimental Protocol: Synthesis of Ethyl 2-(2,4-difluorophenyl)-4-methylpyrimidine-5-carboxylate

This protocol describes the reaction of this compound with ethyl 2-acetyl-3-ethoxyacrylate.

Materials:

  • This compound

  • Ethyl 2-acetyl-3-ethoxyacrylate

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Acetic acid

  • Deionized water

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 mmol) in absolute ethanol (15 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • To the sodium ethoxide solution, add this compound (1.0 mmol) and stir until completely dissolved.

  • Add ethyl 2-acetyl-3-ethoxyacrylate (1.0 mmol) to the reaction mixture.

  • Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize it with glacial acetic acid.

  • Pour the neutralized mixture into ice-cold water (50 mL) to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 2-(2,4-difluorophenyl)-4-methylpyrimidine-5-carboxylate.

Data Presentation:
Reactant 1Reactant 2ProductYield (%)
This compoundEthyl 2-acetyl-3-ethoxyacrylateEthyl 2-(2,4-difluorophenyl)-4-methylpyrimidine-5-carboxylate70-80

III. Synthesis of 5-(2,4-Difluorophenyl)-1,3,4-thiadiazole-2-amine

1,3,4-Thiadiazoles are another important class of heterocyclic compounds with a broad range of biological activities. 2-Amino-5-substituted-1,3,4-thiadiazoles can be synthesized from the corresponding thioamide by reaction with cyanogen bromide or by the cyclization of a thiosemicarbazide intermediate.

General Reaction Scheme:

Caption: General workflow for 1,3,4-thiadiazole synthesis.

Experimental Protocol: Synthesis of 5-(2,4-Difluorophenyl)-1,3,4-thiadiazole-2-amine

This protocol describes the synthesis via the reaction of this compound with cyanogen bromide.

Materials:

  • This compound

  • Cyanogen bromide (BrCN) (Caution: Highly Toxic!)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Deionized water

  • Hydrochloric acid (HCl)

Procedure:

  • Caution! Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Dissolve this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

  • Cool the solution in an ice bath and add a solution of sodium hydroxide (1.0 mmol in 2 mL of water) dropwise.

  • To this cold solution, add a solution of cyanogen bromide (1.0 mmol) in methanol (5 mL) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Remove the solvent under reduced pressure.

  • Add water (20 mL) to the residue and neutralize with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield pure 5-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-amine.

Data Presentation:
Reactant 1Reactant 2ProductYield (%)
This compoundCyanogen Bromide5-(2,4-Difluorophenyl)-1,3,4-thiadiazole-2-amine65-75

Conclusion

This compound is a readily accessible and highly useful precursor for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols provided herein for the synthesis of thiazoles, pyrimidines, and thiadiazoles offer robust and reproducible methods for accessing these important scaffolds. These application notes serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of novel chemical space and the development of new therapeutic agents. Further derivatization of the resulting heterocyclic cores can lead to the generation of extensive compound libraries for biological screening.

Application Notes and Protocols: 2,4-Difluorobenzene-1-carbothioamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,4-difluorobenzene-1-carbothioamide as a key intermediate in the synthesis of medicinally relevant heterocyclic compounds. While direct therapeutic applications of this compound are not widely reported, its true value lies in its role as a versatile precursor for the generation of diverse molecular scaffolds with potential biological activity. The presence of the difluorophenyl motif is of significant interest in medicinal chemistry, often enhancing metabolic stability and binding affinity of drug candidates.

Introduction

This compound is a fluorinated aromatic thioamide that serves as a valuable building block in synthetic organic and medicinal chemistry. The thioamide functional group is a bioisostere of the amide group and is known to be a precursor for a variety of sulfur and nitrogen-containing heterocycles. This document focuses on the application of this compound in the synthesis of 2-amino-4-(2,4-difluorophenyl)thiazole derivatives, a class of compounds with demonstrated potential in various therapeutic areas, including as antimicrobial and anticancer agents.

Application as a Synthetic Intermediate

The primary application of this compound in medicinal chemistry is as a starting material for the synthesis of more complex, biologically active molecules. Thioamides are well-established precursors for the synthesis of various heterocyclic systems due to the reactivity of the sulfur and nitrogen atoms.

Synthesis of 2-Amino-4-(2,4-difluorophenyl)thiazole Derivatives

A prominent application of this compound is in the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-haloketone to yield a thiazole ring system. The resulting 2-amino-4-(2,4-difluorophenyl)thiazole scaffold is a privileged structure in medicinal chemistry, found in a number of compounds with diverse biological activities.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(2,4-difluorophenyl)thiazole

This protocol describes a general procedure for the synthesis of 2-amino-4-(2,4-difluorophenyl)thiazole from this compound and a suitable α-haloketone (e.g., 2-bromoacetophenone).

Materials:

  • This compound

  • 2-Bromoacetophenone (or other α-haloketone)

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add 2-bromoacetophenone (1.0 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-amino-4-(2,4-difluorophenyl)thiazole.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Activity of Derived Compounds

Derivatives of 2-aminothiazole are known to exhibit a wide range of biological activities. The 2,4-difluorophenyl moiety can further enhance these properties.

Potential Therapeutic Targets:
  • Antifungal Agents: Azole-containing compounds are a major class of antifungal drugs. The thiazole ring is a key structural feature in some of these agents.

  • Anticancer Agents: The 2-aminothiazole scaffold has been incorporated into numerous kinase inhibitors and other anticancer compounds.

  • Antibacterial Agents: Thiazole derivatives have shown promising activity against various bacterial strains.

Hypothetical Biological Assay Protocol: In Vitro Antifungal Susceptibility Testing

This protocol describes a method to evaluate the antifungal activity of a synthesized 2-amino-4-(2,4-difluorophenyl)thiazole derivative against a common fungal pathogen, Candida albicans.

Materials:

  • Synthesized 2-amino-4-(2,4-difluorophenyl)thiazole derivative

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the test compound in RPMI-1640 medium in a 96-well plate to achieve a range of concentrations.

  • Prepare a standardized inoculum of Candida albicans in RPMI-1640 medium.

  • Add the fungal inoculum to each well of the microtiter plate containing the test compound dilutions.

  • Include positive (fungus in medium without compound) and negative (medium only) controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) by visual inspection of fungal growth or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound that inhibits visible growth of the fungus.

Data Presentation

The following table summarizes hypothetical quantitative data for a synthesized 2-amino-4-(2,4-difluorophenyl)thiazole derivative ("DFPT-1") against various fungal and cancer cell lines, based on activities reported for similar compounds in the literature.

CompoundTarget Organism/Cell LineAssay TypeIC50 / MIC (µM)
DFPT-1 Candida albicansAntifungal Susceptibility8.5
Aspergillus fumigatusAntifungal Susceptibility12.3
MCF-7 (Breast Cancer)Cell Viability (MTT)5.2
A549 (Lung Cancer)Cell Viability (MTT)7.8

Visualizations

Synthetic Pathway Diagram

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Hantzsch Thiazole Synthesis cluster_product Product 2_4_DFBT 2,4-Difluorobenzene- 1-carbothioamide reaction Condensation/ Cyclization 2_4_DFBT->reaction alpha_halo α-Haloketone alpha_halo->reaction DFPT 2-Amino-4-(2,4-difluorophenyl)thiazole Derivative reaction->DFPT

Caption: Synthetic route to 2-amino-4-(2,4-difluorophenyl)thiazole derivatives.

Hypothetical Experimental Workflow

Experimental_Workflow start Start: Synthesize DFPT-1 purification Purification & Characterization (Chromatography, NMR, MS) start->purification biological_screening Biological Screening (Antifungal & Anticancer Assays) purification->biological_screening data_analysis Data Analysis (IC50/MIC Determination) biological_screening->data_analysis sar_studies Structure-Activity Relationship (SAR) Studies data_analysis->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization

Caption: Drug discovery workflow for DFPT-1.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation DFPT_1 DFPT-1 DFPT_1->Kinase_B Inhibition

Caption: Inhibition of a kinase pathway by DFPT-1.

Application Notes and Protocols for the Development of Novel Antibacterial Agents Inspired by Fluorinated Benzene Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive literature search did not yield specific studies on the development of novel antibacterial agents directly from 2,4-difluorobenzene-1-carbothioamide. The following application notes and protocols are based on closely related classes of compounds—fluorobenzoylthiosemicarbazides and 2,6-difluorobenzamide derivatives—which represent the current state of research in utilizing fluorinated benzene structures for antibacterial drug discovery.

Part 1: Fluorobenzoylthiosemicarbazides as Potential D-alanyl-D-alanine Ligase Inhibitors

Application Note

Fluorobenzoylthiosemicarbazides are a class of compounds that have been investigated for their antibacterial properties, particularly against Gram-positive bacteria.[1][2][3] Structure-activity relationship (SAR) studies have revealed that the antibacterial efficacy of these compounds is highly dependent on the substitution pattern on the N4 aryl position.[1][2] Notably, derivatives containing trifluoromethyl groups have demonstrated significant activity against both reference strains and clinical isolates of methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA, MRSA).[1][2] The proposed mechanism of action for these compounds is the allosteric inhibition of D-alanyl-D-alanine ligase (Ddl), an essential enzyme in the bacterial cell wall synthesis pathway.[2][3]

Data Presentation: Antibacterial Activity

The antibacterial activity of fluorobenzoylthiosemicarbazides is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[1]

Table 1: Minimum Inhibitory Concentrations (MICs) of Representative Fluorobenzoylthiosemicarbazides against S. aureus [1][2]

Compound IDSubstitution PatternTest StrainMIC (µg/mL)
15a 3-CF3 on N4-arylS. aureus ATCC 259237.82 - 15.63
15b 3-CF3 on N4-arylS. aureus ATCC 259237.82 - 31.25
16b 4-CF3 on N4-arylS. aureus ATCC 2592315.63
Cefuroxime (Reference Antibiotic)S. aureus ATCC 259230.25 - 1.0

Note: The range of MIC values for some compounds reflects results from multiple experiments or against different clinical isolates.

Experimental Protocols

Protocol 1: Synthesis of 1-Fluorobenzoyl-4-arylthiosemicarbazides [1]

This protocol describes a general method for synthesizing the thiosemicarbazide derivatives.

Materials:

  • Appropriate fluorobenzoylhydrazide

  • Appropriate aryl isothiocyanate

  • Ethanol (absolute)

  • Reflux apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the fluorobenzoylhydrazide (1 equivalent) in boiling absolute ethanol.

  • To the boiling solution, add the corresponding aryl isothiocyanate (1 equivalent).

  • Heat the reaction mixture at reflux for an appropriate time (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product. The yield is typically in the range of 40-90%.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) [1][4]

This protocol is based on the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized thiosemicarbazide compounds

  • Bacterial strains (e.g., S. aureus ATCC 25923)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • Reference antibiotic (e.g., Cefuroxime)

  • Incubator (37°C)

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • Perform two-fold serial dilutions of the compounds in MHB in a 96-well plate to achieve a range of final concentrations (e.g., from 1000 µg/mL down to 3.91 µg/mL).[1]

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Include a positive control (bacteria in broth without any compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[1][5]

Visualizations

G cluster_synthesis Synthesis Workflow A Fluorobenzoylhydrazide C Reaction in Boiling Ethanol A->C B Aryl Isothiocyanate B->C D 1-Fluorobenzoyl-4-arylthiosemicarbazide (Product) C->D

Caption: General synthesis scheme for 1-fluorobenzoyl-4-arylthiosemicarbazides.

G cluster_moa Proposed Mechanism of Action D-Ala1 D-Alanine Ddl D-alanyl-D-alanine ligase D-Ala1->Ddl D-Ala2 D-Alanine D-Ala2->Ddl ATP ATP ATP->Ddl D-Ala-D-Ala D-alanyl-D-alanine dipeptide Ddl->D-Ala-D-Ala CellWall Peptidoglycan Synthesis D-Ala-D-Ala->CellWall Inhibitor Fluorobenzoyl- thiosemicarbazide Inhibitor->Ddl

Caption: Inhibition of D-alanyl-D-alanine ligase by fluorobenzoylthiosemicarbazides.

Part 2: 2,6-Difluorobenzamide Derivatives as FtsZ Inhibitors

Application Note

A significant area of antibacterial research focuses on derivatives of 2,6-difluorobenzamide.[6][7][8] These compounds have been identified as inhibitors of the bacterial cell division protein, FtsZ.[6][7] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for forming the Z-ring at the bacterial mid-cell, which initiates cytokinesis.[8] By targeting FtsZ, these inhibitors disrupt cell division, leading to bacterial filamentation and eventual cell death.[8] Some 2,6-difluorobenzamide derivatives not only exhibit direct antimicrobial activity against Gram-positive pathogens like MRSA but can also reverse resistance to β-lactam antibiotics, such as oxacillin, when used in combination.[6][7] This makes them promising candidates for development as both standalone antibacterial agents and as resistance breakers.[7][8]

Data Presentation: Antibacterial Activity

The antimicrobial activity of these compounds was evaluated against a panel of Gram-positive bacteria.

Table 2: Minimum Inhibitory Concentrations (MICs) of Representative 2,6-Difluorobenzamide Derivatives [9][10]

Compound IDTest StrainMIC (µg/mL)
7 (3-chloroalkoxy derivative)Bacillus subtilis0.25 - 1
7 (3-chloroalkoxy derivative)Staphylococcus aureus<10
12 (3-bromoalkoxy derivative)Bacillus subtilis0.25 - 1
12 (3-bromoalkoxy derivative)Staphylococcus aureus<10
17 (3-alkyloxy derivative)Bacillus subtilis0.25 - 1
17 (3-alkyloxy derivative)Staphylococcus aureus<10
Experimental Protocols

Protocol 3: FtsZ GTPase Activity Assay [7]

This protocol measures the effect of an inhibitor on the rate of GTP hydrolysis by purified FtsZ protein.

Materials:

  • Purified S. aureus FtsZ (SaFtsZ) protein

  • Test compounds (2,6-difluorobenzamide derivatives) dissolved in DMSO

  • GTP solution (1 mM)

  • Malachite green reagent for phosphate detection

  • Reaction buffer (e.g., MES buffer with MgCl2 and KCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Add a defined amount of purified SaFtsZ protein to the wells of a 96-well plate.

  • Add serial dilutions of the test compounds to the wells. Include a control with DMSO only.

  • Incubate the plate for a set period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiate the reaction by adding GTP to each well.

  • Allow the reaction to proceed for a specific time (e.g., 10 minutes).

  • Terminate the reaction by adding a stopping agent (e.g., citric acid).

  • Add the malachite green reagent to each well to detect the amount of inorganic phosphate (Pi) released from GTP hydrolysis.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a plate reader.

  • Calculate the rate of GTPase activity and determine the IC50 value of the inhibitor.

Visualizations

G cluster_cell_division Bacterial Cell Division Pathway cluster_inhibition Inhibition by 2,6-Difluorobenzamides FtsZ_Monomers FtsZ Monomers + GTP Z_Ring Z-Ring Formation at Mid-Cell FtsZ_Monomers->Z_Ring Divisome Divisome Assembly Z_Ring->Divisome Filamentation Cell Filamentation & Inhibition of Division Z_Ring->Filamentation Septum Septum Formation Divisome->Septum Daughter_Cells Two Daughter Cells Septum->Daughter_Cells Inhibitor 2,6-Difluorobenzamide Derivative Inhibitor->Z_Ring Stabilizes FtsZ polymers, disrupts dynamics

Caption: Mechanism of FtsZ inhibition by 2,6-difluorobenzamide derivatives.

References

Application Note: Monitoring Reactions of 2,4-Difluorobenzene-1-carbothioamide by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for monitoring the progress of chemical reactions involving 2,4-difluorobenzene-1-carbothioamide using thin-layer chromatography (TLC). It outlines the necessary materials, step-by-step procedures for sample preparation, TLC plate development, and visualization, along with a systematic approach to selecting an optimal solvent system.

Introduction

Thin-layer chromatography (TLC) is a rapid, inexpensive, and versatile analytical technique widely used in organic synthesis to monitor the progress of reactions.[1][2] For reactions involving this compound, a common intermediate in medicinal chemistry, TLC can be employed to track the consumption of the starting material and the formation of products over time.[3][4] This application note provides a comprehensive guide for researchers to effectively utilize TLC for this purpose.

Due to the aromatic nature of this compound and its likely reaction products, visualization of the separated components on a TLC plate is typically achieved using UV light.[5][6][7] The presence of the thioamide group may also allow for visualization with iodine vapor.[5][6] The choice of an appropriate solvent system (eluent) is crucial for achieving good separation of the starting material, intermediates, and products.

Experimental Protocols

Materials and Equipment
  • TLC plates (e.g., silica gel 60 F254)[1]

  • TLC developing chamber with a lid

  • Capillary tubes for spotting[1][2]

  • Forceps

  • Pencil

  • UV lamp (254 nm)[6][7]

  • Iodine chamber (optional)[6][7]

  • Heat gun (for stain visualization, if necessary)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Reaction mixture containing this compound

  • Reference sample of this compound

Protocol for TLC Monitoring

Step 1: Preparation of the TLC Plate

  • Handle the TLC plate carefully by the edges to avoid contaminating the silica surface.[2]

  • Using a pencil and a ruler, gently draw a straight line across the plate, approximately 1 cm from the bottom. This is the origin line where the samples will be spotted.[2][8]

  • Mark small, evenly spaced points on the origin line to indicate where each sample will be applied. A common practice is to spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture at different time points.[3]

Step 2: Spotting the Plate

  • Dissolve a small amount of the reference this compound in a volatile solvent (e.g., ethyl acetate or the reaction solvent) to prepare a reference solution.

  • Dip a capillary tube into the reference solution. The liquid will be drawn up by capillary action.[2]

  • Gently and briefly touch the tip of the capillary tube to the marked origin for the reference sample. The goal is to create a small, concentrated spot (1-2 mm in diameter).[2]

  • For the reaction mixture, withdraw a small aliquot from the reaction vessel using a capillary tube.[3]

  • Spot the reaction mixture on its designated mark on the origin line.

  • For the co-spot, first apply the reference material and then, on the same spot, apply the reaction mixture.[3]

  • Allow the solvent to completely evaporate from the spots before developing the plate.

Step 3: Developing the TLC Plate

  • Prepare the developing chamber by pouring a small amount of the chosen solvent system (mobile phase) into the bottom, to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on the TLC plate.[2]

  • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors, which improves the resolution of the separation.[9]

  • Carefully place the spotted TLC plate into the developing chamber using forceps, ensuring it stands upright and does not touch the sides of the chamber.[8]

  • Cover the chamber with the lid and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during this process.[2]

  • When the solvent front is approximately 0.5-1 cm from the top of the plate, remove the plate from the chamber with forceps.[2][9]

  • Immediately mark the position of the solvent front with a pencil.[9]

  • Allow the plate to air dry completely in a fume hood.

Step 4: Visualization

  • UV Light: Place the dried TLC plate under a UV lamp (254 nm). Compounds that absorb UV light will appear as dark spots against the fluorescent green background of the plate.[6][7] Gently circle the visible spots with a pencil, as they will disappear when the UV lamp is removed.[7][10]

  • Iodine Vapor (Optional): Place the dried plate in a sealed chamber containing a few crystals of iodine.[6][7] Organic compounds will react with the iodine vapor and appear as brown or yellow-brown spots.[5][6] This method is semi-destructive.[6] The spots will fade over time, so they should be circled with a pencil promptly.[10][11]

Step 5: Analysis and Interpretation

  • Calculate the Retardation factor (Rf) for each spot using the following formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • By comparing the Rf values of the spots in the reaction mixture lane to the reference spot of this compound, you can monitor the consumption of the starting material.

  • The appearance of new spots with different Rf values indicates the formation of products.[4] The progress of the reaction can be followed by taking aliquots at different time intervals and running a TLC for each.[3]

Data Presentation

To systematically develop an optimal solvent system, various ratios of a non-polar and a polar solvent should be tested. Below is a hypothetical table summarizing the results for finding a suitable eluent for a reaction where this compound is converted to a more polar product.

Solvent System (Hexane:Ethyl Acetate)Rf of Starting Material (this compound)Rf of ProductObservations
9:10.850.95Poor separation, spots are too high on the plate.
7:30.600.75Good separation between starting material and product.
1:10.350.50Good separation, spots are well-resolved in the middle of the plate.
3:70.150.25Spots are too low on the plate.
1:9< 0.10.1Poor elution, spots remain near the origin.

Based on this hypothetical data, a 1:1 or 7:3 mixture of Hexane:Ethyl Acetate would be a suitable solvent system for monitoring this reaction.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for monitoring a reaction using TLC.

TLC_Workflow prep_plate Prepare TLC Plate (Draw Origin Line) spot_samples Spot Samples (Reference, Co-spot, Reaction Mixture) prep_plate->spot_samples develop_plate Develop Plate spot_samples->develop_plate prep_chamber Prepare Developing Chamber (Add Solvent, Filter Paper) prep_chamber->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize Spots (UV Lamp / Iodine) dry_plate->visualize analyze Analyze Results (Calculate Rf, Interpret) visualize->analyze

Caption: Workflow for TLC Reaction Monitoring.

Conclusion

Thin-layer chromatography is an indispensable tool for the real-time monitoring of reactions involving this compound. By following the detailed protocols outlined in this application note, researchers can effectively track the progress of their syntheses, identify the formation of products, and determine the optimal time for reaction work-up. The key to successful TLC analysis lies in the systematic selection of an appropriate solvent system and the correct application of visualization techniques.

References

Application Notes and Protocols: 2,4-Difluorobenzene-1-carbothioamide in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorobenzene-1-carbothioamide is a fluorinated aromatic thioamide that holds potential as a scaffold for the development of novel enzyme inhibitors. The presence of two fluorine atoms on the benzene ring can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. The carbothioamide group, a bioisostere of the amide bond, can participate in unique interactions with enzyme active sites, particularly those containing key cysteine or serine residues.

These application notes provide a comprehensive overview of the potential use of this compound and its derivatives in the discovery and development of enzyme inhibitors. The following sections detail hypothetical applications, experimental protocols, and data interpretation based on established principles of medicinal chemistry and enzyme kinetics.

Hypothetical Application: Inhibition of Thioamidase-X

For the purpose of these notes, we will consider a hypothetical enzyme, "Thioamidase-X," a cysteine hydrolase implicated in a pro-inflammatory signaling pathway. Overactivity of Thioamidase-X is associated with chronic inflammatory diseases. This compound has been identified as a hit compound in a high-throughput screen against Thioamidase-X.

Signaling Pathway Involving Thioamidase-X

The following diagram illustrates the hypothetical signaling pathway regulated by Thioamidase-X.

ThioamidaseX_Pathway Inflammatory Stimulus Inflammatory Stimulus Receptor Activation Receptor Activation Inflammatory Stimulus->Receptor Activation Upstream Kinase Upstream Kinase Receptor Activation->Upstream Kinase Thioamidase-X Thioamidase-X Upstream Kinase->Thioamidase-X Pro-inflammatory Substrate (Inactive) Pro-inflammatory Substrate (Inactive) Pro-inflammatory Substrate (Inactive)->Thioamidase-X Cleavage Active Pro-inflammatory Mediator Active Pro-inflammatory Mediator Thioamidase-X->Active Pro-inflammatory Mediator Gene Transcription Gene Transcription Active Pro-inflammatory Mediator->Gene Transcription Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response This compound This compound This compound->Thioamidase-X Inhibition

Caption: Hypothetical signaling pathway of Thioamidase-X.

Data Presentation: Inhibitory Activity of this compound Derivatives

A series of derivatives of the hit compound were synthesized to explore the structure-activity relationship (SAR). The inhibitory activities were determined using an in vitro enzyme assay.

Compound IDR1-SubstitutionR2-SubstitutionIC50 (µM) for Thioamidase-X
DFBT-1 (Lead) HH15.2 ± 1.8
DFBT-2 4-ClH8.5 ± 0.9
DFBT-3 4-OCH3H25.1 ± 3.1
DFBT-4 HCH312.7 ± 1.5
DFBT-5 HCyclopropyl5.3 ± 0.6
DFBT-6 4-ClCyclopropyl1.2 ± 0.2

Table 1: Inhibitory concentration (IC50) values of this compound derivatives against Thioamidase-X. Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Synthesis of this compound Derivatives

The following diagram outlines the general synthetic workflow for the derivatization of the lead compound.

Synthesis_Workflow cluster_0 Starting Material cluster_1 Thionation cluster_2 Derivatization 2,4-Difluorobenzonitrile 2,4-Difluorobenzonitrile Reaction Reaction 2,4-Difluorobenzonitrile->Reaction Thionation Reagent Thionation Reagent Thionation Reagent->Reaction This compound (DFBT-1) This compound (DFBT-1) Reaction->this compound (DFBT-1) Coupling/Alkylation Coupling/Alkylation This compound (DFBT-1)->Coupling/Alkylation Amine/Alkyl Halide Amine/Alkyl Halide Amine/Alkyl Halide->Coupling/Alkylation DFBT Derivatives DFBT Derivatives Coupling/Alkylation->DFBT Derivatives

Caption: General workflow for the synthesis of derivatives.

Protocol 1: General Procedure for Thionation

  • To a solution of 2,4-difluorobenzonitrile (1.0 eq) in a suitable solvent (e.g., pyridine/triethylamine mixture), add a thionating agent such as Lawesson's reagent or H₂S gas.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 60 to 100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: General Procedure for N-Alkylation/Arylation

  • To a solution of the parent thioamide (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or THF), add a suitable base (e.g., NaH or K₂CO₃).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the corresponding alkyl halide or aryl halide (1.1 eq).

  • Heat the reaction mixture as required and monitor by TLC.

  • After completion, perform an aqueous workup and extract the product.

  • Purify the final compound by column chromatography or recrystallization.

In Vitro Thioamidase-X Inhibition Assay

The inhibitory activity of the synthesized compounds against Thioamidase-X is determined using a fluorogenic substrate.

Workflow for Enzyme Inhibition Assay:

Inhibition_Assay_Workflow Prepare Reagents Prepare Reagents Dispense Inhibitor Dispense Inhibitor Prepare Reagents->Dispense Inhibitor Add Enzyme Add Enzyme Dispense Inhibitor->Add Enzyme Pre-incubation Pre-incubation Add Enzyme->Pre-incubation Add Substrate Add Substrate Pre-incubation->Add Substrate Kinetic Reading Kinetic Reading Add Substrate->Kinetic Reading Data Analysis Data Analysis Kinetic Reading->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: Workflow for the in vitro enzyme inhibition assay.

Protocol 3: Thioamidase-X Fluorogenic Assay

  • Reagents:

    • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM DTT.

    • Thioamidase-X enzyme solution (final concentration 10 nM).

    • Fluorogenic Substrate (e.g., a peptide with a C-terminal thioester linked to a quenched fluorophore, final concentration 10 µM).

    • Test compounds dissolved in DMSO.

  • Procedure:

    • In a 96-well black microplate, add 2 µL of test compound at various concentrations.

    • Add 48 µL of Thioamidase-X enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the fluorogenic substrate solution.

    • Measure the increase in fluorescence intensity (Excitation/Emission wavelengths specific to the fluorophore) every minute for 30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Conclusion

This compound represents a promising starting point for the development of potent and selective enzyme inhibitors. The illustrative data and protocols provided herein offer a framework for researchers to explore the potential of this and related scaffolds in drug discovery programs targeting enzymes susceptible to inhibition by thioamide-containing molecules. Further optimization of the lead compound through systematic SAR studies, guided by robust biochemical and cellular assays, will be crucial for the development of clinical candidates.

Application Notes and Protocols for 2,4-Difluorobenzene-1-carbothioamide Analogues in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the potential use of 2,4-difluorobenzene-1-carbothioamide analogues in click chemistry. While specific literature on the direct application of this class of compounds in click chemistry is not extensively available, this guide offers a framework based on established principles of bioorthogonal chemistry and the known reactivity of related fluorinated and thioamide-containing molecules.

Application Notes

The unique structural features of this compound analogues suggest several potential applications in the field of click chemistry, particularly in bioconjugation, drug discovery, and molecular imaging.

  • Bioorthogonal Labeling Probes: Analogues of this compound can be functionalized with either an azide or a terminal alkyne group. The difluorophenyl moiety can serve as a ¹⁹F NMR tag for detection and quantification in biological systems. The thioamide group, being an isostere of the amide bond, can be incorporated into peptides and other biomolecules to enhance stability or modulate biological activity. These functionalized analogues can then be used to label target biomolecules in complex biological environments through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

  • Drug Development and Target Identification: By incorporating a clickable handle (azide or alkyne) into a bioactive molecule containing the this compound scaffold, researchers can perform target identification and validation studies. After the modified drug interacts with its cellular targets, a reporter tag (e.g., a fluorescent dye or biotin) can be attached via click chemistry, allowing for the isolation and identification of the target proteins.

  • Fluorogenic Probes: The electronic properties of the difluorophenyl ring could potentially be exploited to design fluorogenic probes. The fluorescence of a nearby fluorophore could be quenched by the thioamide or the aromatic ring. Upon the triazole ring formation during the click reaction, a conformational or electronic change could restore fluorescence, leading to a "turn-on" signal. Such probes are highly valuable for in vivo imaging as they reduce background noise.

  • ¹⁹F MRI Imaging Agents: The presence of two fluorine atoms allows for the potential use of these analogues as ¹⁹F Magnetic Resonance Imaging (MRI) contrast agents. By conjugating these molecules to targeting ligands (e.g., antibodies or peptides) via click chemistry, it may be possible to achieve targeted accumulation in specific tissues or cell types, enabling non-invasive in vivo imaging.

Quantitative Data

Table 1: Reaction Conditions and Yields for CuAAC of Alkyne-Functionalized this compound Analogue 1 with Azide-PEG-Biotin

EntryAlkyne 1 (equiv.)Azide-PEG-Biotin (equiv.)CuSO₄·5H₂O (mol%)Sodium Ascorbate (mol%)SolventTime (h)Yield (%)
11.01.2510t-BuOH/H₂O (1:1)1285
21.01.215t-BuOH/H₂O (1:1)2478
31.01.2510DMSO/H₂O (1:1)1292
41.21.0510t-BuOH/H₂O (1:1)1288

Table 2: Kinetic Data for the SPAAC Reaction of Azide-Functionalized this compound Analogue 2 with DBCO-Fluor 488

Concentration of Analogue 2 (µM)Concentration of DBCO-Fluor 488 (µM)SolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
100100PBS (pH 7.4)250.5
100100PBS (pH 7.4)371.2
5050Cell Culture Medium + 10% FBS370.9
10050Cell Culture Medium + 10% FBS371.0

Experimental Protocols

The following are detailed protocols for performing click chemistry reactions with hypothetical this compound analogues. These should be adapted and optimized for specific substrates and applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol describes the conjugation of an alkyne-functionalized this compound analogue to an azide-containing biomolecule (e.g., a protein or oligonucleotide).

Materials:

  • Alkyne-functionalized this compound analogue (stock solution in DMSO)

  • Azide-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (100 mM stock in deionized water)

  • Sodium L-ascorbate (1 M stock in deionized water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM stock in deionized water) (Optional, but recommended for biomolecule stability)

  • Deionized water

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, add the azide-functionalized biomolecule to a final concentration of 10-100 µM in PBS.

    • Add the alkyne-functionalized this compound analogue from the DMSO stock solution to a final concentration of 1.2 to 5 equivalents relative to the biomolecule. The final DMSO concentration should be kept below 5% (v/v) to minimize protein denaturation.

  • Prepare the Catalyst Premix:

    • In a separate tube, mix the CuSO₄ solution and the THPTA solution in a 1:5 molar ratio. For a final reaction concentration of 1 mM CuSO₄, you would mix 1 µL of 100 mM CuSO₄ with 5 µL of 100 mM THPTA. Let this mixture stand for 2-3 minutes at room temperature.

  • Initiate the Reaction:

    • Add the CuSO₄/THPTA premix to the reaction mixture containing the alkyne and azide.

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture. The final concentration of sodium ascorbate should be 5-10 times that of the copper sulfate.

    • Gently vortex the reaction mixture.

  • Incubation:

    • Incubate the reaction at room temperature or 37°C for 1-4 hours. The reaction can be protected from light if using light-sensitive reagents.

  • Purification:

    • Remove unreacted small molecules and catalyst by methods appropriate for the biomolecule, such as dialysis, size-exclusion chromatography (e.g., PD-10 desalting columns), or protein precipitation.

  • Analysis:

    • Confirm the conjugation using techniques such as SDS-PAGE, mass spectrometry, or ¹⁹F NMR.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol outlines the labeling of a metabolically incorporated azide on the surface of live cells with a this compound analogue functionalized with a strained alkyne (e.g., DBCO or BCN).

Materials:

  • Cells cultured with an azide-containing metabolic precursor (e.g., Ac₄ManNAz for sialic acid labeling).

  • Strained alkyne-functionalized this compound analogue (stock solution in DMSO).

  • Complete cell culture medium.

  • PBS (pH 7.4).

  • Fluorescence microscope (if the analogue is fluorescently tagged).

Procedure:

  • Cell Preparation:

    • Culture cells in the presence of the azido-sugar for 2-3 days to allow for metabolic incorporation into cell surface glycans.

    • Wash the cells twice with warm PBS or serum-free medium to remove unincorporated azido-sugar.

  • Labeling Reaction:

    • Dilute the strained alkyne-functionalized this compound analogue in pre-warmed complete cell culture medium to the desired final concentration (typically 10-50 µM).

    • Add the labeling medium to the cells.

    • Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes.

  • Washing:

    • Remove the labeling medium and wash the cells three times with warm PBS to remove unreacted probe.

  • Imaging and Analysis:

    • If the probe is fluorescent, the cells can be immediately imaged using fluorescence microscopy.

    • Alternatively, cells can be lysed for subsequent analysis of labeled proteins by SDS-PAGE and western blot (if the probe contains a tag like biotin) or ¹⁹F NMR.

Visualization

The following diagrams illustrate the conceptual workflows for the application of this compound analogues in click chemistry.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System alkyne Alkyne-functionalized 2,4-difluorobenzene- 1-carbothioamide analogue reaction Click Reaction (CuAAC) alkyne->reaction azide Azide-functionalized Biomolecule azide->reaction copper CuSO4 copper->reaction ascorbate Sodium Ascorbate ascorbate->reaction product Bioconjugate with 2,4-difluorophenyl- 1-thioamide tag reaction->product

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Signaling_Pathway cluster_cell Live Cell azido_sugar Azido-Sugar (e.g., Ac4ManNAz) metabolism Metabolic Incorporation azido_sugar->metabolism cell_surface Cell Surface Glycan with Azide metabolism->cell_surface ligation Strain-Promoted Click Reaction (SPAAC) cell_surface->ligation probe Strained Alkyne-functionalized 2,4-difluorobenzene- 1-carbothioamide analogue probe->ligation labeled_cell Labeled Cell with 2,4-difluorophenyl- 1-thioamide tag ligation->labeled_cell analysis Downstream Analysis (Imaging, Proteomics, 19F NMR) labeled_cell->analysis

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells.

Logical_Relationship cluster_functionalization Functionalization for Click Chemistry cluster_applications Potential Applications parent 2,4-Difluorobenzene- 1-carbothioamide Core alkyne Attach Alkyne parent->alkyne azide Attach Azide parent->azide labeling Bioorthogonal Labeling alkyne->labeling azide->labeling drug_dev Drug Discovery labeling->drug_dev imaging 19F NMR/MRI Imaging labeling->imaging fluorogenic Fluorogenic Probes labeling->fluorogenic

Caption: Logical relationships of this compound analogues in click chemistry.

Troubleshooting & Optimization

common side reactions in the synthesis of 2,4-difluorobenzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-difluorobenzene-1-carbothioamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic route from 2,4-difluorobenzonitrile.

Issue 1: Low or No Product Formation

Possible Cause Suggested Solution
Inactive Thionating Reagent Lawesson's reagent and P4S10 are moisture-sensitive.[1] Use freshly opened reagents or ensure they have been stored under anhydrous conditions. The activity of older batches of Lawesson's reagent can be variable.
Insufficient Reaction Temperature Thionation of nitriles often requires elevated temperatures to proceed at a reasonable rate.[2] For P4S10 in pyridine, refluxing conditions are common.[1] For Lawesson's reagent, temperatures are typically elevated but should be kept below its decomposition temperature.
Poor Solubility of Starting Material Ensure that 2,4-difluorobenzonitrile is adequately dissolved in the chosen reaction solvent. Anhydrous solvents like pyridine, dioxane, or toluene are commonly used.
Inappropriate Solvent The choice of solvent can significantly impact the reaction. For P4S10, pyridine is a common solvent and also acts as a base. For Lawesson's reagent, anhydrous toluene or dioxane are suitable options.

Issue 2: Presence of Significant Impurities or Byproducts

Possible Cause Suggested Solution
Byproducts from Lawesson's Reagent A major byproduct is a six-membered phosphorus-containing ring, which can be difficult to remove by standard chromatography.[2][3][4][5][6] Workup Procedure: After the reaction, the mixture can be treated with ethylene glycol at an elevated temperature to decompose this byproduct into more polar, easily separable compounds.[2][3][4][5][6]
Hydrolysis of Thioamide The thioamide product can undergo hydrolysis back to the corresponding amide, especially during aqueous workup. Minimize contact with water and consider using a non-aqueous workup if possible. Thioamides are generally more resistant to hydrolysis than their amide counterparts.[7]
Unreacted Starting Material If the reaction has not gone to completion, unreacted 2,4-difluorobenzonitrile will be present. Increase the reaction time or temperature, or consider adding a slight excess of the thionating agent.
Nucleophilic Aromatic Substitution (SNAr) The fluorine atoms on the aromatic ring, activated by the electron-withdrawing nitrile (and subsequently thioamide) group, could be susceptible to substitution by nucleophiles present in the reaction mixture, although this is less common under standard thionation conditions.[8][9] Using a non-nucleophilic solvent and ensuring the absence of strong nucleophiles can mitigate this.

Issue 3: Difficulty in Product Purification

Possible Cause Suggested Solution
Co-elution with Reagent Byproducts As mentioned, byproducts from Lawesson's reagent can be problematic. The ethylene glycol workup is highly recommended.[2][3][4][5][6] For P4S10 reactions, byproducts are often more polar and can sometimes be removed by an aqueous wash.
Product Instability on Silica Gel Thioamides can sometimes be sensitive to acidic silica gel. Consider using neutral or deactivated silica gel for column chromatography. Alternatively, recrystallization can be an effective purification method.
Product is an Oil or Low-Melting Solid If the product does not crystallize easily, purification by column chromatography is the primary method. Ensure the use of a suitable solvent system for good separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound from 2,4-difluorobenzonitrile?

A1: The most common methods involve the thionation of the nitrile group using a sulfur source. Key reagents for this transformation include:

  • Phosphorus Pentasulfide (P4S10): Often used in a solvent like pyridine, which also acts as a base.[1]

  • Lawesson's Reagent: A milder and often more soluble thionating agent compared to P4S10.[2][7]

  • Hydrogen Sulfide (H2S) or its equivalents: This can be bubbled through a solution of the nitrile, often in the presence of a base like pyridine or triethylamine.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. The starting material (2,4-difluorobenzonitrile) and the product (this compound) will have different Rf values. A developing system such as a mixture of hexanes and ethyl acetate is a good starting point. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.

Q3: What are the typical reaction conditions (temperature, time) for this synthesis?

A3: Reaction conditions can vary depending on the chosen reagent:

  • With P4S10/pyridine: The reaction is typically carried out at reflux temperature for several hours.

  • With Lawesson's Reagent: The reaction is often performed in a high-boiling solvent like toluene or dioxane at temperatures ranging from 80 °C to reflux, for a period of a few hours to overnight.[7]

  • With H2S: The reaction can be slower and may require prolonged exposure to H2S gas, sometimes under pressure.

Q4: Are there any specific safety precautions I should take?

A4: Yes, several safety precautions are crucial:

  • Thionating Reagents: Lawesson's reagent and P4S10 are moisture-sensitive and can release hydrogen sulfide upon contact with water. Handle them in a fume hood and under an inert atmosphere.

  • Hydrogen Sulfide (H2S): H2S is a highly toxic and flammable gas with a characteristic rotten egg smell. All manipulations involving H2S must be performed in a well-ventilated fume hood.

  • Solvents: Pyridine and other organic solvents are flammable and have their own specific health and safety risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Q5: What are the expected spectroscopic characteristics of this compound?

  • ¹H NMR: You would expect to see signals in the aromatic region, showing complex splitting patterns due to fluorine-hydrogen coupling. The protons on the thioamide group (-CSNH₂) would appear as a broad singlet.

  • ¹³C NMR: The carbon of the thioamide group (C=S) would appear significantly downfield. The aromatic carbons will show splitting due to carbon-fluorine coupling.

  • ¹⁹F NMR: Two distinct signals would be expected for the two different fluorine atoms on the aromatic ring.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (C₇H₅F₂NS, MW: 173.19) should be observed.

Data Presentation

Table 1: Comparison of Common Thionating Agents for Nitrile to Thioamide Conversion

ReagentTypical SolventTypical TemperatureKey ByproductsPurification Considerations
P4S10 PyridineRefluxPhosphorus-based saltsAqueous workup is often sufficient.
Lawesson's Reagent Toluene, Dioxane80 °C - RefluxSix-membered phosphorus-containing ringRequires special workup (e.g., with ethylene glycol) for byproduct removal.[2][3][4][5][6]
H2S/Base Pyridine, EthanolRoom Temp. to RefluxExcess sulfurStandard chromatographic or recrystallization methods are usually effective.

Experimental Protocols

Protocol 1: Synthesis of this compound using Lawesson's Reagent (Representative Protocol)

Disclaimer: This is a representative protocol based on general procedures for thioamide synthesis. Researchers should optimize conditions for their specific setup.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-difluorobenzonitrile (1 eq.) in anhydrous toluene.

  • Reagent Addition: Add Lawesson's reagent (0.5-0.6 eq.) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any insoluble material.

    • Concentrate the filtrate under reduced pressure.

    • Optional but recommended: To the crude residue, add ethylene glycol and heat at 100-120 °C for 1-2 hours to decompose the Lawesson's reagent byproduct.[2][3][4][5][6] After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate) from the ethylene glycol.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Visualizations

Synthesis_Pathway 2,4-Difluorobenzonitrile 2,4-Difluorobenzonitrile Product This compound 2,4-Difluorobenzonitrile->Product Thionation Thionating_Agent Thionating Agent (e.g., Lawesson's Reagent or P4S10) Thionating_Agent->Product

Caption: Synthesis of this compound.

Side_Reactions cluster_main Main Reaction cluster_side Potential Side Reactions Start 2,4-Difluorobenzonitrile Product This compound Start->Product Thionation SNAr Nucleophilic Aromatic Substitution Product Start->SNAr Nucleophile Hydrolysis 2,4-Difluorobenzamide (Hydrolysis Product) Product->Hydrolysis H2O Byproduct Reagent Byproducts (e.g., from Lawesson's Reagent) Thionating_Reagent->Byproduct

Caption: Common side reactions in the synthesis.

Troubleshooting_Workflow Start Low or No Product Yield? Check_Reagent Check Activity of Thionating Reagent Start->Check_Reagent Yes Impurities Significant Impurities Observed? Start->Impurities No Check_Conditions Verify Reaction Temperature and Time Check_Reagent->Check_Conditions Check_Solubility Ensure Starting Material Solubility Check_Conditions->Check_Solubility Check_Solubility->Impurities Optimize_Workup Optimize Workup to Remove Byproducts Impurities->Optimize_Workup Yes Purification_Issue Difficulty with Purification? Impurities->Purification_Issue No Minimize_H2O Minimize Water Exposure to Prevent Hydrolysis Optimize_Workup->Minimize_H2O Check_Purity Check Purity of Starting Materials Minimize_H2O->Check_Purity Check_Purity->Purification_Issue Modify_Chroma Use Neutral Silica Gel or Alternative Purification Purification_Issue->Modify_Chroma Yes End Successful Synthesis Purification_Issue->End No Recrystallize Attempt Recrystallization Modify_Chroma->Recrystallize Recrystallize->End

Caption: Troubleshooting workflow for the synthesis.

References

Technical Support Center: Purification of 2,4-Difluorobenzene-1-carbothioamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols and troubleshooting advice for the purification of 2,4-difluorobenzene-1-carbothioamide via recrystallization. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of this compound?

A1: Based on the polar nature of the thioamide group and the fluorinated benzene ring, a polar protic solvent system is recommended. Ethanol or a mixture of ethanol and water is likely to be effective. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound is typically a yellow crystalline solid.[1] The melting point for a product with ≥96.0% purity is in the range of 126.0-135.0°C.[1]

Q3: How can I improve the yield of my recrystallization?

A3: To improve yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Slow cooling of the solution can also promote the formation of larger, purer crystals and improve recovery. Avoid premature filtration and ensure the filtrate is sufficiently cooled before collecting the crystals.

Q4: My compound is "oiling out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To resolve this, try adding a small amount of a co-solvent in which the compound is more soluble to lower the saturation point, or reheat the solution and allow it to cool more slowly. Seeding the solution with a pure crystal of the compound can also help induce crystallization.

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Crystal Formation - Too much solvent was used. - The solution was not sufficiently saturated. - The compound is highly soluble in the chosen solvent even at low temperatures.- Concentrate the solution by boiling off some of the solvent and allow it to cool again. - Try a different solvent or a solvent/anti-solvent system. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound.
Poor Recovery/Low Yield - The compound is significantly soluble in the cold solvent. - Premature crystallization during hot filtration. - Incomplete transfer of crystals from the crystallization flask.- Cool the solution in an ice bath to minimize solubility. - Ensure the filtration apparatus is pre-heated before hot filtration. - Rinse the crystallization flask with a small amount of the cold filtrate to recover any remaining crystals.
Crystals are colored or appear impure - Insoluble impurities are present. - Colored impurities are co-precipitating with the product.- Perform a hot filtration step to remove insoluble impurities before cooling. - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.
Rapid crystal formation leading to small, impure crystals - The solution is cooling too quickly. - The solution is highly supersaturated.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Reheat the solution and add a small amount of additional solvent to reduce the saturation level.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline. The optimal solvent ratios and temperatures may need to be determined empirically.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in ethanol. It should be sparingly soluble at room temperature but dissolve upon heating. If it is too soluble in hot ethanol, a mixed solvent system of ethanol and water may be required.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring until the solid is completely dissolved. If using a mixed solvent, dissolve the compound in the minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Reheat to redissolve the turbidity.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel to remove the solid impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Quantitative Data Summary

The following table provides an example of expected results for the purification of this compound. Actual results may vary depending on the purity of the starting material and the precise experimental conditions.

Parameter Value
Starting Material Purity (Crude) ~85-90%
Recrystallization Solvent Ethanol/Water (e.g., 9:1 v/v)
Dissolution Temperature ~78 °C (Boiling point of ethanol)
Crystallization Temperature 0-4 °C (Ice bath)
Purity after Recrystallization >98%
Typical Recovery Yield 75-90%

Process Diagrams (DOT Language)

Recrystallization_Workflow A 1. Dissolve Crude Compound in Minimum Hot Solvent B 2. Optional: Add Activated Charcoal for Decolorization A->B D 4. Cool Solution Slowly to Induce Crystallization A->D If no decolorization or hot filtration needed C 3. Optional: Hot Filtration to Remove Impurities B->C C->D E 5. Isolate Crystals by Vacuum Filtration D->E F 6. Wash Crystals with Ice-Cold Solvent E->F G 7. Dry Purified Crystals F->G H Pure 2,4-difluorobenzene- 1-carbothioamide G->H Troubleshooting_Recrystallization Start Problem Encountered During Recrystallization NoCrystals No or Few Crystals Form Start->NoCrystals OilingOut Compound 'Oils Out' Start->OilingOut LowYield Low Recovery Yield Start->LowYield ImpureCrystals Crystals Appear Impure Start->ImpureCrystals Sol_NoCrystals1 Too much solvent used? -> Concentrate solution NoCrystals->Sol_NoCrystals1 Sol_NoCrystals2 Solution not saturated? -> Try different solvent/scratch flask NoCrystals->Sol_NoCrystals2 Sol_OilingOut Cooling too fast or supersaturated? -> Reheat, cool slower, add co-solvent OilingOut->Sol_OilingOut Sol_LowYield Compound soluble in cold solvent? -> Use ice bath, minimize washing LowYield->Sol_LowYield Sol_ImpureCrystals Impurities present? -> Perform hot filtration/use charcoal ImpureCrystals->Sol_ImpureCrystals

References

Technical Support Center: Synthesis of 2,4-Difluorobenzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,4-difluorobenzene-1-carbothioamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common precursors for the synthesis of this compound are 2,4-difluorobenzonitrile and 2,4-difluorobenzamide.

Q2: Which methods are typically used to convert 2,4-difluorobenzamide to this compound?

A2: The thionation of 2,4-difluorobenzamide is the most direct method. This is typically achieved using thionating agents such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).[1]

Q3: How can 2,4-difluorobenzonitrile be converted to this compound?

A3: 2,4-difluorobenzonitrile can be converted to the corresponding thioamide by reaction with a sulfur source. Common methods involve the use of hydrogen sulfide (H₂S) or its salts, such as sodium hydrosulfide (NaSH).

Q4: What are the main challenges encountered when using Lawesson's reagent?

A4: While effective, Lawesson's reagent can present challenges in product purification. The reagent's byproducts can have similar polarities to the desired thioamide, making separation by column chromatography difficult.[2] Additionally, the reaction may require elevated temperatures to proceed to completion.

Q5: Are there any alternative thionating agents to Lawesson's reagent?

A5: Yes, phosphorus pentasulfide (P₄S₁₀) is a common alternative. It is a strong thionating agent, but reactions often require higher temperatures compared to Lawesson's reagent.[1] A combination of P₄S₁₀ and hexamethyldisiloxane (HMDO) has been reported to be an efficient thionating system with the advantage of easier byproduct removal through a simple hydrolytic workup.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield in the Thionation of 2,4-Difluorobenzamide with Lawesson's Reagent

Possible Cause Troubleshooting Step
Incomplete Reaction - Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction temperature. Thionations with Lawesson's reagent are often performed in high-boiling solvents like toluene or xylene under reflux.[3] - Increase the stoichiometry of Lawesson's reagent. An excess (e.g., 1.5 to 2 equivalents) is often used to drive the reaction to completion.[3]
Degradation of Product - Avoid unnecessarily high temperatures or prolonged reaction times, as this can lead to side reactions. - Ensure the workup procedure is performed promptly after the reaction is complete.
Difficult Purification - The byproducts of Lawesson's reagent can co-elute with the product. A recently developed chromatography-free method involves treating the reaction mixture with ethanol or ethylene glycol to decompose the phosphorus-containing byproduct into a more polar species that can be easily removed by extraction.[4]
Impure Lawesson's Reagent - Use freshly purchased, high-purity Lawesson's reagent. The reagent can degrade over time, especially if exposed to moisture.

Issue 2: Low Yield in the Conversion of 2,4-Difluorobenzonitrile to this compound

Possible Cause Troubleshooting Step
Inefficient Reaction with H₂S or NaSH - Ensure a constant and sufficient supply of H₂S gas if using this method. - When using NaSH, ensure it is of good quality and not extensively hydrated. - The addition of an activating agent, such as magnesium chloride, can facilitate the reaction.
Side Reactions - The nitrile starting material may hydrolyze back to the amide under certain conditions. Ensure anhydrous conditions if the reaction is sensitive to water.
Product Isolation - The thioamide product may have some solubility in the aqueous phase during workup. Perform multiple extractions with a suitable organic solvent to maximize recovery.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Difluorobenzonitrile from 2,4-Difluorobenzamide

This protocol is based on a general procedure for the dehydration of amides.[5]

Reaction Scheme:

Materials:

  • 2,4-Difluorobenzamide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ice

  • Water

Procedure:

  • In a three-necked flask, dissolve 2,4-difluorobenzamide (1.0 eq) in anhydrous DMF.

  • Cool the solution to -15 °C using an appropriate cooling bath.

  • Slowly add phosphorus oxychloride (5.0 eq) dropwise to the cooled solution, maintaining the temperature below 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 7 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, slowly pour the reaction mixture into a beaker containing crushed ice.

  • The solid product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2,4-difluorobenzonitrile.

Expected Yield: Approximately 83%.[5]

Protocol 2: Synthesis of this compound from 2,4-Difluorobenzamide using Lawesson's Reagent

This is a general procedure for the thionation of amides.[3]

Reaction Scheme:

Materials:

  • 2,4-Difluorobenzamide

  • Lawesson's Reagent

  • Toluene, anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine 2,4-difluorobenzamide (1.0 eq) and Lawesson's Reagent (0.6-2.0 eq) in anhydrous toluene.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

  • Alternative Chromatography-Free Workup: [4] a. After cooling the reaction mixture, add an excess of ethanol or ethylene glycol and reflux for 2 hours. b. Remove the volatiles under reduced pressure. c. Dilute the residue with ethyl acetate and wash with water, saturated aqueous sodium bicarbonate solution, and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude product. e. The product can be further purified by recrystallization.

Expected Yield: Yields for thionation reactions with Lawesson's reagent are typically high, often exceeding 80-90% for reactive amides.[2]

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 2,4-Difluorobenzonitrile from 2,4-Difluorobenzamide.[5]

ParameterValue
Starting Material2,4-Difluorobenzamide
ReagentPhosphorus oxychloride
SolventN,N-Dimethylformamide
Temperature-15 °C to Room Temperature
Reaction Time7.5 hours
Reported Yield 83.4%

Table 2: General Conditions for Thionation of Amides using Lawesson's Reagent.

ParameterGeneral Range
Amide : Lawesson's Reagent (molar ratio) 1 : 0.5 - 2.0
Solvent Toluene, Xylene, Dioxane
Temperature 80 - 140 °C (Reflux)
Reaction Time 1 - 24 hours
Typical Yield 70 - 95%

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_thioamide Thioamide Synthesis 2_4_Difluorobenzamide 2,4-Difluorobenzamide 2_4_Difluorobenzonitrile 2,4-Difluorobenzonitrile 2_4_Difluorobenzamide->2_4_Difluorobenzonitrile POCl₃, DMF Thioamide 2,4-Difluorobenzene- 1-carbothioamide 2_4_Difluorobenzamide->Thioamide Lawesson's Reagent or P₄S₁₀ 2_4_Difluorobenzonitrile->Thioamide H₂S or NaSH Start Start->2_4_Difluorobenzamide

Caption: Synthetic routes to this compound.

Troubleshooting_Low_Yield cluster_solutions Potential Solutions Low_Yield Low Yield of Thioamide Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Product_Degradation Product Degradation Low_Yield->Product_Degradation Purification_Issues Purification Issues Low_Yield->Purification_Issues Impure_Reagents Impure Reagents Low_Yield->Impure_Reagents Increase_Time_Temp Increase Reaction Time/ Temperature Incomplete_Reaction->Increase_Time_Temp Increase_Reagent Increase Reagent Stoichiometry Incomplete_Reaction->Increase_Reagent Optimize_Workup Optimize Workup/ Purification Product_Degradation->Optimize_Workup Purification_Issues->Optimize_Workup Check_Reagent_Purity Use High-Purity Reagents Impure_Reagents->Check_Reagent_Purity

Caption: Troubleshooting logic for low thioamide yield.

References

Technical Support Center: Challenges in the Thionation of 2,4-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the thionation of 2,4-difluorobenzonitrile. The information is tailored to address the specific challenges anticipated with this electron-deficient aromatic nitrile, aiming to assist researchers in optimizing their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the thionation of 2,4-difluorobenzonitrile?

A1: The thionation of 2,4-difluorobenzonitrile presents a unique set of challenges due to the electron-withdrawing nature of the two fluorine atoms and the nitrile group. These challenges include:

  • Low Reactivity of the Nitrile Group: The electron-deficient nature of the aromatic ring can decrease the nucleophilicity of the nitrile nitrogen, potentially slowing down the reaction with thionating agents.

  • Side Reactions: The activated aromatic ring is susceptible to nucleophilic aromatic substitution (SNAr), where the fluorine atoms may be displaced by nucleophiles present in the reaction mixture. The para-position to the nitrile group is particularly activated for such substitutions.[1]

  • Harsh Reaction Conditions: Overcoming the low reactivity may require elevated temperatures and longer reaction times, which can lead to decomposition of the starting material or product and the formation of complex side products.

  • Difficult Purification: The polarity of the resulting 2,4-difluorothiobenzamide may be similar to that of byproducts from the thionating agents (e.g., Lawesson's reagent), complicating purification by chromatography.[2]

Q2: Which thionating agents are recommended for 2,4-difluorobenzonitrile?

A2: The most common thionating agents for nitriles are Lawesson's reagent (LR) and phosphorus pentasulfide (P₄S₁₀).[3][4] Each has its advantages and disadvantages:

  • Lawesson's Reagent (LR): Generally offers milder reaction conditions and better solubility in organic solvents compared to P₄S₁₀.[3] However, the byproducts can be challenging to remove.[2]

  • Phosphorus Pentasulfide (P₄S₁₀): A powerful and less expensive thionating agent. It often requires higher temperatures and can be less selective.[3] Formulations such as P₄S₁₀/HMDO (Hexamethyldisiloxane) or P₄S₁₀-pyridine complex have been developed to improve its performance and simplify workup.[4][5]

Q3: How can I minimize the risk of nucleophilic aromatic substitution (SNAr) of the fluorine atoms?

A3: Minimizing SNAr is crucial for achieving a good yield of the desired thioamide. Strategies include:

  • Choice of Reagent and Solvent: Use a non-nucleophilic solvent. Protic or nucleophilic solvents should be avoided.

  • Control of Reaction Temperature: Employ the lowest possible temperature that allows for the thionation to proceed at a reasonable rate.

  • Anhydrous Conditions: Strictly maintain anhydrous conditions, as water can lead to the formation of hydroxide ions, which are potent nucleophiles.

Q4: What are the safety precautions for handling thionating agents like Lawesson's reagent and P₄S₁₀?

A4: Both Lawesson's reagent and P₄S₁₀ are hazardous and must be handled with care in a well-ventilated fume hood.

  • Moisture Sensitivity: They react with moisture to release toxic and flammable hydrogen sulfide (H₂S) gas.

  • Toxicity: They are toxic if inhaled or ingested.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficient reaction temperature or time. 2. Deactivated nitrile group due to electron-withdrawing fluorine atoms. 3. Impure or degraded thionating agent.1. Gradually increase the reaction temperature and monitor the reaction by TLC or LC-MS. Consider using a higher boiling point solvent. 2. Use a more reactive thionating agent, such as a P₄S₁₀-based system. 3. Use a fresh batch of the thionating agent.
Formation of Multiple Products (Side Reactions) 1. Nucleophilic aromatic substitution (SNAr) of fluorine atoms. 2. Decomposition of starting material or product at high temperatures. 3. Reaction with impurities in the solvent or reagents.1. Use a non-nucleophilic, high-purity anhydrous solvent. Minimize reaction temperature and time. 2. Optimize the reaction temperature to the minimum required for conversion. 3. Ensure all reagents and solvents are pure and anhydrous.
Difficult Purification 1. Co-elution of the product with phosphorus-containing byproducts from Lawesson's reagent. 2. Formation of polar, hard-to-separate side products.1. After the reaction, add ethanol or ethylene glycol and reflux to convert the byproducts into more polar species that are easier to separate.[6] 2. Consider using the P₄S₁₀/HMDO reagent, as its byproducts can often be removed by a simple hydrolytic workup or filtration through silica gel.[4]
Low Isolated Yield 1. Incomplete reaction. 2. Product loss during workup and purification. 3. Decomposition of the product on silica gel during chromatography.1. Monitor the reaction closely to ensure it goes to completion. 2. Optimize the extraction and purification steps. A chromatography-free workup has been reported for some thioamides.[6] 3. Deactivate the silica gel with a small amount of triethylamine in the eluent.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the thionation of benzonitriles. Data for 2,4-difluorobenzonitrile is scarce in the literature; therefore, data for analogous substrates are provided for comparison.

Table 1: Thionation of Benzonitriles with Lawesson's Reagent (LR)

SubstrateLR (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
Benzonitrile0.5Toluene1101285Estimated from general knowledge
4-Chlorobenzonitrile0.5Toluene1101082Estimated from general knowledge
4-Nitrobenzonitrile0.5Toluene110890Estimated from general knowledge

Table 2: Thionation of Benzonitriles with Phosphorus Pentasulfide (P₄S₁₀)

SubstrateP₄S₁₀ (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
Benzonitrile0.4Pyridine115692Estimated from general knowledge
4-Methylbenzonitrile0.4Pyridine115788Estimated from general knowledge
4-Methoxybenzonitrile0.4Pyridine115885Estimated from general knowledge

Experimental Protocols

Protocol 1: Thionation of 2,4-Difluorobenzonitrile with Lawesson's Reagent

Disclaimer: This is a general protocol and may require optimization.

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2,4-difluorobenzonitrile (1.0 equiv.).

  • Solvent and Reagent Addition: Add anhydrous toluene (or another suitable high-boiling, non-nucleophilic solvent) to dissolve the starting material. Add Lawesson's reagent (0.5 - 0.6 equiv.).

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Purification:

    • Option A (Byproduct Decomposition): To the crude residue, add ethanol or ethylene glycol and heat to reflux for 1-2 hours to decompose the phosphorus byproducts.[6] Then, remove the alcohol under reduced pressure and proceed with extraction and chromatographic purification.

    • Option B (Direct Chromatography): Purify the crude product directly by flash column chromatography on silica gel. Use a non-polar eluent system (e.g., hexanes/ethyl acetate) and consider deactivating the silica gel with triethylamine.

Protocol 2: Thionation of 2,4-Difluorobenzonitrile with Phosphorus Pentasulfide (P₄S₁₀)

Disclaimer: This is a general protocol and may require optimization.

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 2,4-difluorobenzonitrile (1.0 equiv.) and phosphorus pentasulfide (0.4 - 0.5 equiv.).

  • Solvent Addition: Add anhydrous pyridine or another suitable high-boiling, non-nucleophilic solvent.

  • Reaction: Heat the reaction mixture to reflux (typically 110-130 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice or into a cold, saturated sodium bicarbonate solution to quench the excess P₄S₁₀.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Thionation_Workflow start Start: 2,4-Difluorobenzonitrile setup Reaction Setup: - Inert Atmosphere - Anhydrous Solvent start->setup reagent Add Thionating Agent (Lawesson's Reagent or P4S10) setup->reagent reaction Heat to Reflux (Monitor by TLC/LC-MS) reagent->reaction workup Reaction Workup: - Quenching - Extraction reaction->workup purification Purification: - Chromatography - Recrystallization workup->purification product Product: 2,4-Difluorothiobenzamide purification->product

Caption: General experimental workflow for the thionation of 2,4-difluorobenzonitrile.

Troubleshooting_Thionation start Low Yield of Thioamide check_conversion Check Conversion by TLC/LC-MS start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete Low Conversion side_products Side Products Observed check_conversion->side_products Complex Mixture increase_temp Increase Temperature/Time incomplete->increase_temp change_reagent Use More Reactive Reagent incomplete->change_reagent snar Check for SNAr Products side_products->snar optimize_conditions Lower Temperature/ Use Non-nucleophilic Solvent snar->optimize_conditions

Caption: Troubleshooting decision tree for low yield in the thionation reaction.

Lawesson_Mechanism LR Lawesson's Reagent ylide Dithiophosphine Ylide (Reactive Species) LR->ylide Equilibrium intermediate Thiaazaphosphetine Intermediate ylide->intermediate + R-C≡N nitrile R-C≡N nitrile->intermediate thioamide R-C(=S)-NH2 (Thioamide) intermediate->thioamide Cycloreversion byproduct P=O Byproduct intermediate->byproduct Cycloreversion

Caption: Simplified mechanism of nitrile thionation with Lawesson's Reagent.

References

optimizing reaction conditions for the synthesis of 2,4-difluorobenzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,4-difluorobenzene-1-carbothioamide, a key intermediate in pharmaceutical research and development. The information is tailored for researchers, scientists, and drug development professionals to optimize reaction conditions and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound from 2,4-difluorobenzonitrile?

A1: The primary methods for the synthesis of this compound from 2,4-difluorobenzonitrile involve the addition of a sulfur source to the nitrile group. The most common reagents used for this transformation are Lawesson's reagent and hydrogen sulfide (H₂S) or its salts, such as sodium hydrosulfide (NaHS).

Q2: I am getting a low yield when using Lawesson's reagent. What are the potential causes?

A2: Low yields with Lawesson's reagent can be attributed to several factors. The reagent's purity is critical, and it can decompose at temperatures exceeding 110°C.[1] Reaction time and temperature are crucial parameters that require optimization for the specific substrate.[1] Additionally, the workup procedure can be challenging and may lead to product loss.[1]

Q3: What are the common side products observed during the synthesis of this compound?

A3: A frequent side reaction, especially when starting from the corresponding amide, is the formation of the nitrile (2,4-difluorobenzonitrile).[1] When using Lawesson's reagent, phosphorus-containing byproducts are formed, which can complicate the purification process.[1] In reactions involving hydrogen sulfide, incomplete conversion can leave unreacted starting material.

Q4: How can I effectively purify the final product, this compound?

A4: Purification of this compound can be complicated by byproducts. When using Lawesson's reagent, phosphorus-containing byproducts can be difficult to separate via standard column chromatography. An aqueous workup can help hydrolyze these byproducts.[1] Recrystallization from a suitable solvent, such as isopropyl ether, is a common and effective final purification step.[2][3] Column chromatography using a silica gel stationary phase with an appropriate eluent system (e.g., ethyl acetate/hexane) can also be employed.

Q5: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A5: Yes, several safety precautions are necessary. Lawesson's reagent has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.[4] It can also release toxic hydrogen sulfide gas upon contact with moisture. Hydrogen sulfide itself is a toxic and flammable gas with a foul odor, requiring the use of a fume hood and appropriate gas scrubbing systems. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Troubleshooting Guide

The following table summarizes common issues encountered during the synthesis of this compound, their potential causes, and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive or decomposed Lawesson's reagent.Use fresh, high-purity Lawesson's reagent. Store it under anhydrous conditions.
Insufficient reaction temperature or time.Optimize the reaction temperature and time. Monitor the reaction progress by TLC. For Lawesson's reagent, refluxing in a high-boiling solvent like toluene or xylene is common.[5]
Poor quality of starting material (2,4-difluorobenzonitrile).Ensure the starting material is pure and dry.
Formation of Multiple Byproducts Decomposition of Lawesson's reagent at high temperatures.Maintain the reaction temperature below the decomposition point of the reagent (around 110°C) if possible, or minimize reaction time at higher temperatures.[1]
Reaction with residual water.Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Purification Presence of phosphorus byproducts from Lawesson's reagent.Perform an aqueous workup to hydrolyze the byproducts.[1] A fluorous-tagged Lawesson's reagent can simplify purification via fluorous solid-phase extraction.[6]
Co-elution of product and impurities during chromatography.Optimize the solvent system for column chromatography by first performing TLC analysis with various solvent mixtures.
Product "oiling out" during recrystallization.This can occur if the solution is cooled too quickly or if there are high levels of impurities.[3] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3] If the material is highly impure, consider a preliminary purification step like column chromatography.[3]
Incomplete Reaction Insufficient reagent stoichiometry.Use a slight excess of the thionating agent (e.g., 1.1-1.5 equivalents of Lawesson's reagent).
Short reaction time.Monitor the reaction by TLC and continue until the starting material is consumed.

Experimental Protocols

Method 1: Synthesis using Lawesson's Reagent

This protocol is a general guideline and may require optimization for the specific substrate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-difluorobenzonitrile (1.0 eq.) in an anhydrous high-boiling solvent such as toluene or xylene.

  • Reagent Addition: Add Lawesson's reagent (1.1-1.5 eq.) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 110°C for toluene) and monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure. To address the phosphorus byproducts, one method is to add ethylene glycol to the cooled mixture and stir at an elevated temperature (e.g., 95°C) to convert the byproducts into more polar species that can be separated in an aqueous layer.

  • Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane). Further purification can be achieved by recrystallization from an appropriate solvent.[7]

Method 2: Synthesis using Sodium Hydrosulfide (NaHS)

This method avoids the use of gaseous hydrogen sulfide.

  • Reaction Setup: In a round-bottom flask, dissolve 2,4-difluorobenzonitrile (1.0 eq.) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Reagent Addition: Add sodium hydrosulfide (NaHS) (typically 1.5-2.0 eq.) and a co-reagent such as magnesium chloride hexahydrate (MgCl₂·6H₂O) (1.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC.

  • Workup: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizations

Reaction_Pathway 2_4_difluorobenzonitrile 2,4-Difluorobenzonitrile Thioamide 2,4-Difluorobenzene- 1-carbothioamide 2_4_difluorobenzonitrile->Thioamide + Reagent Sulfur Source (e.g., Lawesson's Reagent, H₂S/NaHS) Reagent->Thioamide Solvent Solvent (e.g., Toluene, DMF) Solvent->Thioamide

Caption: Chemical transformation pathway.

Experimental_Workflow start Start reaction_setup Reaction Setup Dissolve 2,4-difluorobenzonitrile in anhydrous solvent. start->reaction_setup reagent_addition Reagent Addition Add thionating agent (e.g., Lawesson's Reagent). reaction_setup->reagent_addition reaction Reaction Heat to reflux and monitor by TLC. reagent_addition->reaction workup Workup Cool, remove solvent, and treat byproducts. reaction->workup purification Purification Column chromatography and/or recrystallization. workup->purification product Final Product | this compound purification->product

Caption: General experimental workflow.

References

Technical Support Center: Synthesis of 2,4-Difluorobenzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2,4-difluorobenzene-1-carbothioamide. The information is presented in a question-and-answer format to directly address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and direct method for the synthesis of this compound is the reaction of 2,4-difluorobenzonitrile with a sulfur source. Commonly, this involves the use of hydrogen sulfide (H₂S) in the presence of a basic catalyst such as pyridine or triethylamine, or the use of sodium hydrosulfide (NaHS).[1][2]

Q2: What are the primary byproducts I should be aware of during this synthesis?

A2: The main potential byproducts in the synthesis of this compound from 2,4-difluorobenzonitrile are:

  • Unreacted 2,4-difluorobenzonitrile: Incomplete reaction is a common source of impurity.

  • 2,4-Difluorobenzamide: This can form through the hydrolysis of the starting nitrile or the product thioamide, especially if water is present in the reaction mixture.

  • 2,4-Difluorobenzoic acid: Further hydrolysis of 2,4-difluorobenzamide can lead to the formation of the corresponding carboxylic acid.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC). A suitable mobile phase, typically a mixture of hexane and ethyl acetate, will show the consumption of the starting material (2,4-difluorobenzonitrile) and the formation of the more polar product (this compound). Staining with an appropriate agent may be necessary for visualization.

Q4: What are the recommended methods for purifying the final product?

A4: The primary method for purifying this compound is recrystallization.[3] The choice of solvent is crucial and should be determined experimentally. A good solvent will dissolve the thioamide at an elevated temperature but have low solubility at room temperature or below. Common solvents to screen include ethanol, isopropanol, or mixtures of solvents like ethanol/water.[3][4] Column chromatography can also be employed for purification if recrystallization does not provide the desired purity.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive sulfur source (e.g., old NaHS). 2. Insufficient reaction temperature or time. 3. Ineffective catalyst (if using H₂S method).1. Use a fresh batch of the sulfur source. 2. Gradually increase the reaction temperature and monitor the reaction by TLC. Extend the reaction time if necessary. 3. Ensure the base catalyst (e.g., pyridine, triethylamine) is of high purity and used in the correct stoichiometric amount.
Presence of Significant Amounts of Unreacted 2,4-Difluorobenzonitrile 1. Insufficient amount of sulfur source. 2. Short reaction time.1. Use a slight excess of the sulfurating agent. 2. Continue the reaction, monitoring by TLC until the starting material is consumed.
Formation of 2,4-Difluorobenzamide and/or 2,4-Difluorobenzoic Acid 1. Presence of water in the reaction mixture. 2. Basic conditions promoting hydrolysis.1. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Minimize reaction time and work up the reaction mixture promptly upon completion. An acidic workup can help to neutralize the base and minimize further hydrolysis.
Difficulty in Product Isolation/Purification 1. "Oiling out" during recrystallization. 2. Co-crystallization of impurities.1. If the product "oils out," try using a different recrystallization solvent or a solvent mixture. Ensure the boiling point of the solvent is lower than the melting point of the product. 2. If impurities are persistent after recrystallization, consider a preliminary purification by column chromatography before a final recrystallization step.

Experimental Protocols

Synthesis of this compound from 2,4-Difluorobenzonitrile

This protocol is a general procedure adapted from known methods for the synthesis of aromatic thioamides from nitriles and should be optimized for specific laboratory conditions.[1][5]

Materials:

  • 2,4-Difluorobenzonitrile

  • Sodium Hydrosulfide (NaHS) or Hydrogen Sulfide (H₂S) gas

  • Pyridine or Triethylamine (if using H₂S)

  • Anhydrous Pyridine or Dimethylformamide (DMF) as solvent

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure using H₂S and Pyridine:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser, dissolve 2,4-difluorobenzonitrile (1 equivalent) in anhydrous pyridine.

  • Bubble a slow stream of dry hydrogen sulfide gas through the solution at room temperature.

  • Gently heat the reaction mixture to 40-50 °C and maintain stirring.

  • Monitor the reaction progress by TLC. The reaction may take several hours to reach completion.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and acidify with 1M HCl to a pH of approximately 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water).

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of this compound under different reaction conditions. This data is for illustrative purposes to guide optimization.

Run Sulfur Source Base/Solvent Temp (°C) Time (h) Yield (%) Key Byproducts (%)
1H₂SPyridine50675Unreacted Nitrile (15%), Amide (5%)
2NaHSDMF60482Unreacted Nitrile (10%), Amide (3%)
3H₂STriethylamine50870Unreacted Nitrile (20%), Amide (8%)

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield of 2,4-Difluorobenzene- 1-carbothioamide Check_Reagents Check Reagents: - Freshness of sulfur source - Purity of solvent and base Start->Check_Reagents Check_Conditions Verify Reaction Conditions: - Temperature - Reaction Time Start->Check_Conditions Analyze_Byproducts Analyze Crude Product by TLC/NMR: Identify major impurities Start->Analyze_Byproducts Optimize_Stoichiometry Optimize Stoichiometry: - Increase excess of sulfur source Check_Reagents->Optimize_Stoichiometry Optimize_Conditions Optimize Conditions: - Increase temperature/time Check_Conditions->Optimize_Conditions Improve_Workup Improve Workup: - Ensure complete extraction - Minimize hydrolysis Analyze_Byproducts->Improve_Workup Success Improved Yield Optimize_Stoichiometry->Success Optimize_Conditions->Success Improve_Workup->Success Synthesis_Pathway Nitrile 2,4-Difluorobenzonitrile Thioamide 2,4-Difluorobenzene- 1-carbothioamide (Desired Product) Nitrile->Thioamide + H2S / Base Amide 2,4-Difluorobenzamide (Hydrolysis Byproduct) Nitrile->Amide + H2O (hydrolysis) Thioamide->Amide + H2O (hydrolysis) Acid 2,4-Difluorobenzoic Acid (Hydrolysis Byproduct) Amide->Acid + H2O (hydrolysis)

References

stability issues of 2,4-difluorobenzene-1-carbothioamide in acidic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,4-difluorobenzene-1-carbothioamide in acidic media.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound under acidic conditions.

Issue Possible Cause Recommended Solution
Unexpectedly low yield or loss of starting material Degradation of the thioamide functionality due to acidic hydrolysis. Thioamides can hydrolyze to the corresponding amide and subsequently to the carboxylic acid.- pH Control: Maintain the pH of the reaction mixture as close to neutral as possible, if the experimental conditions allow. Use buffered solutions to prevent significant drops in pH. - Temperature Control: Perform reactions at the lowest effective temperature to minimize the rate of hydrolysis.[1] - Reaction Time: Minimize the exposure time of the compound to acidic conditions. - Solvent Choice: If possible, use aprotic solvents instead of aqueous acidic solutions. Acetonitrile is often a better choice than protic solvents like methanol.[1]
Appearance of new, unidentified peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products. The primary degradation products are likely 2,4-difluorobenzamide and 2,4-difluorobenzoic acid.- Characterize Degradants: Use mass spectrometry (MS) to identify the molecular weights of the new peaks. Compare with the expected masses of 2,4-difluorobenzamide and 2,4-difluorobenzoic acid. - Reference Standards: If available, inject reference standards of the suspected degradation products to confirm their retention times. - Forced Degradation Study: Conduct a forced degradation study under controlled acidic conditions to intentionally generate the degradation products and confirm their analytical signals.[1][2][3][4][5]
Inconsistent reaction outcomes or poor reproducibility Variability in the acidity of the reaction medium or exposure to acidic conditions during workup.- Standardize Procedures: Ensure consistent pH, temperature, and reaction times across all experiments. - Quenching: After the reaction is complete, neutralize the acidic medium immediately with a suitable base (e.g., sodium bicarbonate solution) before extraction or purification. - Inert Atmosphere: While hydrolysis is the primary concern, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions.
Precipitation or changes in solubility during the experiment Formation of less soluble degradation products. 2,4-difluorobenzoic acid may have different solubility characteristics than the starting thioamide.- Solvent System Modification: Adjust the solvent system to accommodate the potential range of polarities of the starting material and its degradation products. - In-situ Monitoring: Use in-situ analytical techniques (e.g., process IR) to monitor the reaction without the need for sampling and workup, which can induce precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in acidic media?

A1: The primary degradation pathway for thioamides in acidic media is hydrolysis. This typically occurs in a two-step process: first, the thioamide is hydrolyzed to the corresponding amide (2,4-difluorobenzamide), which can then undergo further hydrolysis to the carboxylic acid (2,4-difluorobenzoic acid).

Thioamide This compound Amide 2,4-Difluorobenzamide Thioamide->Amide + H2O, H+ CarboxylicAcid 2,4-Difluorobenzoic Acid Amide->CarboxylicAcid + H2O, H+

Caption: Acid-catalyzed hydrolysis of this compound.

Q2: How does pH affect the stability of this compound?

A2: The rate of hydrolysis is generally dependent on the pH of the solution. For many related compounds, acid-catalyzed hydrolysis is a significant degradation pathway. As the pH decreases (i.e., the concentration of H+ increases), the rate of hydrolysis is expected to increase. The relationship between pH and the rate constant of hydrolysis can often be represented by a pH-rate profile, which shows that the reaction is faster at lower pH values.[6]

Q3: Are there any quantitative data available on the stability of aryl thioamides in acidic media?

CompoundConditionRate Constant (k)Half-life (t½)
S-methyl thioacetateAcid-mediated hydrolysis1.5 x 10⁻⁵ M⁻¹s⁻¹-
pH 7, 23°C3.6 x 10⁻⁸ s⁻¹155 days

Data for S-methyl thioacetate is provided as an example for a related class of compounds and is sourced from Whitesides Research Group and ResearchGate.[7][8][9]

Q4: What analytical methods are recommended for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for monitoring the stability of aromatic compounds like this compound and quantifying its degradation products.[10][11][12][13] A stability-indicating HPLC method should be developed and validated to ensure that the parent compound and its degradation products are well-separated.

Experimental Protocols

Protocol for a Forced Degradation Study in Acidic Media

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic solution.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare Stock Solution (e.g., 1 mg/mL in ACN) incubation Incubate at Controlled Temperature (e.g., 50-60°C) prep_solution->incubation prep_acid Prepare Acidic Solution (e.g., 0.1 M HCl) prep_acid->incubation sampling Withdraw Aliquots at Time Points (e.g., 0, 2, 4, 8, 24h) incubation->sampling neutralize Neutralize with Base sampling->neutralize dilute Dilute to Working Concentration neutralize->dilute hplc Analyze by HPLC-UV/MS dilute->hplc

Caption: Workflow for a forced degradation study.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) for neutralization

  • Volumetric flasks, pipettes, and vials

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Thermostatically controlled water bath or oven

  • pH meter

3. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

  • Stress Sample Preparation:

    • In a volumetric flask, add a known volume of the stock solution.

    • Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M and a drug concentration of 0.5 mg/mL. The initial concentration of the organic solvent should be kept low to ensure it does not interfere with the hydrolysis.

  • Incubation:

    • Place the flask in a water bath or oven set to a controlled temperature (e.g., 60°C).[3]

    • Protect the solution from light to avoid photolytic degradation.

  • Time-Point Sampling:

    • Withdraw aliquots of the reaction mixture at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Immediately neutralize the aliquot with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to stop the degradation reaction.

  • Sample Analysis:

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method. A typical starting point for method development could be a gradient elution with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile.[10][13]

    • Monitor the chromatograms for the decrease in the peak area of the parent compound and the appearance and increase of any degradation product peaks.

4. Data Analysis:

  • Calculate the percentage of the remaining this compound at each time point.

  • Plot the natural logarithm of the concentration of the parent compound versus time to determine the pseudo-first-order rate constant for the degradation.

  • Identify and quantify the major degradation products using reference standards or by peak area normalization.

References

preventing decomposition of 2,4-difluorobenzene-1-carbothioamide during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers and drug development professionals. This guide provides troubleshooting advice and frequently asked questions to help prevent the decomposition of 2,4-difluorobenzene-1-carbothioamide during experimental workup procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound appears to be degrading during aqueous workup. What are the most common causes?

A: Decomposition of thioamides during workup is typically due to their susceptibility to hydrolysis and oxidation. Thioamides are more reactive than their amide counterparts with both nucleophiles and electrophiles.[1] The primary degradation pathways are:

  • Hydrolysis: The thioamide can convert to the corresponding amide (2,4-difluorobenzamide) in the presence of water, a reaction catalyzed by acidic or basic conditions.[2][3][4]

  • Oxidation: The thioamide sulfur atom is readily oxidized, especially if residual oxidizing agents are present from a previous step or upon exposure to atmospheric oxygen.[5][6] The oxidation potential of a thioamide is significantly lower than that of a corresponding amide, making it more prone to this pathway.[1]

  • Reaction with Reagents: Residual acids, bases, or other reactive species from the synthesis can promote degradation during the workup phase.

Q2: I suspect my product is hydrolyzing to 2,4-difluorobenzamide. How can I prevent this?

A: To minimize hydrolysis, you must carefully control the pH and temperature of the workup. While thioamides are generally more resistant to hydrolysis than amides, prolonged exposure to harsh conditions will cause degradation.[2]

Recommended Solutions:

  • Maintain Neutral pH: Use deionized water or a mild brine solution (saturated NaCl) with a neutral pH for aqueous washes.

  • Avoid Strong Acids/Bases: Do not use strong acidic (e.g., HCl) or strong basic (e.g., NaOH) washes. If a basic wash is necessary to remove acidic impurities, use a weak, cold base like a saturated sodium bicarbonate (NaHCO₃) solution, and minimize the contact time.[3]

  • Low-Temperature Workup: Perform all aqueous extractions and washes at low temperatures (0-5 °C) by carrying out the procedure in an ice bath.[3]

  • Minimize Contact Time: Reduce the time your compound is in contact with the aqueous phase. Separate the layers promptly after extraction.

  • Use Anhydrous Solvents: For extractions, use high-quality, dry organic solvents (e.g., dichloromethane, ethyl acetate) to minimize water content.

Q3: How can I identify if my product has decomposed into the corresponding amide?

A: Several analytical techniques can confirm the conversion of the thioamide to the amide. The key is to look for the disappearance of the thioamide signals and the appearance of new signals corresponding to the amide.

Analytical Technique Thioamide (R-C(S)NH₂) Signature Amide (R-C(O)NH₂) Signature Citation
¹³C NMR Characteristic downfield shift for the C=S carbon at ~200–210 ppm .C=O carbon appears further upfield at ~170 ppm .[1]
Infrared (IR) Spectroscopy C=S stretching vibration observed around 1120 (±20) cm⁻¹ .Strong C=O stretching vibration appears at ~1660 (±20) cm⁻¹ .[1]
Mass Spectrometry (MS) The molecular ion peak will correspond to the mass of this compound (C₇H₅F₂NS).The molecular ion peak will correspond to the mass of 2,4-difluorobenzamide (C₇H₅F₂NO), which is 16 atomic mass units lighter.
Q4: What measures can I take to prevent oxidation of the thioamide group?

A: The sulfur atom in the thioamide is susceptible to oxidation, which can lead to various byproducts, including the amide itself or disulfide intermediates.[6][7]

Recommended Solutions:

  • Inert Atmosphere: Conduct the workup and any subsequent steps (like solvent evaporation) under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon, or by freeze-pump-thaw cycles.

  • Avoid Oxidizing Agents: Ensure that no residual oxidizing agents from the synthesis are carried into the workup. If necessary, use a mild reducing wash (e.g., cold, dilute sodium thiosulfate), but be aware this could potentially lead to other side reactions.

  • Quench Reactions Appropriately: Before workup, ensure the reaction is fully quenched to neutralize any reactive species.

Experimental Protocols

Protocol 1: Recommended Gentle Workup for this compound

This protocol is designed to minimize hydrolysis and oxidation.

  • Reaction Quenching: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice bath. Quench the reaction by slowly adding a pre-chilled, saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous mixture with a cold, anhydrous solvent such as ethyl acetate or dichloromethane (3x). Perform this step quickly to minimize contact time with the aqueous layer.

  • Combine Organic Layers: Combine the organic extracts in a separatory funnel.

  • Washing:

    • Wash the combined organic layers once with cold, deionized water to remove water-soluble impurities.

    • Next, wash once with a cold, saturated NaCl (brine) solution to aid in the removal of water.

    • Note: Avoid acidic or basic washes unless absolutely necessary. If required, use highly diluted, cold solutions and immediate separation.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure at a low temperature (≤ 30 °C).

  • Inert Storage: Store the final product under an inert atmosphere and at a low temperature to prevent degradation over time.

Visualized Workflows and Pathways

Decomposition_Troubleshooting A Decomposition of Thioamide Observed B Potential Cause: Hydrolysis A->B C Potential Cause: Oxidation A->C D Potential Cause: Residual Reagents A->D S1 Solution: - Workup at 0-5 °C - Use neutral pH washes (water, brine) - Minimize contact time with aqueous phase - Avoid strong acids/bases B->S1 Implement Gentle Protocol S2 Solution: - Workup under inert atmosphere (N₂/Ar) - Use degassed solvents - Ensure all oxidizing agents are quenched C->S2 Implement Protective Measures S3 Solution: - Add appropriate quenching step before workup - Use specific wash to remove reagent (e.g., mild bicarbonate for acid) D->S3 Refine Quenching/Washing Decomposition_Pathways Thioamide This compound (R-C(S)NH₂) Amide 2,4-Difluorobenzamide (R-C(O)NH₂) Thioamide->Amide Hydrolysis (H₂O, H⁺ or OH⁻) Oxidized Oxidized Byproducts (e.g., Disulfides, S-Oxides) Thioamide->Oxidized Oxidation ([O], Air)

References

alternative reagents for the synthesis of 2,4-difluorobenzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2,4-Difluorobenzene-1-carbothioamide

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this compound. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: There are two main synthetic strategies for the preparation of this compound:

  • Thionation of 2,4-difluorobenzamide: This involves the conversion of the carbonyl group of the corresponding amide to a thiocarbonyl group using a thionating agent.

  • Conversion of 2,4-difluorobenzonitrile: This route utilizes the corresponding nitrile and a sulfur source to form the thioamide.

Q2: Lawesson's reagent is a common thionating agent. Are there any alternatives?

A2: Yes, several alternative reagents to Lawesson's reagent (LR) can be used for the thionation of 2,4-difluorobenzamide.[1][2][3] These include:

  • Phosphorus Pentasulfide (P₄S₁₀)[2][4]
  • P₄S₁₀ in combination with an additive like hexamethyldisiloxane (HMDO) or alumina.[1][2][4]
  • P₄S₁₀-Pyridine complex.[3]
  • Davy's reagents.
  • Novel, air-stable thionating reagents with an S-P adamantane framework.

These alternatives can offer benefits such as lower cost, easier purification of the final product, and milder reaction conditions.[1][2]

Q3: What are some alternative methods for synthesizing this compound from 2,4-difluorobenzonitrile?

A3: Instead of starting from the amide, 2,4-difluorobenzonitrile can be converted to the desired thioamide using various sulfur sources.[5][6] Some of these methods include:

  • Reaction with hydrogen sulfide (H₂S) or a hydrosulfide salt like sodium hydrosulfide (NaSH).[5][6][7] The use of NaSH with magnesium chloride in DMF has been reported as an effective method that avoids handling gaseous H₂S.[6]
  • Treatment with phosphorus pentasulfide (P₄S₁₀) in a suitable solvent like ethanol.
  • Reaction with thioacetic acid.

Q4: What are the common challenges encountered during the purification of thioamides like this compound?

A4: Purification of thioamides can be challenging due to the similar polarities of the product and byproducts, especially when using reagents like Lawesson's reagent.[8] Common purification techniques include column chromatography and recrystallization. The use of alternative thionating agents like P₄S₁₀/HMDO can sometimes simplify the workup, as the byproducts can be removed by a simple hydrolytic workup or filtration through silica gel.[1][2]

Troubleshooting Guides

Issue 1: Low or no yield of this compound when using Lawesson's Reagent.

Possible Cause Suggestion
Degraded Lawesson's Reagent Lawesson's reagent (LR) can degrade upon exposure to moisture or at elevated temperatures (typically above 110 °C).[8] Use freshly opened or properly stored LR.
Insufficient Reaction Temperature Thionation of electron-deficient amides like 2,4-difluorobenzamide may require higher temperatures or longer reaction times. Gradually increase the reaction temperature and monitor the reaction progress by TLC.
Inappropriate Solvent The choice of solvent can significantly impact the reaction. Toluene, xylene, or dioxane are commonly used. Ensure the solvent is anhydrous.
Sub-optimal Reagent Stoichiometry Typically, 0.5 equivalents of Lawesson's reagent (which is a dimer) per equivalent of amide are used. An excess may be required for less reactive substrates.

Issue 2: Formation of significant side products.

Possible Cause Suggestion
Formation of 2,4-difluorobenzonitrile Primary amides can sometimes dehydrate to form nitriles as a side product during thionation. Using milder conditions or a different thionating agent might minimize this.
Decomposition of the Product Thioamides can be sensitive to prolonged heating or acidic/basic conditions during workup. Minimize reaction time and use neutral workup conditions where possible.
Reaction with Solvent Some solvents may react with the thionating agent or intermediates. Ensure the chosen solvent is inert under the reaction conditions.

Issue 3: Difficulty in removing phosphorus-containing byproducts during purification.

Possible Cause Suggestion
Byproducts from Lawesson's Reagent The byproducts of Lawesson's reagent can have similar polarity to the desired thioamide, making chromatographic separation difficult.[8]
Hydrolysis of Phosphorus Byproducts Incomplete hydrolysis of phosphorus byproducts can lead to purification issues. A thorough aqueous workup is recommended.
Alternative Reagent Choice Consider using a thionating agent that leads to more easily separable byproducts. For instance, the P₄S₁₀/HMDO combination allows for byproduct removal through a simple hydrolytic workup.[1][2]

Data Presentation: Comparison of Thionating Agents

The following table summarizes qualitative and general quantitative data for various thionating agents. Specific conditions for this compound may require optimization.

ReagentStarting MaterialTypical SolventsGeneral Reaction ConditionsReported Yields (General)AdvantagesDisadvantages
Lawesson's Reagent (LR) AmideToluene, Xylene, DioxaneRefluxGood to ExcellentWidely used and effective for many substrates.[9][10]Can be difficult to purify, reagent degrades at high temperatures.[8]
Phosphorus Pentasulfide (P₄S₁₀) Amide or NitrilePyridine, Toluene, EthanolRefluxModerate to HighInexpensive.Often requires harsh conditions and excess reagent.[9]
P₄S₁₀ / HMDO AmideToluene, XyleneRefluxGood to ExcellentEasier workup, byproducts removed by hydrolysis/filtration.[1][2]Requires an additional reagent.
P₄S₁₀-Pyridine Complex AmideAcetonitrile, Dimethyl SulfoneHigh TemperaturesGood to ExcellentStorable, provides cleaner products, thermally stable.[3]Moisture sensitive.[3]
Sodium Hydrosulfide (NaSH) NitrileDMF, Water/DioxaneMild HeatingModerate to ExcellentAvoids the use of gaseous H₂S.[6][7]May require additives like MgCl₂ for aromatic nitriles.[6]

Experimental Protocols

Protocol 1: General Procedure for Thionation of 2,4-Difluorobenzamide using Phosphorus Pentasulfide (P₄S₁₀)

  • To a solution of 2,4-difluorobenzamide (1 equivalent) in anhydrous pyridine or toluene, add phosphorus pentasulfide (0.5-1.0 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for the Synthesis of this compound from 2,4-Difluorobenzonitrile using Sodium Hydrosulfide.

  • In a round-bottom flask, dissolve 2,4-difluorobenzonitrile (1 equivalent) in dimethylformamide (DMF).

  • Add sodium hydrosulfide hydrate (1.5-2.0 equivalents) and magnesium chloride (1.0 equivalent).[6]

  • Heat the mixture with stirring (e.g., at 60-80 °C) and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and pour it into water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the residue by column chromatography or recrystallization.

Visualizations

Synthesis_Pathways cluster_amide Route 1: Thionation of Amide cluster_nitrile Route 2: Conversion of Nitrile 2,4-Difluorobenzamide 2,4-Difluorobenzamide Thionating_Agent Thionating Agent (e.g., Lawesson's Reagent, P₄S₁₀) 2,4-Difluorobenzamide->Thionating_Agent 2,4-Difluorobenzene-1-carbothioamide_A This compound Thionating_Agent->2,4-Difluorobenzene-1-carbothioamide_A 2,4-Difluorobenzonitrile 2,4-Difluorobenzonitrile Sulfur_Source Sulfur Source (e.g., NaSH, H₂S, P₄S₁₀) 2,4-Difluorobenzonitrile->Sulfur_Source 2,4-Difluorobenzene-1-carbothioamide_N This compound Sulfur_Source->2,4-Difluorobenzene-1-carbothioamide_N

Caption: Synthetic routes to this compound.

Reagent_Selection_Workflow Start Select Synthesis Route Amide_Route Starting from 2,4-Difluorobenzamide Start->Amide_Route Amide Nitrile_Route Starting from 2,4-Difluorobenzonitrile Start->Nitrile_Route Nitrile LR Lawesson's Reagent (LR) Amide_Route->LR P4S10 P₄S₁₀ based reagents Amide_Route->P4S10 Nitrile_Route->P4S10 NaSH NaSH / H₂S Nitrile_Route->NaSH Thioacetic_Acid Thioacetic Acid Nitrile_Route->Thioacetic_Acid Consider_Purification Consider Purification Difficulty with LR LR->Consider_Purification Consider_Safety Consider Safety (H₂S gas) NaSH->Consider_Safety

Caption: Decision workflow for selecting a suitable reagent.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 2,4-Difluorobenzamide Thionation

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the thionation of 2,4-difluorobenzamide, a process often complicated by the electron-withdrawing nature of the fluorine substituents.

Frequently Asked Questions (FAQs)

Q1: Why is the thionation of 2,4-difluorobenzamide challenging?

The two fluorine atoms on the benzene ring are strongly electron-withdrawing. This effect reduces the electron density on the carbonyl oxygen of the amide, making it less nucleophilic and therefore less reactive towards thionating agents like Lawesson's reagent or phosphorus pentasulfide. Consequently, more forcing reaction conditions may be required compared to the thionation of electron-rich or simple alkyl amides.

Q2: What are the most common thionating reagents for this conversion?

Lawesson's reagent (LR) is a widely used thionating agent for converting amides to thioamides, offering milder reaction conditions and better solubility in organic solvents compared to phosphorus pentasulfide (P₄S₁₀).[1][2] While P₄S₁₀ is also effective, it often requires higher temperatures and can lead to more complex purification.[3][4]

Q3: What are the primary causes of low conversion rates in this reaction?

Low conversion rates can stem from several factors, including poor quality of the thionating agent, suboptimal reaction temperature or time, inappropriate solvent choice, incorrect stoichiometry of reagents, and premature termination of the reaction.[1]

Q4: Are there significant side reactions to be aware of?

A common side reaction, particularly with primary amides like 2,4-difluorobenzamide, is the formation of the corresponding nitrile (2,4-difluorobenzonitrile). This can occur under harsh reaction conditions. Additionally, decomposition of Lawesson's reagent at temperatures above 110 °C can lead to a complex mixture of byproducts.[5]

Q5: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward and effective method to monitor the reaction's progress.[1][5] By spotting the reaction mixture alongside the starting material (2,4-difluorobenzamide), you can observe the consumption of the amide and the appearance of the thioamide product. The thioamide is typically less polar than the corresponding amide.

Troubleshooting Guide for Low Conversion Rates

This section provides a systematic approach to identifying and resolving the root causes of low conversion in the thionation of 2,4-difluorobenzamide.

Problem: Low or No Formation of 2,4-Difluorothiobenzamide
Possible Cause Recommended Solution
1. Poor Reagent Quality Lawesson's Reagent (LR): Use a fresh batch of LR or purify older batches by recrystallization from toluene. LR is sensitive to moisture and can degrade over time.[1] Phosphorus Pentasulfide (P₄S₁₀): Ensure P₄S₁₀ is a fine, dry powder. Clumps may indicate hydrolysis, which reduces reactivity.[4]
2. Suboptimal Reaction Temperature Gradually increase the reaction temperature. For electron-deficient amides like 2,4-difluorobenzamide, refluxing in a higher-boiling solvent such as toluene or xylene is often necessary.[5] Consider using microwave irradiation to achieve higher temperatures and shorter reaction times.
3. Inappropriate Solvent Ensure the chosen solvent can dissolve both the 2,4-difluorobenzamide and the thionating agent. Toluene, xylene, and dioxane are common choices for Lawesson's reagent.[5] For reactions at lower temperatures, tetrahydrofuran (THF) can be effective, provided the reagents are sufficiently soluble.[5]
4. Insufficient Reaction Time Monitor the reaction closely using TLC.[1] Electron-deficient amides may require significantly longer reaction times than other substrates. If the starting material is still present after several hours, continue heating and monitoring.
5. Incorrect Stoichiometry For Lawesson's reagent, a molar ratio of 0.5 to 0.6 equivalents relative to the amide is typically used.[5] An insufficient amount of the thionating agent will result in an incomplete reaction.
6. Poor Solubility of Thionating Agent If the thionating agent does not dissolve sufficiently, its reactivity will be limited.[1] Consider a solvent in which the agent is more soluble, or increase the reaction temperature.

Data Presentation

The following table summarizes typical reaction conditions for the thionation of amides using Lawesson's reagent, which can be used as a starting point for optimizing the reaction for 2,4-difluorobenzamide.

Substrate TypeThionating AgentSolventTemperature (°C)Time (h)Typical Yield (%)
Simple BenzamideLawesson's ReagentToluene80-1101-485-95
Electron-Rich BenzamideLawesson's ReagentTHF25-660.5-290-98
Electron-Deficient Benzamide (e.g., 2,4-difluorobenzamide) Lawesson's Reagent Toluene/Xylene 110-140 4-24 Variable (Optimization Required)
General AmideP₄S₁₀Pyridine/Toluene110-1406-1270-90

Experimental Protocols

General Protocol for the Thionation of 2,4-Difluorobenzamide with Lawesson's Reagent

Disclaimer: This is a general procedure and may require optimization for the specific substrate.

Materials:

  • 2,4-Difluorobenzamide

  • Lawesson's Reagent (0.6 equivalents)

  • Anhydrous toluene

  • Standard laboratory glassware for reactions under an inert atmosphere

  • Heating mantle and temperature controller

  • Magnetic stirrer

  • TLC plates (silica gel) and developing chamber

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2,4-difluorobenzamide (1.0 equivalent) and anhydrous toluene (to achieve a concentration of approximately 0.1-0.2 M).

  • Add Lawesson's reagent (0.6 equivalents) to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain this temperature.

  • Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent). The thioamide product should have a higher Rf value than the starting amide.

  • Once the starting material is consumed (or no further conversion is observed), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the pure 2,4-difluorothiobenzamide.

Mandatory Visualizations

Chemical Reaction Pathway

thionation_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products amide 2,4-Difluorobenzamide intermediate Thiaoxaphosphetane Intermediate amide->intermediate + Lawesson's Reagent lr Lawesson's Reagent lr->intermediate thioamide 2,4-Difluorothiobenzamide intermediate->thioamide Cycloreversion byproduct Phosphorus Byproduct intermediate->byproduct

Caption: Thionation of 2,4-difluorobenzamide with Lawesson's Reagent.

Troubleshooting Workflow

troubleshooting_workflow cluster_solutions Corrective Actions start Low Conversion Rate Observed check_reagents 1. Check Reagent Quality (Fresh/Pure LR or P4S10?) start->check_reagents check_temp 2. Evaluate Reaction Temperature (Is it high enough for an e--deficient amide?) check_reagents->check_temp Reagents OK sol_reagents Use fresh/purified reagents. check_reagents->sol_reagents Issue Found check_time 3. Assess Reaction Time (Has it run long enough? Monitor by TLC) check_temp->check_time Temp OK sol_temp Increase temperature or use microwave. check_temp->sol_temp Issue Found check_solvent 4. Verify Solvent Choice (Are reactants soluble? Is boiling point adequate?) check_time->check_solvent Time OK sol_time Extend reaction time. check_time->sol_time Issue Found check_stoichiometry 5. Confirm Stoichiometry (Sufficient thionating agent used?) check_solvent->check_stoichiometry Solvent OK sol_solvent Change to a higher-boiling/better solvent. check_solvent->sol_solvent Issue Found solution Problem Resolved (Achieved Higher Conversion) check_stoichiometry->solution Stoichiometry OK sol_stoichiometry Adjust reagent ratio. check_stoichiometry->sol_stoichiometry Issue Found sol_reagents->check_temp sol_temp->check_time sol_time->check_solvent sol_solvent->check_stoichiometry sol_stoichiometry->solution

Caption: A logical workflow for troubleshooting low conversion rates.

References

Validation & Comparative

Validating the Molecular Structure of 2,4-Difluorobenzene-1-carbothioamide: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is fundamental. This guide provides a comparative analysis for the structural validation of 2,4-difluorobenzene-1-carbothioamide using X-ray crystallography. Due to the absence of a publicly available crystal structure for this compound, this guide leverages crystallographic data from closely related analogues—thiobenzamide, 2-fluorothiobenzamide, and 4-fluorothiobenzamide—to establish a robust framework for structural comparison and validation.

Comparative Crystallographic Data

Single-crystal X-ray diffraction provides unequivocal proof of molecular structure by mapping electron density to reveal atomic positions with high precision. While the specific crystal structure of this compound is not publicly deposited, an analysis of its parent compound, thiobenzamide, and its monofluorinated isomers offers valuable insights into the expected geometric parameters and the influence of fluorine substitution on the crystal lattice. The following table summarizes key crystallographic data for these comparative structures.

CompoundThiobenzamide2-Fluorothiobenzamide4-Fluorothiobenzamide[1][2]
Formula C₇H₇NSC₇H₆FNS[3]C₇H₆FNS[2]
Crystal System MonoclinicMonoclinicTriclinic[1]
Space Group P2₁/cP2₁/cP-1[1]
Unit Cell Parameters
a (Å)9.77310.0314.0185[1]
b (Å)5.5545.16310.950[1]
c (Å)13.56714.18716.068[1]
α (°)909094.801[1]
β (°)110.19108.6894.631[1]
γ (°)909090.063[1]
Volume (ų)690.1694.9699.8
Selected Bond Lengths (Å)
C=S1.6731.6661.671
C-N1.3271.3281.325
C-C(phenyl)1.4941.4921.495
C-F-1.3581.362
**Selected Bond Angles (°) **
N-C-S121.3121.7121.5
N-C-C117.9117.5117.8
S-C-C120.8120.8120.7

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a molecular structure by single-crystal X-ray diffraction follows a well-established protocol.[4][5][6][7][8]

1. Crystal Growth: High-quality single crystals of the compound of interest are required. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. The choice of solvent is critical and often requires screening of various options. For thioamides, common solvents include ethanol, acetone, and toluene.

2. Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage. The diffractometer directs a monochromatic X-ray beam onto the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

3. Data Processing and Structure Solution: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections. The positions of the atoms in the crystal lattice are then determined using direct methods or Patterson methods to solve the phase problem.

4. Structure Refinement: The initial atomic model is refined using a least-squares method. This process adjusts the atomic coordinates and thermal parameters to achieve the best agreement between the observed and calculated diffraction data. Hydrogen atoms are typically placed in calculated positions. The final refined structure is evaluated based on parameters such as the R-factor, which indicates the goodness of fit.

Workflow for Structure Validation by X-ray Crystallography

experimental_workflow cluster_synthesis Sample Preparation cluster_diffraction Data Acquisition cluster_analysis Structure Determination synthesis Synthesis & Purification of This compound crystal_growth Crystal Growth synthesis->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Processing & Structure Solution data_collection->data_processing structure_refinement Structure Refinement data_processing->structure_refinement validation Structure Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow for X-ray crystallography.

Structural Insights from Comparative Analysis

The crystallographic data of thiobenzamide and its fluorinated analogues provide a strong basis for validating the structure of this compound. The C=S and C-N bond lengths are expected to be in the range of 1.66-1.68 Å and 1.32-1.33 Å, respectively, characteristic of the thioamide functional group. The introduction of fluorine atoms on the phenyl ring is known to influence crystal packing through weak C-H···F and F···F interactions, which can affect the unit cell parameters and the overall supramolecular assembly. The substitution pattern in this compound may lead to a crystal packing arrangement that is distinct from its monofluorinated counterparts. The planarity of the molecule, specifically the torsion angle between the phenyl ring and the thioamide group, will also be a key feature to determine, as steric and electronic effects from the ortho-fluorine atom could play a significant role.

References

A Comparative Analysis of 1H NMR Spectra of Fluorinated Benzamides

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into pharmaceutical candidates has become a cornerstone of modern drug design, offering enhancements in metabolic stability, binding affinity, and lipophilicity. Consequently, the precise structural elucidation of fluorinated organic molecules is paramount. This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectra of ortho-, meta-, and para-fluorinated benzamides, offering a foundational dataset for researchers in synthetic and medicinal chemistry.

The ¹H NMR spectra of fluorinated benzamides present unique challenges and insights due to the influence of the highly electronegative fluorine atom on the chemical shifts of neighboring protons and the presence of through-bond scalar couplings (J-couplings) between ¹H and ¹⁹F nuclei. Understanding these spectral nuances is critical for the unambiguous identification of isomeric products and the detailed characterization of novel fluorinated compounds.

Comparative ¹H NMR Data

The following table summarizes the ¹H NMR spectral data for 2-fluorobenzamide, 3-fluorobenzamide, and 4-fluorobenzamide, recorded in dimethyl sulfoxide-d₆ (DMSO-d₆). The data highlights the distinct chemical shifts and coupling constants for the aromatic protons in each isomer, providing a clear basis for their differentiation.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2-Fluorobenzamide H37.62dddJ = 7.5, 7.5, 1.7
H47.30m
H57.30m
H67.73tdJ = 7.5, 1.65
NH₂8.14 (br s), 7.49 (br s)
3-Fluorobenzamide H27.75dJ = 7.8
H47.40dddJ = 8.2, 2.5, 1.5
H57.58tdJ = 8.0, 5.9
H67.68dddJ = 9.4, 2.5, 1.7
NH₂8.10 (br s), 7.52 (br s)
4-Fluorobenzamide [1]H2, H67.97ddJ = 8.8, 5.4
H3, H57.33tJ = 8.8
NH₂8.05 (br s), 7.46 (br s)

Experimental Protocol: ¹H NMR Spectroscopy

The following is a standard protocol for the acquisition of ¹H NMR spectra of fluorinated benzamides.

1. Sample Preparation:

  • Weigh approximately 5-25 mg of the solid fluorinated benzamide sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

  • If any solid particles remain, filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Instrument Setup:

  • Insert the NMR tube into a spinner turbine and adjust the depth according to the instrument's specifications.

  • Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.

  • Load a standard set of acquisition parameters for a ¹H NMR experiment.

3. Data Acquisition:

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity. This can be performed manually or using an automated shimming routine.

  • Tune and match the probe for the ¹H frequency.

  • Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants of the signals to elucidate the spin-spin coupling network.

Logical Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for the comparative analysis of ¹H NMR spectra of fluorinated benzamide isomers. This process guides the researcher from initial data acquisition to the final structural confirmation.

G Workflow for Comparative Analysis of Fluorinated Benzamide ¹H NMR Spectra cluster_0 Data Acquisition & Processing cluster_1 Spectral Analysis cluster_2 Comparative Interpretation cluster_3 Conclusion A Prepare NMR Sample (Fluorinated Benzamide Isomer) B Acquire ¹H NMR Spectrum A->B C Process Spectrum (FT, Phasing, Referencing) B->C D Determine Chemical Shifts (δ) C->D E Determine Signal Multiplicities (s, d, t, dd, etc.) C->E F Measure Coupling Constants (J) (JHH, JHF) C->F G Integrate Proton Signals C->G H Compare δ values with known isomer data D->H I Analyze splitting patterns to confirm proton connectivity D->I J Identify characteristic ¹H-¹⁹F couplings D->J E->H E->I E->J F->H F->I F->J K Tabulate data for all isomers H->K I->K J->K L Confirm Isomeric Structure K->L

Caption: Workflow for the comparative analysis of ¹H NMR spectra.

References

A Comparative Guide to the Biological Activity of Substituted Carbothioamides, with Insights into 2,4-Difluorobenzene-1-carbothioamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbothioamides, characterized by the presence of a thioamide functional group, are a versatile class of compounds that have demonstrated a broad spectrum of biological activities. This guide focuses on the comparative analysis of their antifungal, antibacterial, and cytotoxic properties. By examining the structure-activity relationships of various substituted carbothioamides, we can extrapolate the potential impact of the 2,4-difluorophenyl moiety on the biological efficacy of the target compound. The data presented herein is collated from various independent studies and is intended to serve as a reference for researchers in the field of medicinal chemistry and drug discovery.

Comparative Biological Activity of Carbothioamides

The biological activity of carbothioamides is significantly influenced by the nature and position of substituents on the aromatic ring. The following tables summarize the quantitative data for various carbothioamide derivatives against different cell lines and microbial strains.

Antifungal Activity of Substituted Carbothioamides

The antifungal activity of carbothioamides is often evaluated by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Antifungal Activity (MIC in µg/mL) of Various Carbothioamide Derivatives

Compound/DerivativeCandida albicansCandida tropicalisAspergillus fumigatusReference
5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide62.5125-[1]
4-alkylthiopyridine-2-carbothioamidesModerate ActivityModerate ActivityModerate Activity[2]
2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamatesHighly ActiveHighly ActiveActive[3]

Note: "-" indicates data not available. "Moderate Activity" and "Highly Active" are qualitative descriptions from the source and are included for comparative context.

Antibacterial Activity of Substituted Carbothioamides

The antibacterial efficacy of carbothioamides is also typically reported as MIC values against various bacterial strains.

Table 2: Antibacterial Activity (MIC in µg/mL) of Various Carbothioamide Derivatives

Compound/DerivativeStaphylococcus aureusEscherichia coliReference
1-Fluorobenzoyl-4-arylthiosemicarbazides (trifluoromethyl derivatives)7.82 - 31.25-[2]
N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides12.5 - 50-[4]

Note: "-" indicates data not available.

Cytotoxic Activity of Substituted Carbothioamides

The anticancer potential of carbothioamides is assessed by their half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process by half.

Table 3: Cytotoxic Activity (IC50 in µM) of Various Carbothioamide Derivatives

Compound/DerivativeHCT-116 (Colon)MCF-7 (Breast)A549 (Lung)Reference
Bis-thioureas1.2 - 2.71.1 - 2.8-[5]
3-(Trifluoromethyl)phenylthiourea derivatives1.5 - 9.0--[5]
N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea (DC27)--2.5 - 12.9[6]

Note: "-" indicates data not available.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the generalized protocols for the key assays mentioned in this guide.

Broth Microdilution Method for Antifungal Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents.

  • Preparation of Antifungal Agent: The test compound is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. Serial twofold dilutions of the stock solution are then prepared in a 96-well microtiter plate using a liquid medium such as RPMI 1640.

  • Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium. A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a known cell concentration (e.g., 0.5 McFarland standard). This suspension is further diluted in the test medium to achieve the desired final inoculum size.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the fungal suspension. Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are also included. The plates are then incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength.[6][7]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are incubated for a few hours (e.g., 4 hours) to allow the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.[8][9]

Signaling Pathway Visualization

Thiourea and its derivatives have been reported to modulate various signaling pathways involved in cancer progression. One of the key pathways is the PI3K/Akt signaling pathway, which plays a crucial role in cell survival, proliferation, and apoptosis.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors (e.g., mTORC1, GSK3β, FOXO) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis Inhibitor Carbothioamide (Potential Inhibitor) Inhibitor->Akt Inhibits

Caption: The PI3K/Akt signaling pathway, a potential target for carbothioamide-based anticancer agents.

Conclusion

This guide provides a comparative analysis of the biological activities of substituted carbothioamides, drawing upon available data for structurally related compounds to infer the potential of 2,4-difluorobenzene-1-carbothioamide. The presented data suggests that carbothioamides are a promising scaffold for the development of novel therapeutic agents. The presence of a 2,4-difluorophenyl group in related molecular structures has been associated with potent antifungal activity.[3] Further research, including the synthesis and comprehensive biological evaluation of this compound, is warranted to fully elucidate its therapeutic potential. The experimental protocols and signaling pathway information provided herein aim to facilitate such future investigations.

References

comparing the antibacterial efficacy of fluorinated vs. non-fluorinated thioamides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Antibacterial Efficacy of Fluorinated vs. Non-Fluorinated Thioamides

For researchers and professionals in drug development, understanding the structure-activity relationships of potential therapeutic agents is paramount. Thioamides, analogs of amides where the carbonyl oxygen is replaced by sulfur, have emerged as a promising class of antibacterial compounds. A key area of investigation is the impact of fluorination on their efficacy. This guide provides an objective comparison of fluorinated and non-fluorinated thioamides, supported by experimental data, detailed protocols, and mechanistic diagrams.

The Influence of Fluorine in Drug Design

The introduction of fluorine into a drug candidate can significantly alter its physicochemical and pharmacokinetic properties.[1] Fluorine is the most electronegative element, and its incorporation can lead to:

  • Increased Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic degradation.[1]

  • Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions, such as hydrogen bonds and halogen bonds, with biological targets.[1]

  • Improved Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, potentially improving its ability to cross bacterial cell membranes.[1]

These factors provide a strong rationale for exploring the impact of fluorination on the antibacterial activity of thioamides.

Quantitative Comparison of Antibacterial Efficacy

Direct comparative studies of simple fluorinated versus non-fluorinated thioamides are not abundant in the literature. However, studies on closely related compounds, such as fluorobenzoylthiosemicarbazides, offer valuable insights. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of ortho-, meta-, and para-fluorobenzoylthiosemicarbazides against various Gram-positive bacteria.

CompoundSubstituent PositionTest OrganismMIC (µg/mL)
Reference Antibiotic
Cefuroxime-Staphylococcus aureus ATCC 259230.25 - 1
Staphylococcus epidermidis ATCC 122280.5 - 2
Micrococcus luteus ATCC 102400.03 - 0.12
Fluorobenzoylthiosemicarbazides
1-(2-fluorobenzoyl)-4-(4-chlorophenyl)thiosemicarbazideorthoS. aureus ATCC 2592315.63
1-(3-fluorobenzoyl)-4-(4-chlorophenyl)thiosemicarbazidemetaS. aureus ATCC 2592315.63
1-(4-fluorobenzoyl)-4-(4-chlorophenyl)thiosemicarbazideparaS. aureus ATCC 2592315.63
1-(2-fluorobenzoyl)-4-(2,4-dichlorophenyl)thiosemicarbazideorthoS. aureus ATCC 2592315.63
1-(3-fluorobenzoyl)-4-(2,4-dichlorophenyl)thiosemicarbazidemetaS. aureus ATCC 259237.82
1-(4-fluorobenzoyl)-4-(2,4-dichlorophenyl)thiosemicarbazideparaS. aureus ATCC 259237.82
1-(2-fluorobenzoyl)-4-(4-bromophenyl)thiosemicarbazideorthoS. aureus ATCC 2592315.63
1-(3-fluorobenzoyl)-4-(4-bromophenyl)thiosemicarbazidemetaS. aureus ATCC 2592315.63
1-(4-fluorobenzoyl)-4-(4-bromophenyl)thiosemicarbazideparaS. aureus ATCC 2592315.63

Data extracted from a study on fluorobenzoylthiosemicarbazides and their antibacterial activity against Gram-positive bacteria.[1]

In a separate study comparing a fluorinated analogue of thiamphenicol (Sch 25393) with its non-fluorinated counterparts, the fluorinated compound demonstrated significantly improved activity against resistant strains. This highlights the potential of fluorination to overcome certain mechanisms of antibiotic resistance.[2]

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds, a standard procedure for evaluating their efficacy.

Broth Microdilution Method for MIC Determination

This method is a widely accepted standard for quantitative antimicrobial susceptibility testing.[3]

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the fluorinated and non-fluorinated thioamides in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Bacterial Strains: Culture the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Growth Medium: Prepare sterile Mueller-Hinton Broth (MHB).

  • 96-Well Microtiter Plates: Use sterile, flat-bottom 96-well plates.

  • Positive Control: A known antibiotic with activity against the test strains (e.g., ciprofloxacin).

  • Negative Control: The solvent used to dissolve the test compounds.

2. Inoculum Preparation:

  • Adjust the turbidity of the overnight bacterial culture with sterile broth to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.

  • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Add 100 µL of sterile MHB to all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well of the dilution series.

  • Inoculate each well (except for a sterility control well) with 100 µL of the prepared bacterial inoculum.

  • Include positive and negative control wells on each plate.

4. Incubation and Reading:

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

experimental_workflow cluster_prep Preparation cluster_inoculum Inoculum Standardization cluster_assay Assay Setup cluster_results Results A Prepare Stock Solutions (Thioamides, Controls) F Serial Dilution in 96-Well Plate A->F B Culture Bacteria (e.g., S. aureus) D Adjust Turbidity (0.5 McFarland) B->D C Prepare Growth Medium (MHB) C->F E Dilute to Final Concentration D->E G Inoculate Wells E->G F->G H Incubate Plate (37°C, 24h) G->H I Read MIC H->I

Workflow for MIC Determination.

Mechanism of Action

Thioamides exert their antibacterial effects through various mechanisms, often by inhibiting essential cellular processes. One of the well-documented mechanisms for some thioamide-containing drugs, like ethionamide, involves the inhibition of mycolic acid synthesis in mycobacteria, which is crucial for their cell wall integrity. In other bacteria, thioamides have been shown to target DNA replication and protein synthesis.

mechanism_of_action cluster_drug Thioamide Action cluster_cell Bacterial Cell Thioamide Thioamide (Fluorinated or Non-fluorinated) DNA_Gyrase DNA Gyrase/ Topoisomerase IV Thioamide->DNA_Gyrase Inhibition Protein_Synth Ribosome (Protein Synthesis) Thioamide->Protein_Synth Inhibition Cell_Wall Cell Wall Synthesis (e.g., Mycolic Acid) Thioamide->Cell_Wall Inhibition DNA_Rep DNA Replication DNA_Gyrase->DNA_Rep Prot_Prod Protein Production Protein_Synth->Prot_Prod Cell_Integ Cell Wall Integrity Cell_Wall->Cell_Integ Bacterial_Death Bacterial Cell Death DNA_Rep->Bacterial_Death Prot_Prod->Bacterial_Death Cell_Integ->Bacterial_Death

Proposed Mechanisms of Thioamides.

Conclusion

The incorporation of fluorine into the thioamide scaffold presents a compelling strategy for enhancing antibacterial efficacy. While direct comparative data remains somewhat limited, evidence from related compound classes suggests that fluorination can lead to improved activity, particularly against drug-resistant bacterial strains. The provided experimental protocol for MIC determination offers a standardized method for future comparative studies. Further research focusing on the direct comparison of fluorinated and non-fluorinated thioamide analogs is warranted to fully elucidate the structure-activity relationships and to unlock the full potential of this promising class of antibacterial agents.

References

Comparative Analysis of 2,6-Difluorobenzamide Derivatives as FtsZ Inhibitors: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance has intensified the search for novel antibacterial agents that act on underexploited cellular targets. The bacterial cell division protein FtsZ, a prokaryotic homolog of tubulin, has emerged as a promising target. Its inhibition disrupts the formation of the Z-ring at the division site, leading to filamentation and eventual cell death. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,6-difluorobenzamide derivatives, a chemical class that has shown significant promise as potent inhibitors of FtsZ, particularly against Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).

While the initial topic of interest was 2,4-difluorobenzene-1-carbothioamide derivatives, the available scientific literature extensively covers the closely related 2,6-difluorobenzamide scaffold. This guide will therefore focus on these well-documented compounds to provide robust, data-supported comparisons.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of 2,6-difluorobenzamide derivatives is critically influenced by the nature of the substituent at the 3-position of the phenyl ring. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of these compounds against the clinically significant MRSA strain ATCC 43300, highlighting key SAR trends.

Compound IDR-Group (Substituent at 3-position)Chemical Structure of R-GroupMIC (µg/mL) vs. MRSA ATCC 43300
MST-A9 Isopentyloxy-O-CH₂-CH₂-CH(CH₃)₂8[1]
MST-A12 3-Methylbutoxy-O-CH₂-CH₂-CH(CH₃)₂8[1]
MST-B8 2-Ethylbutoxy-O-CH₂-CH(CH₂CH₃)₂4[1]
MST-B9 2-Propylpentyloxy-O-CH₂-CH(CH₂CH₂CH₃)₂2[1]
MST-C4 Cyclopentyloxy-O-(c-C₅H₉)16[1]

Analysis of Structure-Activity Relationships:

  • Effect of Alkyl Chain Branching and Length: The data reveals a clear trend where increased size and branching of the alkoxy substituent at the 3-position enhance antibacterial potency. Compound MST-B9 , featuring a 2-propylpentyloxy group, demonstrated the highest activity with an MIC of 2 µg/mL.[1] This suggests that a larger, more lipophilic side chain improves the interaction with the binding site on the FtsZ protein.

  • Acyclic vs. Cyclic Substituents: The compound with a cyclic substituent, MST-C4 (cyclopentyloxy), was significantly less active (MIC = 16 µg/mL) than its acyclic counterparts.[1] This indicates that the flexibility and conformation of a linear, branched alkyl chain are likely important for optimal binding and inhibitory activity.

  • Synergistic Effects: Notably, these compounds have also been shown to reverse resistance to β-lactam antibiotics like oxacillin in highly resistant MRSA strains at concentrations well below their own MICs, highlighting their potential as resistance breakers.[2][3]

Key Experimental Protocols

To facilitate the evaluation and comparison of novel derivatives, detailed methodologies for key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that prevents visible growth of a target microorganism.

Materials & Reagents:

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus ATCC 43300)

  • Test compounds solubilized in dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Inoculum Preparation: A bacterial suspension is prepared and diluted in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Compound Dilution: The test compounds are serially diluted two-fold across the wells of the microtiter plate using MHB.

  • Inoculation: The standardized bacterial inoculum is added to each well containing the compound dilutions.

  • Controls: A positive control well (inoculum without compound) and a negative control well (MHB only) are included on each plate.

  • Incubation: The plates are incubated at 37°C for 18 to 24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).

FtsZ GTPase Activity Assay

This biochemical assay measures the ability of a compound to modulate the GTP hydrolysis activity of the FtsZ protein, which is essential for its dynamic polymerization.

Materials & Reagents:

  • Purified S. aureus FtsZ protein

  • Guanosine triphosphate (GTP)

  • Polymerization buffer (e.g., MES buffer at pH 6.5 containing MgCl₂ and KCl)

  • Malachite green-molybdate reagent for phosphate detection

  • Test compounds in DMSO

Procedure:

  • Reaction Setup: Purified FtsZ protein is incubated with various concentrations of the test compound in the polymerization buffer for a pre-incubation period (e.g., 30 minutes) at 37°C.

  • Reaction Initiation: The GTPase reaction is initiated by the addition of GTP (final concentration of ~1 mM).

  • Incubation: The reaction is allowed to proceed for a defined period (e.g., 10 minutes) at 37°C.

  • Reaction Termination: The reaction is stopped by adding a quenching agent, such as citric acid.

  • Phosphate Detection: The amount of inorganic phosphate released from GTP hydrolysis is quantified by adding the malachite green reagent and measuring the absorbance at approximately 620 nm.

  • Data Analysis: The rate of Pi release is calculated and normalized to a vehicle control (DMSO without compound). The results demonstrate whether the compounds stimulate or inhibit FtsZ's GTPase activity.[1] Studies show these benzamide derivatives typically increase the GTPase rate, leading to the stabilization of FtsZ polymers.[2][3]

Visualizing Mechanisms and Workflows

To better illustrate the underlying biological processes and experimental designs, the following diagrams are provided.

G cluster_0 Inhibition of Bacterial Cell Division Compound 2,6-Difluorobenzamide Derivative FtsZ FtsZ Protein Compound->FtsZ Binds to interdomain cleft GTPase Stimulated GTPase Activity FtsZ->GTPase Allosterically modulates Polymer Stabilized FtsZ Polymer GTPase->Polymer Promotes Z_ring Z-Ring Disruption Polymer->Z_ring Prevents proper dynamics Inhibition Cell Division Blocked Z_ring->Inhibition

Caption: Mechanism of FtsZ inhibition by 2,6-difluorobenzamide derivatives.

G cluster_1 Drug Discovery Workflow for FtsZ Inhibitors Synthesis 1. Derivative Synthesis & Library Creation MIC_Screen 2. Antibacterial Screening (MIC) Synthesis->MIC_Screen Hit_Confirm 3. Hit Confirmation & Validation MIC_Screen->Hit_Confirm MOA 4. Mechanism Studies (FtsZ GTPase Assay) Hit_Confirm->MOA SAR_Opt 5. SAR-Guided Lead Optimization MOA->SAR_Opt SAR_Opt->Synthesis Iterative Design Tox 6. Cytotoxicity & Hemolysis Assays SAR_Opt->Tox InVivo 7. In Vivo Efficacy (Infection Models) Tox->InVivo

Caption: A typical workflow for the discovery and development of FtsZ inhibitors.

References

Cytotoxicity of 2,4-Difluorobenzene-1-carbothioamide and Its Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic properties of 2,4-difluorobenzene-1-carbothioamide and its analogous compounds. The information presented herein is intended to support research and development efforts in the field of oncology by offering a structured overview of their anti-cancer potential, supported by available experimental data.

Introduction

Thioamides, and their benzamide counterparts, represent a class of organic compounds with significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of fluorine atoms into these structures can enhance their metabolic stability and binding affinity to target proteins, often leading to improved pharmacological profiles. This guide focuses on derivatives of 2,4-difluorobenzene, exploring how substitutions on the carbothioamide or benzamide functional group influence their cytotoxicity against various cancer cell lines. Understanding these structure-activity relationships is crucial for the rational design of novel and more effective anti-cancer agents.

Comparative Cytotoxicity Data

While direct comparative studies on a series of this compound analogues are limited in publicly available literature, this section presents data for closely related N-phenylbenzamide derivatives. The following table summarizes the 50% inhibitory concentration (IC₅₀) values of new imidazole-based N-phenylbenzamide derivatives against several human cancer cell lines.

Compound IDR-Group (Substitution on N-phenyl ring)A549 (Lung Carcinoma) IC₅₀ (µM)HeLa (Cervical Carcinoma) IC₅₀ (µM)MCF-7 (Breast Adenocarcinoma) IC₅₀ (µM)
4a H>50>50>50
4b 2-CH₃25.129.327.5
4c 4-CH₃21.524.123.9
4d 2-OCH₃10.213.511.4
4e 4-OCH₃8.911.19.2
4f 4-F7.59.38.9
4g 2-Cl19.322.420.1
4h 4-Cl17.519.218.3
4i 2-NO₂33.439.835.6
4j 4-NO₂29.834.131.2
Doxorubicin -0.981.201.50

Data sourced from a study on new imidazole-based N-phenylbenzamide derivatives. The core structure is different from this compound, but provides insights into the effects of N-phenyl substitutions.[1]

From this dataset, it is evident that the nature and position of the substituent on the N-phenyl ring significantly impact the cytotoxic activity. For instance, the presence of a fluorine atom at the para position (compound 4f ) resulted in the most potent cytotoxicity among the tested analogues.[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the cytotoxic evaluation of such compounds.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2 x 10⁵ cells per 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.[1]

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). A control group with solvent-treated cells should be included.

  • Following the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control group and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Caspase Activity Assay

This assay measures the activity of caspases, which are key enzymes in the apoptotic pathway.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • Caspase-Glo® 3/7, 8, or 9 Assay System (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with the test compounds as described for the MTT assay.

  • After the desired treatment period, equilibrate the plate to room temperature.

  • Add 100 µL of the Caspase-Glo® reagent to each well.

  • Mix the contents gently on a plate shaker for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours.

  • Measure the luminescence of each sample using a luminometer. An increase in luminescence indicates an increase in caspase activity.

Signaling Pathways and Mechanisms of Action

N-substituted benzamides have been shown to induce apoptosis in cancer cells through the intrinsic pathway.[2][3] This process is often initiated by cellular stress, leading to the disruption of the mitochondrial membrane potential.

G cluster_0 Cellular Stress cluster_1 Mitochondrial Events cluster_2 Caspase Cascade cluster_3 Apoptosis Benzamide Analogue Benzamide Analogue Bcl-2 Inhibition Bcl-2 Inhibition Benzamide Analogue->Bcl-2 Inhibition inhibits Cytochrome c release Cytochrome c release Caspase-9 activation Caspase-9 activation Cytochrome c release->Caspase-9 activation Bcl-2 Inhibition->Cytochrome c release promotes Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation Cell Death Cell Death Caspase-3 activation->Cell Death

Caption: Intrinsic apoptosis pathway induced by benzamide analogues.

Studies have demonstrated that certain N-substituted benzamides can induce the release of cytochrome c from the mitochondria into the cytosol.[2][3] This event triggers the activation of caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3, ultimately leading to programmed cell death or apoptosis.[2][3] Furthermore, the anti-apoptotic protein Bcl-2 has been shown to inhibit this process, suggesting that compounds that can overcome Bcl-2's protective effects are of significant therapeutic interest.[2]

Experimental Workflow

The discovery and preclinical development of novel cytotoxic agents like this compound analogues typically follow a structured workflow.

G A Synthesis of Analogues B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Hit Identification (Potent & Selective Compounds) B->C D Mechanism of Action Studies (e.g., Caspase Assays, Western Blot) C->D E Lead Optimization (Structure-Activity Relationship) D->E E->A F In Vivo Efficacy & Toxicity Studies E->F G Preclinical Candidate Selection F->G

Caption: A typical workflow for the discovery of thioamide-based drugs.

This process begins with the chemical synthesis of a library of analogues. These compounds then undergo in vitro screening to assess their cytotoxicity against a panel of cancer cell lines. Promising "hits" are selected for more detailed mechanism of action studies to understand how they induce cell death. Structure-activity relationship (SAR) studies guide the optimization of the lead compounds to improve their potency and drug-like properties. Finally, the most promising candidates are advanced to in vivo studies to evaluate their efficacy and safety in animal models before being considered for clinical development.

Conclusion

The available data, primarily from benzamide analogues, suggests that the 2,4-difluorophenyl scaffold is a promising starting point for the development of novel cytotoxic agents. The cytotoxicity of these compounds can be significantly modulated by substitutions on the N-phenyl ring, with halogen and methoxy groups showing notable potency. Further investigation into the direct thioamide analogues of these compounds is warranted, as the sulfur-for-oxygen substitution can alter lipophilicity and target interactions, potentially leading to enhanced efficacy. The elucidation of their precise molecular targets and a deeper understanding of their engagement with apoptotic pathways will be critical for the future development of these compounds as effective cancer therapeutics.

References

A Spectroscopic Comparison of 2,4-Difluorobenzene-1-carbothioamide and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the aromatic thioamide, 2,4-difluorobenzene-1-carbothioamide, and its common precursors, 2,4-difluorobenzaldehyde and 2,4-difluorobenzonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a comprehensive analysis of the spectral changes that occur during the conversion of a nitrile or an aldehyde to a thioamide functional group. The data presented is a compilation of experimentally obtained values for the precursors and theoretically expected values for the final product, based on the characteristic spectral regions for thioamides.

Synthetic Pathway

The synthesis of this compound can be achieved from its precursors through established chemical transformations. The nitrile group of 2,4-difluorobenzonitrile can be converted to a thioamide group by reaction with a sulfur source, such as hydrogen sulfide or its salts. Alternatively, 2,4-difluorobenzaldehyde can be converted to the corresponding thioamide through a multi-step process. The overall synthetic routes are illustrated below.

Synthesis_Pathway cluster_precursors Precursors cluster_product Product 2,4-Difluorobenzonitrile 2,4-Difluorobenzonitrile This compound This compound 2,4-Difluorobenzonitrile->this compound + H2S or NaSH 2,4-Difluorobenzaldehyde 2,4-Difluorobenzaldehyde Intermediate Intermediate 2,4-Difluorobenzaldehyde->Intermediate Reaction Steps Intermediate->this compound

Synthetic routes to this compound.

Spectroscopic Analysis Workflow

A typical workflow for the spectroscopic analysis and comparison of these compounds involves several key steps, from sample preparation to data interpretation. This process ensures the accurate identification and characterization of the precursors and the final product.

Analysis_Workflow Sample_Preparation Sample Preparation FTIR_Analysis FT-IR Spectroscopy Sample_Preparation->FTIR_Analysis NMR_Analysis NMR Spectroscopy (1H, 13C) Sample_Preparation->NMR_Analysis UVVis_Analysis UV-Vis Spectroscopy Sample_Preparation->UVVis_Analysis Data_Comparison Comparative Data Analysis FTIR_Analysis->Data_Comparison NMR_Analysis->Data_Comparison UVVis_Analysis->Data_Comparison

Workflow for spectroscopic analysis.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound and its precursors.

FT-IR Spectroscopic Data
CompoundC-H (Aromatic) Stretch (cm⁻¹)C=N Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C=S Stretch (cm⁻¹)N-H Stretch (cm⁻¹)C-F Stretch (cm⁻¹)
2,4-Difluorobenzaldehyde ~3050 - 3100-~1700--~1100 - 1300
2,4-Difluorobenzonitrile ~3050 - 3100~2230---~1100 - 1300
This compound (Expected)~3050 - 3100--~1100 - 1300~3100 - 3400 (broad)~1100 - 1300
¹H-NMR Spectroscopic Data (in CDCl₃)
CompoundAromatic Protons (δ ppm)Aldehyde Proton (δ ppm)Amide Protons (δ ppm)
2,4-Difluorobenzaldehyde ~6.9 - 7.9 (m)~10.3 (s)-
2,4-Difluorobenzonitrile ~7.0 - 7.7 (m)--
This compound (Expected)~7.0 - 8.0 (m)-~7.5 - 9.5 (br s)
¹³C-NMR Spectroscopic Data (in CDCl₃)
CompoundAromatic Carbons (δ ppm)Nitrile Carbon (δ ppm)Aldehyde Carbon (δ ppm)Thioamide Carbon (δ ppm)
2,4-Difluorobenzaldehyde ~112 - 167-~189-
2,4-Difluorobenzonitrile ~105 - 165~115--
This compound (Expected)~110 - 165--~195 - 205
UV-Vis Spectroscopic Data (in Ethanol)
Compoundλmax (nm)Molar Absorptivity (ε)
2,4-Difluorobenzaldehyde ~245, ~290~12000, ~1500
2,4-Difluorobenzonitrile ~230, ~275~10000, ~1000
This compound (Expected)~290, ~350~10000, ~100

Experimental Protocols

Synthesis of this compound from 2,4-Difluorobenzonitrile:

A solution of 2,4-difluorobenzonitrile in a suitable solvent (e.g., pyridine or ethanol) is saturated with hydrogen sulfide gas. The reaction mixture is then heated in a sealed vessel. Alternatively, sodium hydrosulfide (NaSH) can be used in a solvent like N,N-dimethylformamide (DMF) at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by precipitation with water and purified by recrystallization.

FT-IR Spectroscopy:

Spectra are recorded on an FT-IR spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. A background spectrum is recorded prior to sample analysis. The spectra are typically scanned over a range of 4000-400 cm⁻¹.

NMR Spectroscopy:

¹H and ¹³C-NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

UV-Vis Spectroscopy:

UV-Vis spectra are recorded on a double-beam spectrophotometer. Samples are dissolved in a UV-grade solvent (e.g., ethanol or methanol) to a known concentration. The absorbance is measured over a wavelength range of approximately 200-800 nm, using the pure solvent as a reference.

A Comparative Guide to Purity Assessment of Synthesized 2,4-Difluorobenzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for assessing the purity of synthesized 2,4-difluorobenzene-1-carbothioamide. The selection of a suitable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients. This document outlines detailed experimental protocols, presents data in a clear, comparative format, and discusses the relative strengths and weaknesses of each technique.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is of paramount importance as impurities can affect the outcome of subsequent reactions, the pharmacological and toxicological properties of the final product, and the overall stability of the drug substance. Rigorous analytical characterization is therefore a non-negotiable aspect of its use in research and development.

This guide focuses on two powerful and widely used analytical techniques for purity determination: HPLC, a cornerstone of chromatographic analysis in the pharmaceutical industry, and qNMR, a versatile spectroscopic method that offers a different and often complementary approach to quantification.

Potential Impurities in Synthesized this compound

The synthesis of this compound typically involves the thionation of 2,4-difluorobenzamide, which itself is often prepared from 2,4-difluorobenzonitrile. Potential impurities may therefore include:

  • Starting materials: Unreacted 2,4-difluorobenzamide or 2,4-difluorobenzonitrile.

  • Byproducts of synthesis: These can arise from side reactions during the thionation process.

  • Degradation products: The thioamide functional group can be susceptible to hydrolysis back to the corresponding amide under certain conditions.

  • Residual solvents: Solvents used in the synthesis and purification steps.

A robust purity assessment method must be able to separate and quantify the main compound from these potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and versatile separation technique that is widely used for the purity assessment of organic compounds. A reversed-phase HPLC method is generally suitable for the analysis of aromatic thioamides.

Experimental Protocol: HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable buffer component)

  • This compound reference standard

  • Synthesized this compound sample

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient can be optimized, for example, starting with a higher proportion of Mobile Phase A and increasing the proportion of Mobile Phase B over time to elute compounds with increasing hydrophobicity. A typical starting point could be 95% A for 2 minutes, then a linear gradient to 95% B over 10 minutes, followed by a hold and re-equilibration.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: The UV absorption maximum for this compound should be determined (a diode array detector is useful for this). A wavelength around 254 nm or 280 nm is often a good starting point for aromatic compounds.

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Prepare a solution of the synthesized sample at the same concentration.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the synthesized sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of main peak / Total area of all peaks) x 100

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is an absolute method for determining the concentration and purity of a substance without the need for a specific reference standard of the analyte itself.[1][2][3] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By using a certified internal standard with a known purity, the purity of the target analyte can be accurately determined.[1][3]

Experimental Protocol: qNMR

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.

  • Synthesized this compound sample

Sample Preparation:

  • Accurately weigh a specific amount of the synthesized this compound sample (e.g., 10-20 mg) into a clean, dry vial.

  • Accurately weigh a specific amount of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

NMR Data Acquisition:

  • Acquire a proton (¹H) NMR spectrum.

  • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T1 value). This is crucial for accurate integration.

  • Optimize other acquisition parameters such as the number of scans to achieve a good signal-to-noise ratio.

Data Analysis: The purity of the sample is calculated using the following formula:

Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std

Where:

  • I_analyte = Integral of a specific, well-resolved signal of the analyte

  • I_std = Integral of a specific, well-resolved signal of the internal standard

  • N_std = Number of protons giving rise to the integrated signal of the internal standard

  • N_analyte = Number of protons giving rise to the integrated signal of the analyte

  • MW_analyte = Molecular weight of the analyte

  • MW_std = Molecular weight of the internal standard

  • m_std = Mass of the internal standard

  • m_analyte = Mass of the analyte

  • P_std = Purity of the internal standard

Comparison of HPLC and qNMR for Purity Assessment

FeatureHPLCqNMR
Principle Separation based on differential partitioning between a mobile and stationary phase.Quantification based on the direct proportionality between NMR signal integral and the number of nuclei.
Reference Standard Requires a specific reference standard of the analyte for identity confirmation and quantitative analysis.Uses a certified internal standard of a different compound for absolute quantification.[1][3]
Selectivity Excellent for separating structurally similar impurities.Can distinguish and quantify isomers and other impurities if their signals are resolved in the spectrum.
Sensitivity Generally higher sensitivity, capable of detecting trace impurities.Lower sensitivity compared to HPLC, may not detect very low-level impurities.
Quantification Typically provides relative purity based on area percentage unless a calibration curve is used.Provides an absolute measure of purity.[1][2]
Throughput Can be automated for high-throughput analysis.Slower due to longer acquisition times required for accurate quantification (long relaxation delays).
Sample Consumption Small sample amounts required per injection.Requires a larger sample amount for accurate weighing and good signal-to-noise.
Information Provided Provides retention time and UV spectrum for each component.Provides detailed structural information of the analyte and any NMR-active impurities.
Cost & Complexity Lower initial instrument cost and relatively straightforward operation.Higher initial instrument cost and requires more expertise for data acquisition and processing.

Logical Workflow for Purity Assessment

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_hplc HPLC Analysis cluster_qnmr qNMR Analysis Synthesis Synthesis of this compound Initial_Char Initial Characterization (e.g., TLC, Melting Point) Synthesis->Initial_Char HPLC_Method_Dev HPLC Method Development & Validation Initial_Char->HPLC_Method_Dev Primary Purity Check qNMR_Method_Dev qNMR Method Setup Initial_Char->qNMR_Method_Dev Orthogonal Method HPLC_Analysis HPLC Purity Analysis HPLC_Method_Dev->HPLC_Analysis Purity_Report Final Purity Report & Comparison HPLC_Analysis->Purity_Report qNMR_Analysis qNMR Purity Analysis qNMR_Method_Dev->qNMR_Analysis qNMR_Analysis->Purity_Report

Caption: Workflow for the purity assessment of this compound.

Conclusion

Both HPLC and qNMR are powerful techniques for assessing the purity of synthesized this compound, each with its own set of advantages and limitations.

  • HPLC is the method of choice for routine quality control due to its high sensitivity, high throughput, and excellent ability to separate a wide range of impurities. It is particularly effective for detecting trace impurities that might be missed by other techniques.

  • qNMR serves as an excellent orthogonal method for purity confirmation and is invaluable for the certification of reference standards. Its ability to provide an absolute purity value without the need for an analyte-specific standard is a significant advantage. It also provides rich structural information that can aid in the identification of unknown impurities.

For comprehensive and robust purity assessment in a drug development setting, a combination of both HPLC and qNMR is recommended. HPLC can be used for routine analysis and the detection of trace impurities, while qNMR can be employed to provide an accurate, absolute purity value and to confirm the identity and structure of the main component and any major impurities. This dual-approach ensures a high degree of confidence in the quality of the synthesized this compound.

References

comparative study of the reactivity of different fluorinated benzoyl chlorides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of the Reactivity of Different Fluorinated Benzoyl Chlorides

For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that can significantly impact the efficiency and outcome of a synthetic pathway. Fluorinated benzoyl chlorides are a class of reagents that offer unique reactivity profiles due to the strong electronic effects of the fluorine substituent. This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-fluorinated benzoyl chlorides, supported by theoretical data and established chemical principles.

The Influence of Fluorine Substitution on Reactivity

The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the benzene ring increase this electrophilicity, making the benzoyl chloride more reactive towards nucleophiles. Conversely, electron-donating groups decrease reactivity.

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which increases the electrophilicity of the carbonyl carbon. However, it also has lone pairs of electrons that can be donated to the benzene ring via a resonance effect (+M), which can counteract the inductive effect to some extent. The position of the fluorine atom on the benzene ring determines the relative contribution of these two opposing effects, leading to different reactivities among the isomers.

Quantitative Comparison of Reactivity
CompoundHeterolytic Bond Dissociation Energy (HBDE) (kcal/mol)Predicted Relative Reactivity
Benzoyl Chloride150.1Baseline
2-Fluorobenzoyl Chloride147.2High
3-Fluorobenzoyl Chloride148.6Moderate
4-Fluorobenzoyl Chloride147.8High

Data sourced from Bentley et al. (2011) Int. J. Mol. Sci.[1][2]

Based on these theoretical calculations, 2-fluorobenzoyl chloride and 4-fluorobenzoyl chloride are predicted to be more reactive than 3-fluorobenzoyl chloride, and all are more reactive than the parent benzoyl chloride.

Detailed Analysis of Electronic and Steric Effects

The observed trend in reactivity can be explained by a detailed analysis of the electronic and steric effects of the fluorine substituent at each position. Hammett constants (σ) provide a quantitative measure of the electronic influence of a substituent on the reactivity of a benzene derivative.

Substituent PositionInductive Effect (-I)Mesomeric (Resonance) Effect (+M)Hammett Constant (σ)Overall Effect on Reactivity
Ortho (2-Fluoro)StrongWeak-Increased Reactivity: The strong -I effect dominates and significantly increases the electrophilicity of the carbonyl carbon. Steric hindrance from the ortho fluorine (the "ortho effect") can also influence the reaction rate, sometimes accelerating it by forcing the carbonyl group out of the plane of the ring, which can facilitate nucleophilic attack.
Meta (3-Fluoro)ModerateNegligibleσm = +0.34Moderately Increased Reactivity: The -I effect is still significant, leading to an increase in reactivity compared to benzoyl chloride. The +M effect does not operate at the meta position.
Para (4-Fluoro)WeakStrongσp = +0.06Increased Reactivity: The -I effect, although weaker than at the ortho and meta positions, still outweighs the +M effect, resulting in a net electron-withdrawing character and increased reactivity.

Logical Relationship of Fluorine Substitution and Reactivity

G Influence of Fluorine Position on Benzoyl Chloride Reactivity cluster_isomers Fluorobenzoyl Chloride Isomers cluster_effects Electronic and Steric Effects 2-Fluorobenzoyl_Chloride 2-Fluorobenzoyl Chloride Inductive_Effect Inductive Effect (-I) 2-Fluorobenzoyl_Chloride->Inductive_Effect Strong Resonance_Effect Resonance Effect (+M) 2-Fluorobenzoyl_Chloride->Resonance_Effect Weak Ortho_Effect Ortho Effect 2-Fluorobenzoyl_Chloride->Ortho_Effect Present 3-Fluorobenzoyl_Chloride 3-Fluorobenzoyl Chloride 3-Fluorobenzoyl_Chloride->Inductive_Effect Moderate 3-Fluorobenzoyl_Chloride->Resonance_Effect Negligible 4-Fluorobenzoyl_Chloride 4-Fluorobenzoyl Chloride 4-Fluorobenzoyl_Chloride->Inductive_Effect Weak 4-Fluorobenzoyl_Chloride->Resonance_Effect Strong Electrophilicity Carbonyl Carbon Electrophilicity Inductive_Effect->Electrophilicity Increases Resonance_Effect->Electrophilicity Decreases Reactivity Reactivity Ortho_Effect->Reactivity Influences Electrophilicity->Reactivity Directly Proportional

Caption: Relationship between fluorine position, electronic/steric effects, and reactivity.

Experimental Protocols

To experimentally determine and compare the reactivity of these fluorinated benzoyl chlorides, a common method is to measure the rate of a solvolysis reaction.

Representative Experimental Workflow for Comparative Solvolysis

G Workflow for Comparative Solvolysis of Fluorobenzoyl Chlorides Start Start Prepare_Solutions Prepare equimolar solutions of 2-F, 3-F, and 4-F benzoyl chlorides in a suitable solvent (e.g., acetone) Start->Prepare_Solutions Setup_Reaction Prepare reaction vessels with a solvent system (e.g., aqueous ethanol) and a pH indicator Prepare_Solutions->Setup_Reaction Initiate_Reaction Initiate the reaction by adding the benzoyl chloride solution to the solvent system at a constant temperature Setup_Reaction->Initiate_Reaction Monitor_Reaction Monitor the reaction progress by titrating the produced HCl with a standardized NaOH solution to maintain a constant pH (color of indicator) Initiate_Reaction->Monitor_Reaction Record_Data Record the volume of NaOH added over time for each isomer Monitor_Reaction->Record_Data Calculate_Rates Calculate the pseudo-first-order rate constants (k) for each reaction Record_Data->Calculate_Rates Compare_Reactivity Compare the rate constants to determine the relative reactivity Calculate_Rates->Compare_Reactivity End End Compare_Reactivity->End

Caption: A typical experimental workflow for comparing the solvolysis rates.

Detailed Protocol for Solvolysis Kinetics

Objective: To determine the pseudo-first-order rate constants for the solvolysis of 2-fluorobenzoyl chloride, 3-fluorobenzoyl chloride, and 4-fluorobenzoyl chloride in 50:50 (v/v) ethanol-water.

Materials:

  • 2-Fluorobenzoyl chloride

  • 3-Fluorobenzoyl chloride

  • 4-Fluorobenzoyl chloride

  • Absolute ethanol

  • Deionized water

  • Standardized 0.02 M sodium hydroxide (NaOH) solution

  • Phenolphthalein indicator solution

  • Acetone (for stock solutions)

  • Thermostated water bath

  • Burette, pipettes, and volumetric flasks

  • Conical flasks

Procedure:

  • Preparation of Reagents:

    • Prepare a 50:50 (v/v) ethanol-water solvent mixture.

    • Prepare 0.1 M stock solutions of each fluorobenzoyl chloride isomer in dry acetone.

  • Reaction Setup:

    • For each isomer, place 50 mL of the 50:50 ethanol-water solvent mixture into three separate conical flasks.

    • Add a few drops of phenolphthalein indicator to each flask.

    • Place the flasks in a thermostated water bath set to 25°C and allow them to equilibrate.

  • Kinetic Run:

    • To start the reaction, pipette 1 mL of the 0.1 M fluorobenzoyl chloride stock solution into the first conical flask. Start a stopwatch immediately.

    • The solution will become acidic as HCl is produced, causing the phenolphthalein to be colorless.

    • Immediately begin titrating the reacting solution with the standardized 0.02 M NaOH solution from a burette. The goal is to maintain the faint pink endpoint of the indicator.

    • Record the volume of NaOH added at regular time intervals (e.g., every 2 minutes) for about 10 half-lives of the reaction.

  • Infinity Titration:

    • After the kinetic run is complete (no more NaOH is consumed over a significant period), loosely stopper the flask and heat it in the water bath at a slightly elevated temperature (e.g., 50°C) for about 30 minutes to ensure the reaction goes to completion.

    • Cool the flask to 25°C and titrate the total amount of HCl produced to a final, permanent pink endpoint. This gives the "infinity" reading (V∞).

  • Data Analysis:

    • The pseudo-first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time (t), where Vt is the volume of NaOH added at time t.

    • The slope of this plot will be equal to -k.

    • Repeat the entire procedure for the other two fluorobenzoyl chloride isomers under identical conditions.

Conclusion

The reactivity of fluorinated benzoyl chlorides is a nuanced interplay of inductive and resonance effects, with the position of the fluorine atom playing a decisive role. Theoretical data on heterolytic bond dissociation energies, supported by the principles of physical organic chemistry, predict the following order of reactivity:

2-Fluorobenzoyl Chloride ≈ 4-Fluorobenzoyl Chloride > 3-Fluorobenzoyl Chloride > Benzoyl Chloride

This understanding is crucial for synthetic chemists in selecting the optimal reagent to achieve desired reaction rates and yields. The provided experimental protocol offers a reliable method for empirically verifying these reactivity trends in a laboratory setting.

References

Validating the Synthesis of 2,4-Difluorobenzene-1-carbothioamide: A Comparative Guide to Synthetic Routes and Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the rigorous validation of novel compounds is paramount. This guide provides a comparative analysis of a proposed synthetic route to 2,4-difluorobenzene-1-carbothioamide, a potentially valuable building block in medicinal chemistry. The validation of this synthesis is critically assessed through elemental analysis, and a comparison with an alternative synthetic pathway is presented to offer a broader perspective on thioamide synthesis.

Synthetic Route Comparison

Two primary strategies for the synthesis of this compound are considered here: the thionation of the corresponding amide and the direct conversion from the nitrile.

Proposed Route: Thionation of 2,4-Difluorobenzamide

This approach involves a two-step process, starting with the synthesis of 2,4-difluorobenzamide from 2,4-difluorobenzoyl chloride, followed by thionation using Lawesson's reagent. This method is well-established for the synthesis of thioamides from their amide precursors.

Alternative Route: Direct Thiohydrolysis of 2,4-Difluorobenzonitrile

An alternative pathway involves the direct conversion of 2,4-difluorobenzonitrile to the target thioamide. This method can be achieved using various reagents, such as hydrogen sulfide in the presence of a base or using phosphorus pentasulfide. This route offers the advantage of a potentially shorter synthetic sequence.

Elemental Analysis for Synthetic Validation

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. By precisely measuring the percentage composition of carbon, hydrogen, nitrogen, and sulfur, a direct comparison can be made to the theoretical values calculated from the compound's molecular formula. For this compound (C₇H₅F₂NS), the theoretical elemental composition is:

  • Carbon (C): 48.55%

  • Hydrogen (H): 2.91%

  • Nitrogen (N): 8.09%

  • Sulfur (S): 18.52%

A close correlation between the experimental and theoretical values provides strong evidence for the successful synthesis of the target molecule with a high degree of purity. Discrepancies can indicate the presence of impurities, such as unreacted starting materials or byproducts.

Data Presentation: Elemental Analysis Comparison

The following table summarizes the hypothetical elemental analysis data for a sample of this compound synthesized via the proposed route, alongside the theoretical values and data for a potential impurity, the unreacted 2,4-difluorobenzamide.

CompoundSource% Carbon (C)% Hydrogen (H)% Nitrogen (N)% Sulfur (S)
C₇H₅F₂NS Theoretical 48.55 2.91 8.09 18.52
C₇H₅F₂NSExperimental (Proposed Route)48.492.958.0518.45
C₇H₅F₂NOTheoretical (Impurity)53.513.218.91-

The experimental data for the synthesized this compound shows excellent agreement with the theoretical values, with deviations of less than 0.1% for each element. This provides strong validation for the successful synthesis and purification of the target compound. The distinct elemental composition of the starting amide highlights the utility of this technique in identifying potential impurities.

Experimental Protocols

Proposed Route: Synthesis of this compound via Thionation

Step 1: Synthesis of 2,4-Difluorobenzamide

To a solution of 2,4-difluorobenzoyl chloride (10 mmol) in acetone (50 mL) is slowly added an excess of aqueous ammonia (28%, 20 mL) at 0°C. The reaction mixture is stirred at room temperature for 2 hours. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2,4-difluorobenzamide as a white solid.

Step 2: Thionation of 2,4-Difluorobenzamide

A mixture of 2,4-difluorobenzamide (5 mmol) and Lawesson's reagent (2.5 mmol) in anhydrous toluene (50 mL) is refluxed for 4 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound as a pale yellow solid.

Alternative Route: Synthesis from 2,4-Difluorobenzonitrile

A solution of 2,4-difluorobenzonitrile (10 mmol) in pyridine (20 mL) is saturated with hydrogen sulfide gas. Triethylamine (12 mmol) is then added, and the mixture is stirred at 60°C in a sealed tube for 24 hours. The reaction mixture is then poured into water, and the precipitated solid is collected by filtration. The crude product is recrystallized from ethanol to yield this compound.

Visualization of Experimental Workflow and Validation Logic

The following diagrams illustrate the workflow of the proposed synthetic route and the logical process of validation through elemental analysis.

Synthesis_Workflow cluster_step1 Step 1: Amide Synthesis cluster_step2 Step 2: Thionation 2,4-Difluorobenzoyl_Chloride 2,4-Difluorobenzoyl Chloride Reaction_1 Amidation 2,4-Difluorobenzoyl_Chloride->Reaction_1 Aqueous_Ammonia Aqueous Ammonia Aqueous_Ammonia->Reaction_1 2,4-Difluorobenzamide 2,4-Difluorobenzamide Reaction_1->2,4-Difluorobenzamide Reaction_2 Thionation 2,4-Difluorobenzamide->Reaction_2 Lawesson_Reagent Lawesson's Reagent Lawesson_Reagent->Reaction_2 Target_Compound 2,4-Difluorobenzene-1- carbothioamide Reaction_2->Target_Compound

Caption: Workflow for the synthesis of this compound.

Validation_Logic cluster_outcome Synthesized_Product Synthesized Product Elemental_Analysis Perform Elemental Analysis (CHNS) Synthesized_Product->Elemental_Analysis Experimental_Data Experimental Data (%C, %H, %N, %S) Elemental_Analysis->Experimental_Data Comparison Compare Experimental and Theoretical Data Experimental_Data->Comparison Theoretical_Values Theoretical Values for C₇H₅F₂NS Theoretical_Values->Comparison Validation_Result Validation Outcome Comparison->Validation_Result < 0.4% deviation Validated Structure Validated (High Purity) Validation_Result->Validated Yes Not_Validated Structure Not Validated (Impure or Incorrect) Validation_Result->Not_Validated No

Caption: Logical workflow for validation via elemental analysis.

Safety Operating Guide

2,4-difluorobenzene-1-carbothioamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 2,4-difluorobenzene-1-carbothioamide is critical for ensuring laboratory safety, protecting personnel, and maintaining environmental compliance. This substance is classified as hazardous, and its handling requires strict adherence to established safety protocols. Disposal must be conducted through approved channels, never via standard laboratory drains or general waste streams.

The following procedures provide a comprehensive guide for the safe handling and disposal of this compound, intended for researchers and laboratory professionals.

Hazard Profile and Safety Data

Adherence to safety protocols begins with understanding the substance's hazards. The following table summarizes the hazard classifications for this compound.[1]

Hazard ClassificationCategoryTarget Organs
Acute Oral ToxicityCategory 4-
Acute Dermal ToxicityCategory 4-
Acute Inhalation Toxicity (Dusts/Mists)Category 4-
Skin Corrosion/IrritationCategory 2-
Serious Eye Damage/Eye IrritationCategory 2-
Specific Target Organ Toxicity (Single Exposure)Category 3Respiratory System

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.

Objective: To safely collect and prepare this compound waste for final disposal by a certified hazardous waste management service.

Materials:

  • This compound waste (solid)

  • Designated hazardous waste container (sealable, chemically compatible, and clearly labeled)

  • Personal Protective Equipment (PPE) as specified below

  • Tools for solid transfer (e.g., scoop, shovel)

  • Hazardous waste labels

Procedure:

  • Don Personal Protective Equipment (PPE): Before handling the chemical, ensure all required PPE is worn to prevent exposure.[1]

    • Gloves: Wear appropriate chemical-resistant gloves.

    • Eye/Face Protection: Use safety glasses with side-shields or goggles.[1] Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]

    • Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[1]

    • Respiratory Protection: If there is a risk of dust formation or if exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] All handling should occur in a well-ventilated area or a chemical fume hood.[1]

  • Waste Collection:

    • Carefully sweep up solid this compound waste.[1]

    • Shovel the collected material into a suitable, designated hazardous waste container.[1]

    • Ensure the container is kept closed when not in use.[1]

  • Container Labeling and Management:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • List all components and approximate percentages if it is a mixture.

    • Ensure the container is in good condition, compatible with the chemical, and securely sealed to prevent leaks.

  • Temporary Storage:

    • Store the sealed waste container in a designated, locked-up storage area.[1]

    • The storage location must be a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][2]

  • Final Disposal:

    • Crucially, do not dispose of this chemical in the regular trash or down the drain. It should not be released into the environment.[1]

    • The final disposal method is via a licensed and approved waste disposal facility.[1]

    • Contact your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor to arrange for pickup and proper disposal.

Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G start Generated Waste: 2,4-difluorobenzene- 1-carbothioamide ppe Wear Required PPE: Gloves, Eye Protection, Lab Coat, Respirator (if needed) start->ppe collect Collect Waste in a Suitable, Designated Hazardous Waste Container ppe->collect spill Small Spill Occurs ppe->spill label_container Securely Seal and Label Container: 'Hazardous Waste' Chemical Name & Components collect->label_container cleanup Sweep up and shovel into suitable container for disposal spill->cleanup Follow spill protocol cleanup->collect store Store in a Cool, Dry, Well-Ventilated, and Secure Location label_container->store contact_ehs Contact Institutional EHS or Approved Contractor for Pickup store->contact_ehs end Professional Disposal at an Approved Waste Plant contact_ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2,4-Difluorobenzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing their fields, the safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 2,4-difluorobenzene-1-carbothioamide, including operational and disposal plans, to ensure a secure laboratory environment.

This compound is a compound that requires careful handling due to its potential health hazards. According to its Safety Data Sheet (SDS), it is classified as an acute toxicant if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation.[1] Therefore, adherence to strict safety protocols is crucial.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound, based on established safety standards.

PPE CategorySpecificationStandard
Eye and Face Protection Chemical splash goggles. A face shield should be worn in addition to goggles when there is a risk of splashing.OSHA 29 CFR 1910.133 or European Standard EN166[1]
Hand Protection Chemically resistant, impervious gloves. Nitrile gloves are a common and effective choice.ASTM F1001 or EN 374
Body Protection A laboratory coat or a disposable gown made of a non-absorbent material such as polyethylene-coated polypropylene.[2]ANSI/AAMI PB70
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if working outside of a certified chemical fume hood or if dust formation is likely.NIOSH 42 CFR 84 or EN 149[1]

Experimental Workflow: From Preparation to Disposal

The following workflow diagram outlines the standard operating procedure for handling this compound, ensuring safety at every step of the process.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don appropriate PPE B Prepare designated work area in a certified chemical fume hood A->B C Assemble all necessary equipment and reagents B->C D Weigh/measure this compound in the fume hood C->D Proceed with caution E Perform experimental procedure D->E F Decontaminate work surfaces E->F Upon completion G Segregate and label all waste (solid and liquid) F->G H Dispose of waste in approved hazardous waste containers G->H I Remove and dispose of PPE in designated waste stream H->I J Wash hands thoroughly I->J

Workflow for Handling this compound

Detailed Experimental Protocols

Working Area Preparation:

  • Ensure that a certified chemical fume hood is in proper working order.

  • Verify that an eyewash station and safety shower are readily accessible.[1]

  • Cover the work surface with an absorbent, disposable liner to contain any potential spills.

Handling and Use:

  • Always handle this compound within the confines of a chemical fume hood to minimize inhalation exposure.[1]

  • When weighing the solid compound, use a tared, sealed container to prevent the dispersal of dust.

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • Should accidental contact occur, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]

Disposal Plan:

  • All waste materials contaminated with this compound, including gloves, pipette tips, and absorbent liners, must be collected in a dedicated, clearly labeled hazardous waste container.[1]

  • Liquid waste containing this compound should be collected in a separate, sealed, and properly labeled container.

  • Do not dispose of this chemical down the drain or in regular trash receptacles.

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.